2-Phenylacrylic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJWQSDZCGSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075418 | |
| Record name | Benzeneacetic acid, .alpha.-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-38-6 | |
| Record name | α-Phenylacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW16UA35S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Phenylacrylic acid IUPAC name and CAS number
An In-Depth Technical Guide to 2-Phenylacrylic Acid
This technical guide provides comprehensive information on this compound, including its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and modification, and an overview of the biological activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identifiers and Properties
This compound, also known as atropic acid, is an organic compound with the systematic IUPAC name 2-phenylprop-2-enoic acid .[1][2][3] Its unique structure, featuring a phenyl group and a carboxylic acid attached to an acrylic backbone, makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Citations |
| IUPAC Name | 2-phenylprop-2-enoic acid | [1][2][3] |
| CAS Number | 492-38-6 | [1][4][5][6] |
| Molecular Formula | C₉H₈O₂ | [1][5][6] |
| Molecular Weight | 148.16 g/mol | [1][2][5][6] |
| Appearance | White to light yellow powder or crystalline powder | [1] |
| Melting Point | 104-110 °C | [1] |
| Boiling Point | ~267 °C (with partial decomposition) | [5] |
| Purity | ≥96% to ≥98% | [4][6] |
| InChI Key | ONPJWQSDZCGSQM-UHFFFAOYSA-N | [1][2] |
| SMILES | C=C(C1=CC=CC=C1)C(=O)O | [1][2] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of phenylacetate (B1230308) with paraformaldehyde in the presence of an alkali, such as potassium carbonate or sodium carbonate.[7] The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a phase transfer catalyst.[7] The resulting 2-phenyl acrylate (B77674) can then be hydrolyzed to yield this compound.[7]
Experimental Protocol: Asymmetric Hydrogenation of this compound
The enantioselective synthesis of (S)-2-phenylpropionic acid, a key precursor for several non-steroidal anti-inflammatory drugs (NSAIDs), can be achieved through the asymmetric hydrogenation of this compound using a chiral catalyst.[4] Below is a detailed protocol adapted from established methodologies.[4]
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)
-
Degassed methanol (B129727)
-
Hydrogen gas
-
Autoclave
-
Standard laboratory glassware (Schlenk flask, cannula)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, add the rhodium precursor (1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a Schlenk flask.
-
Add degassed methanol to dissolve the components.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.[4]
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1 equivalent) in degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.[4]
-
-
Hydrogenation:
-
Seal the autoclave securely.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).[4]
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography or recrystallization.
-
Determine the enantiomeric excess (ee) of the (S)-2-phenylpropionic acid product using chiral HPLC or GC analysis.[4]
-
Diagrams and Workflows
The following diagram illustrates the experimental workflow for the asymmetric hydrogenation of this compound.
Biological Activity and Applications in Drug Development
While direct research on the biological signaling pathways of this compound is limited, the broader class of cinnamic acid derivatives has been studied for various biological activities. These derivatives are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[8][9] For instance, certain derivatives of cinnamic acid have been shown to interact with cancer-related signaling pathways such as NFκB, AP-1, and Nrf2.[10]
Polyhydroxylated phenylacrylic acid derivatives have been investigated as potential anti-tumor agents, with some showing activity against leukemia and melanoma cell lines.[11] The biological efficacy of these compounds is often linked to the nature and position of substituents on the phenyl ring.[8]
The application of this compound in drug development is primarily as a key intermediate. Its role in the synthesis of 'profen' drugs highlights its importance in the pharmaceutical industry.[4] Furthermore, the development of drug delivery systems, such as those based on polymers like PLGA, is an active area of research for enhancing the bioavailability and targeted delivery of various therapeutic agents, including those derived from or related to phenylacrylic acids.[12][13]
References
- 1. 459050250 [thermofisher.com]
- 2. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PLGA Based Drug Carrier and Pharmaceutical Applications: The Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
Atropic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropic acid, systematically known as 2-phenylprop-2-enoic acid, is an unsaturated carboxylic acid of significant interest in organic synthesis and pharmaceutical development. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and a recognized impurity in certain drug products, a thorough understanding of its chemical structure, properties, and reactivity is essential. This technical guide provides an in-depth overview of atropic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in medicinal chemistry.
Chemical Structure and Identification
Atropic acid is characterized by a phenyl group and a carboxylic acid moiety attached to the same carbon of a vinyl group. This arrangement confers upon it a unique reactivity profile.
| Identifier | Value |
| IUPAC Name | 2-phenylprop-2-enoic acid[1] |
| Synonyms | α-Phenylacrylic acid, 2-Phenylacrylic acid, α-Methylenebenzeneacetic acid[2] |
| CAS Number | 492-38-6[1] |
| Molecular Formula | C₉H₈O₂[1] |
| Canonical SMILES | C=C(C(=O)O)C1=CC=CC=C1[1] |
| InChI Key | ONPJWQSDZCGSQM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of atropic acid are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Weight | 148.16 g/mol [1] |
| Appearance | White to off-white solid[3] |
| Melting Point | 106-107 °C[3] |
| Boiling Point | ~267 °C (with partial decomposition)[3] |
| Water Solubility | 1.3 g/L (at 20 °C)[3] |
| pKa | 3.86 ± 0.11 (Predicted)[3] |
| Storage Temperature | 2-8 °C[4] |
Synthesis of Atropic Acid
Atropic acid can be synthesized through various routes. Two common laboratory-scale protocols are detailed below.
Experimental Protocol 1: Dehydrohalogenation of 2-Bromo-2-phenylpropanoic Acid
This method involves the reaction of tropic acid with hydrogen bromide to form an intermediate, which is then treated with a base to yield atropic acid.[5]
Methodology:
-
Bromination of Tropic Acid: Tropic acid is reacted with hydrogen bromide (HBr) to produce 2-bromo-2-phenylpropanoic acid.
-
Elimination Reaction: The resulting 2-bromo-2-phenylpropanoic acid is treated with an alcoholic solution of potassium hydroxide (B78521) (KOH).
-
Work-up and Purification: The reaction mixture is acidified, and the precipitated atropic acid is collected by filtration, washed, and can be further purified by recrystallization.
Experimental Protocol 2: Palladium-Catalyzed Carbonylation of Phenylacetylene (B144264)
A more modern approach involves the palladium-catalyzed carbonylation of phenylacetylene.[5]
Methodology:
-
Reaction Setup: In an autoclave, combine phenylacetylene (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.009 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (0.009 mmol), triethylamine (B128534) (0.6 mmol), phenylsilane (B129415) (0.78 mmol), and N,N-dimethylformamide (3 mL).[5]
-
Carbonylation: Pressurize the autoclave with carbon dioxide to 2 MPa and heat the reaction mixture to 80 °C for 12 hours with stirring.[5]
-
Work-up: After cooling and venting the CO₂, the reaction mixture is acidified with 2M hydrochloric acid.[5]
-
Extraction and Purification: The product is extracted with ethyl acetate (B1210297), and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (2:1) as the eluent to yield atropic acid (82% yield).[5]
Chemical Reactivity and Analysis
Key Chemical Reactions
-
Reduction: Catalytic hydrogenation of atropic acid yields hydratropic acid (2-phenylpropanoic acid).[5]
-
Oxidation: Strong oxidation, for instance with hot potassium permanganate, leads to the cleavage of the double bond and formation of benzoic acid.[5]
-
Addition Reactions: The double bond can undergo various addition reactions, such as the addition of water to form tropic acid.
Spectral Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of atropic acid exhibits characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, and C=C stretching of the vinyl group and the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides distinct signals for the vinyl protons, the aromatic protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are instrumental in confirming the structure.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of atropic acid typically shows a molecular ion peak. The fragmentation pattern is characterized by the loss of fragments such as H₂O, CO, and COOH, which is consistent with the fragmentation of carboxylic acids.[6]
Role in Drug Development and Biological Context
Atropic acid is a crucial building block in the synthesis of several pharmaceutical compounds.[7] It is notably an impurity and a synthetic precursor to tropane (B1204802) alkaloids like atropine (B194438) and its derivatives, which are known for their anticholinergic properties.[8] These drugs act as antagonists at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of the parasympathetic nervous system.
While atropic acid itself is not typically the final active molecule that interacts with a specific signaling pathway in a therapeutic context, its role as a precursor is vital. The synthesis of anticholinergic drugs from atropic acid enables the development of therapies for a range of conditions, including bradycardia, ophthalmic disorders, and as an antidote to certain types of poisoning.
Conclusion
Atropic acid is a molecule of fundamental importance in synthetic and medicinal chemistry. Its well-defined structure and reactivity allow for its use as a versatile intermediate in the preparation of a variety of more complex molecules, most notably anticholinergic drugs. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this key chemical entity. A thorough understanding of its properties and synthetic routes is crucial for the efficient and safe development of new pharmaceuticals and other fine chemicals.
References
- 1. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atropic acid [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Atropic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. The synthesis routes and applications of atropic acid_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to α-Phenylcrylic Acid
This technical guide provides a comprehensive overview of α-phenyl acrylic acid, also known as 2-phenylacrylic acid or atropic acid. It is intended for researchers, scientists, and professionals in drug development, covering its fundamental chemical properties, relevant experimental protocols, and potential biological significance.
Core Properties of α-Phenylcrylic Acid
α-Phenylcrylic acid is an organic compound featuring a phenyl group attached to an acrylic acid backbone.[1] Its chemical structure lends it to various reactions, including polymerization and esterification, making it a valuable building block in organic synthesis and materials science.[1]
Physicochemical Data
The key quantitative properties of α-phenyl acrylic acid are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₉H₈O₂ | [1][2][3][4][5] |
| Molecular Weight | 148.16 g/mol | [2][3][4][5] |
| IUPAC Name | 2-phenylprop-2-enoic acid | [3][4] |
| CAS Number | 492-38-6 | [1][2][4] |
| Melting Point | 106-107 °C | [2] |
| Boiling Point | ~267 °C (with partial decomposition) | [2] |
| Density | ~1.0061 g/cm³ (estimate) | [2] |
| Synonyms | Atropic acid, this compound | [1][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols relevant to the synthesis and analysis of α-phenyl acrylic acid and its derivatives.
Protocol 1: Asymmetric Hydrogenation of this compound
This protocol details a general method for the enantioselective synthesis of (S)-2-phenylpropionic acid, a key chiral building block for non-steroidal anti-inflammatory drugs (NSAIDs), via the asymmetric hydrogenation of this compound using a rhodium-based catalyst.[6]
Materials:
-
[Rh(COD)₂]BF₄ (Catalyst Precursor)
-
(R,R)-Me-DuPHOS (Chiral Ligand)
-
This compound (Substrate)
-
Anhydrous, Degassed Methanol (B129727) (Solvent)
-
High-Purity Hydrogen Gas
-
High-Pressure Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in degassed methanol. Stir the solution to allow for the formation of the active chiral catalyst.
-
Reaction Setup: In a separate flask, dissolve the this compound (1 equivalent) in degassed methanol.
-
Hydrogenation:
-
Transfer the substrate solution to the high-pressure autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge it with hydrogen gas three times to create an inert atmosphere.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).
-
Stir the reaction mixture at a specified temperature (e.g., 25 °C) for a set duration (e.g., 12 hours).[6]
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting residue can be purified using column chromatography or recrystallization.
-
The enantiomeric excess of the (S)-2-phenylpropionic acid product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[6]
-
Caption: Experimental workflow for the asymmetric hydrogenation of this compound.
Protocol 2: Analysis of Phenylacrylic Acids by HPLC
This protocol provides a general framework for the quantitative analysis of phenylacrylic acids and related aromatic acids in a sample matrix using High-Performance Liquid Chromatography (HPLC).[7][8]
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB-C18).[8]
Reagents:
-
HPLC-grade methanol and water.
-
Ammonia (B1221849) water or another suitable buffer for the mobile phase.
-
Certified standards of the aromatic acids to be analyzed.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of each aromatic acid standard (e.g., 1.0 mg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of ammonia water to aid dissolution.[8]
-
From the stock solutions, prepare a mixed working standard solution containing all analytes at a known concentration (e.g., 25 µg/mL).[8]
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter before analysis.[8]
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. The mobile phase composition will depend on the specific analytes but often consists of a gradient of buffered aqueous solution and an organic solvent like methanol.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Monitor the elution of the compounds using the DAD at an appropriate wavelength (e.g., 300 nm).[7]
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each analyte in the sample by comparing its peak area to the peak area of the corresponding standard in the calibration curve.
-
Biological Activity and Signaling Pathways
While research specifically on α-phenyl acrylic acid's interaction with signaling pathways is emerging, studies on related hydroxycinnamic acids and cinnamaldehyde (B126680) provide valuable insights. These compounds are known to modulate key signaling pathways implicated in cancer and inflammation.[9] Phenolic acids, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[10][11]
Bioactive compounds found in cinnamon, such as cinnamic acid, have been shown in laboratory studies to influence several cancer-related signaling pathways:[9]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival. Cinnamon extracts have been observed to inhibit the expression of key proteins in this pathway, potentially reducing tumor growth.[9]
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to external stimuli. Cinnamic acid derivatives may reduce the phosphorylation of MAPK, contributing to anti-proliferative effects.[9]
-
NF-κB and AP-1: These transcription factors are activated by inflammatory stimuli and play a role in cell survival. Phytochemicals, including those related to phenylacrylic acid, have been shown to reduce the activity of these factors.[9]
-
Nrf2 Pathway: This pathway regulates antioxidant and detoxification genes. Cinnamaldehyde is a known activator of Nrf2, which may be beneficial for cancer prevention.[9]
The diagram below illustrates a hypothetical model of how α-phenyl acrylic acid or its derivatives might interact with these critical cellular signaling pathways, leading to downstream effects on cell fate.
Caption: Hypothetical signaling pathways modulated by α-phenyl acrylic acid derivatives.
References
- 1. CAS 492-38-6: α-Phenylacrylic acid | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. agilent.com [agilent.com]
- 9. news-medical.net [news-medical.net]
- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Phenylacrylic Acid: A Technical Guide
Introduction
2-Phenylacrylic acid, also known as atropic acid, is a carboxylic acid with the chemical formula C₉H₈O₂. Its structure, featuring a phenyl group and an acrylic acid moiety, makes it a valuable building block in organic synthesis and a subject of interest in pharmaceutical development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction pathways involving this compound. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables. This information is critical for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.43-7.47 | m | 2H | C₆H₅ (ortho-protons) |
| 7.35-7.41 | m | 3H | C₆H₅ (meta- and para-protons) |
| 6.56 | s | 1H | =CH₂ (vinylic proton) |
| 6.04 | s | 1H | =CH₂ (vinylic proton) |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.22 | C=O (Carboxylic Acid) |
| 140.78 | =C< (Quaternary vinylic carbon) |
| 136.25 | C (Aromatic quaternary carbon) |
| 129.55 | CH (Aromatic) |
| 128.59 | CH (Aromatic) |
| 128.50 | =CH₂ (Vinylic carbon) |
| 128.28 | CH (Aromatic) |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~1706 | C=O stretch (Carboxylic Acid) |
Sample preparation: KBr pellet[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 103 | High | [M - COOH]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Ionization method: Electron Ionization (EI)[2][3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer, and the ¹³C NMR spectrum was recorded on a 100 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of this compound was mixed with potassium bromide (KBr) and pressed into a thin pellet.[1] The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the instrument, and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).[2][3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenylacrylic Acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-phenylacrylic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative NMR data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of the molecular structure and analytical workflow.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the phenyl group and the vinyl protons of the acrylic acid moiety. The acidic proton of the carboxylic acid group is often broad and may not be consistently observed.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.43-7.47 | Multiplet | 2H | H-2', H-6' |
| 7.35-7.41 | Multiplet | 3H | H-3', H-4', H-5' |
| 6.56 | Singlet | 1H | H-3a |
| 6.04 | Singlet | 1H | H-3b |
Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1]
Note on Coupling Constants: The two vinyl protons (H-3a and H-3b) are geminal and would be expected to show a coupling constant (²JHH) in the range of 0-3 Hz.[2] However, in the reported spectrum, they appear as distinct singlets, suggesting a very small or unresolved coupling.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of this compound. The spectrum shows distinct signals for the carbonyl carbon, the carbons of the double bond, and the carbons of the phenyl ring.
| Chemical Shift (δ) ppm | Assignment |
| 172.22 | C-1 |
| 140.78 | C-2 |
| 136.25 | C-1' |
| 129.55 | C-3 |
| 128.59 | C-3', C-5' |
| 128.50 | C-4' |
| 128.28 | C-2', C-6' |
Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1]
Experimental Protocols
The following section details the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps outline a standard procedure:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Dissolution: Agitate the vial to ensure complete dissolution of the solid. Gentle warming or vortexing can be applied if necessary.
-
Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by suspended solids.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Decoupling: Broadband proton decoupling is applied to simplify the spectrum to single lines for each carbon.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with atom numbering for spectral assignment and the general workflow for NMR spectral analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: General workflow for NMR spectral analysis.
References
An In-depth Technical Guide to the FTIR Spectrum and Vibrational Analysis of 2-Phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum and vibrational analysis of 2-Phenylacrylic acid (also known as atropic acid). This document details experimental protocols, presents a thorough analysis of its vibrational modes, and discusses the synergy between experimental and computational methods in elucidating its molecular structure and dynamics.
Introduction to this compound
This compound (C₉H₈O₂) is an organic compound featuring a phenyl group and a carboxylic acid group attached to an acrylic acid backbone.[1][2][3] Its structure lends itself to a variety of chemical reactions and makes it a subject of interest in organic synthesis and materials science. Vibrational spectroscopy, particularly FTIR, is a powerful non-destructive technique for the characterization of such molecules, providing a unique fingerprint based on the vibrational modes of its functional groups.[4]
Experimental Protocol: FTIR Spectroscopy of this compound
A detailed and standardized protocol is crucial for obtaining a high-quality FTIR spectrum of this compound. The following procedure outlines the necessary steps for sample preparation and analysis using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.
2.1. Materials and Equipment
-
This compound (solid powder)
-
FTIR spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
Spatula
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
-
Computer with FTIR software
2.2. Experimental Workflow
The following diagram illustrates the general workflow for obtaining the FTIR spectrum of this compound.
Caption: Experimental workflow for FTIR analysis of this compound.
2.3. Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to improve the signal-to-noise ratio.
-
Data Processing: The collected interferogram is automatically converted to an absorbance or transmittance spectrum via a Fourier transform. Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption bands.
-
Cleaning: After the measurement, clean the ATR crystal and the press tip thoroughly.
Vibrational Analysis of this compound
The vibrational spectrum of this compound can be interpreted by assigning the observed absorption bands to specific molecular vibrations. The assignments are based on characteristic group frequencies for the phenyl, carboxyl, and vinyl moieties.
3.1. Data Presentation: Vibrational Frequencies and Assignments
The following table summarizes the expected experimental and theoretical vibrational frequencies for this compound. The assignments are based on the analysis of similar molecules and characteristic group frequencies.
| Vibrational Mode Description | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretching (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretching | 3100 - 3000 | Medium |
| Vinyl C-H Stretching | 3080 - 3020 | Medium |
| C=O Stretching (Carboxylic Acid Dimer) | 1710 - 1680 | Strong |
| C=C Stretching (Vinyl) | 1640 - 1620 | Medium |
| Aromatic C=C Stretching | 1600, 1580, 1500, 1450 | Medium to Strong |
| In-plane O-H Bending | 1440 - 1395 | Medium |
| C-O Stretching (Carboxylic Acid) | 1320 - 1210 | Strong |
| Out-of-plane O-H Bending | 950 - 900 | Broad, Medium |
| Aromatic C-H Out-of-plane Bending | 770 - 730 and 710 - 690 | Strong |
3.2. Interpretation of Key Vibrational Modes
-
O-H Stretching: The carboxylic acid group of this compound is expected to form intermolecular hydrogen bonds, resulting in a very broad and strong absorption band in the 3300-2500 cm⁻¹ region.
-
C-H Stretching: The sharp bands between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring and the vinyl group.
-
C=O Stretching: A very strong and sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the dimerized carboxylic acid.
-
C=C Stretching: The stretching vibrations of the vinyl C=C double bond and the aromatic C=C bonds appear in the 1640-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions corresponding to various bending and stretching vibrations (C-O, C-C, C-H bending). These bands are unique to the molecule's overall structure.
Synergy of Experimental and Computational Analysis
For a more detailed and accurate vibrational assignment, experimental FTIR data is often complemented by computational methods, such as Density Functional Theory (DFT).
4.1. Computational Approach
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: The vibrational frequencies and their corresponding infrared intensities are calculated for the optimized structure.
-
Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to improve the agreement with the experimental spectrum.
-
Visualization: The normal modes of vibration can be animated to visualize the atomic motions associated with each calculated frequency, aiding in the definitive assignment of the experimental bands.
The following diagram illustrates the relationship between experimental and theoretical vibrational analysis.
Caption: Interplay between experimental and theoretical vibrational analysis.
Conclusion
The FTIR spectrum of this compound provides valuable information about its molecular structure and functional groups. A systematic experimental approach combined with computational analysis allows for a detailed and accurate assignment of its vibrational modes. This in-depth understanding is crucial for quality control, reaction monitoring, and the development of new materials and pharmaceuticals based on this versatile molecule.
References
A Comprehensive Technical Guide to the Solubility of 2-Phenylacrylic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-phenylacrylic acid (also known as atropic acid), a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Understanding its solubility in common organic solvents is critical for process development, purification, and formulation. This document summarizes known quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. The following table summarizes the currently available quantitative data. It is important to note that for many common organic solvents, experimental determination is necessary to establish exact solubility values.
| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |
| Water | 20 | 1.3 g/L[1][2] | ~0.0088 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL* | ~0.169 |
*Note: This value for DMSO was achieved with sonication, which may suggest kinetic solubility rather than thermodynamic equilibrium solubility.
Qualitative Solubility Information
Qualitative assessments provide a general understanding of this compound's solubility profile. It is reported to be sparingly soluble in water but dissolves more readily in several organic solvents.[1]
-
Ethanol[1]
-
Ether[1]
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Toluene
-
Acetone
-
Benzene
-
Carbon Disulfide
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, the following experimental methodologies are recommended.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
a. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Analytical instrument for quantification (e.g., UV/Vis Spectrophotometer or HPLC)
b. Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifugation can be used to facilitate phase separation.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid aspirating solid particles, the pipette tip should be fitted with a filter or the supernatant can be filtered through a syringe filter compatible with the organic solvent.
-
Quantification:
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute). The container with the dried solute is weighed again, and the mass of the dissolved this compound is determined.
-
UV/Vis Spectroscopy: If this compound exhibits a chromophore, a calibration curve of absorbance versus concentration in the specific solvent should be prepared. The filtered saturated solution is appropriately diluted to fall within the linear range of the calibration curve, and its absorbance is measured. The concentration of the saturated solution can then be calculated.
-
High-Performance Liquid Chromatography (HPLC): Similar to UV/Vis spectroscopy, a calibration curve of peak area versus concentration is required. The filtered saturated solution is diluted and injected into the HPLC system to determine its concentration.
-
Experimental Workflow for Solubility Determination
Signaling Pathways and Logical Relationships
In the context of solubility, there are no direct biological signaling pathways to depict. However, the logical relationship between the physicochemical properties of this compound and its solubility can be illustrated.
Factors Influencing Solubility
This diagram illustrates that the solubility of this compound is a function of the interplay between its own properties (such as the polarity of the carboxylic acid group and its ability to form hydrogen bonds), the properties of the solvent, and the experimental conditions. The crystal lattice energy of the solid solute must be overcome by the interactions with the solvent for dissolution to occur. Temperature generally has a positive effect on solubility for solids, while the effect of pressure is more significant for gases.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Phenylacrylic acid, also known as Atropic acid. It includes detailed experimental protocols for the determination of these critical physicochemical properties, essential for laboratory work and drug development processes.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. This compound is a solid at room temperature, appearing as a white to off-white powder or crystalline solid.
| Physical Property | Value |
| Melting Point | 104 - 110 °C |
| Boiling Point | ~267 °C (with partial decomposition) |
Note: The reported values represent a range compiled from various sources. Purity of the sample can significantly influence these values.
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of this compound.
Melting Point Determination: Capillary Method
This method is the most common technique for determining the melting point of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to quickly determine a rough estimate.
-
Accurate Determination: For a precise measurement, begin heating the block at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.
-
Data Recording: Record the full melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination: Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts.
-
Assembly: Attach the small test tube containing the molten sample to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Place a capillary tube, with the sealed end facing up, into the molten sample within the test tube.
-
Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube containing heat-resistant oil. The oil level should be high enough to immerse the sample and the thermometer bulb.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Caution: Note that this compound may partially decompose at its boiling point. This may be observed as a darkening of the liquid or the evolution of fumes.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of a derivative of this compound, specifically the asymmetric hydrogenation to produce (S)-2-Phenylpropionic acid, a chiral building block for pharmaceuticals.
This guide provides foundational data and methodologies crucial for the handling and characterization of this compound in a research and development setting. Adherence to these protocols will ensure accurate and reproducible results.
Quantum Chemical Calculations for 2-Phenylacrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacrylic acid, also known as atropic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring a phenyl group and an acrylic acid moiety, presents a conjugated system that influences its reactivity and spectroscopic properties. Understanding the molecule's geometric, vibrational, and electronic characteristics is crucial for applications ranging from synthesis planning to rational drug design. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful computational approach to elucidate these properties at the molecular level.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing insights into its electronic structure and associated properties. For a molecule like this compound, DFT is a widely used method due to its balance of computational cost and accuracy.
A typical workflow for the quantum chemical analysis of an organic molecule involves several key steps:
Data Presentation: Calculated and Experimental Properties
The following tables summarize the types of quantitative data obtained from quantum chemical calculations and the corresponding experimental values for this compound where available.
Table 1: Geometric Parameters (Optimized vs. Experimental)
Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), are used to determine the molecule's lowest energy conformation. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography, if available. As of now, a publicly available crystal structure for this compound has not been identified in the conducted searches.
| Parameter | Atom IDs | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Lengths | |||
| C=O | C8=O2 | Data not available | Data not available |
| C-O | C8-O1 | Data not available | Data not available |
| Cα=Cβ | C7=C9 | Data not available | Data not available |
| Cα-C(phenyl) | C7-C1 | Data not available | Data not available |
| Cα-C(carboxyl) | C7-C8 | Data not available | Data not available |
| Bond Angles | |||
| C(phenyl)-Cα=Cβ | C1-C7=C9 | Data not available | Data not available |
| C(carboxyl)-Cα=Cβ | C8-C7=C9 | Data not available | Data not available |
| O=C-O | O2=C8-O1 | Data not available | Data not available |
| Dihedral Angles | |||
| Phenyl-Acryl | C2-C1-C7=C9 | Data not available | Data not available |
| Acryl-Carboxyl | C9=C7-C8=O2 | Data not available | Data not available |
Note: Specific calculated and experimental geometric parameters for this compound were not found in the performed literature search. The table serves as a template for data presentation.
Table 2: Vibrational Frequencies (Calculated vs. Experimental FT-IR)
Frequency calculations are performed at the same level of theory as the geometry optimization. These calculations predict the vibrational modes of the molecule, which can be correlated with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR Frequency (cm⁻¹)[1] | Assignment |
| O-H stretch | Data not available | Broad band ~3000 | Carboxylic acid |
| C-H stretch (aromatic) | Data not available | ~3060 | Phenyl group |
| C-H stretch (vinyl) | Data not available | ~3030 | Acrylate group |
| C=O stretch | Data not available | 1706 | Carboxylic acid |
| C=C stretch (vinyl) | Data not available | ~1630 | Acrylate group |
| C=C stretch (aromatic) | Data not available | ~1600, 1495, 1450 | Phenyl group |
| O-H bend | Data not available | ~1420 | Carboxylic acid |
| C-O stretch | Data not available | ~1290 | Carboxylic acid |
| C-H bend (out-of-plane) | Data not available | ~930, 770, 700 | Phenyl and vinyl groups |
Note: Specific calculated vibrational frequencies for this compound were not found. The experimental data is based on the provided FT-IR spectrum.[1]
Table 3: Electronic Properties (HOMO-LUMO Analysis)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter in this analysis.
| Parameter | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific HOMO-LUMO energy values for this compound were not found in the literature search.
Table 4: Spectroscopic Data (Calculated vs. Experimental)
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts.
| Spectrum | Parameter | Calculated Value | Experimental Value |
| UV-Vis | λmax (nm) | Data not available | Data not available for this compound. For the related trans-cinnamic acid, λmax is ~273 nm.[2] |
| ¹H NMR | δ (ppm) | Data not available | 7.43-7.47 (m, 2H), 7.35-7.41 (m, 3H), 6.56 (s, 1H), 6.04 (s, 1H)[1] |
| ¹³C NMR | δ (ppm) | Data not available | 172.22, 140.78, 136.25, 129.55, 128.59, 128.50, 128.28[1] |
Note: Calculated spectroscopic data for this compound were not found. Experimental NMR data is from a supplementary information file.[1]
Experimental Protocols & Computational Methodologies
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the reaction of phenylacetic acid with paraformaldehyde in the presence of a base.
A detailed experimental protocol can be found in various patents and chemical literature.[2]
Computational Details
The following outlines a standard computational methodology for obtaining the theoretical data presented in the tables above.
Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
Methodology:
-
Geometry Optimization:
-
The initial structure of this compound is built using a molecular editor.
-
A geometry optimization is performed using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.
-
The optimization is run until a stationary point on the potential energy surface is found.
-
-
Frequency Calculation:
-
A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
The calculated vibrational frequencies and their corresponding IR intensities are obtained. These are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
-
Electronic Property Calculations:
-
HOMO-LUMO Analysis: The energies of the frontier molecular orbitals (HOMO and LUMO) are obtained from the output of the geometry optimization calculation. The energy gap is then calculated as E(LUMO) - E(HOMO).
-
UV-Vis Spectrum: A Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry to obtain the electronic excitation energies and oscillator strengths. The simulated spectrum can then be plotted.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. This calculation is performed on the optimized geometry, and the resulting shielding tensors are converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
-
Conclusion
References
A Theoretical Investigation into the Electronic Structure of Atropic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: December 20, 2025
Abstract
This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of atropic acid (2-phenylpropenoic acid). In the absence of extensive published theoretical studies on this specific molecule, this paper serves as a methodological roadmap for researchers. It details the application of Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of atropic acid. The guide provides detailed computational protocols, standardized data presentation formats, and visual representations of workflows and conceptual relationships to facilitate a foundational understanding of the molecule's reactivity and potential applications in drug development.
Introduction
Atropic acid, with the chemical formula C₉H₈O₂, is an organic compound structurally related to tropic acid, a key component of the anticholinergic drug atropine.[1][2] Its structure, featuring a phenyl group and a carboxylic acid conjugated with a double bond, suggests a rich electronic landscape that governs its chemical reactivity and potential biological activity. Understanding this electronic structure is crucial for predicting its interaction with biological targets and for designing novel derivatives with desired pharmacological properties.
Computational chemistry provides a powerful lens for examining molecular properties at the atomic level.[3][4] This guide details a standard computational workflow using Density Functional Theory (DFT), a robust method for studying the electronic structure of organic molecules, to characterize atropic acid.[5]
Theoretical Framework and Computational Methodology
The primary theoretical approach for this investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[5][6] The calculations would be performed using a quantum chemistry software package like Gaussian or ORCA.
Experimental Protocol: Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
-
Objective: To find the coordinates of the atoms that correspond to a minimum on the potential energy surface.
-
Methodology:
-
An initial structure of atropic acid is constructed using molecular modeling software.
-
The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for its accuracy with organic systems.[5][7]
-
The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions and polarization functions for both heavy atoms and hydrogens.[7]
-
The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate an aqueous environment.[8]
-
The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.
-
Experimental Protocol: Vibrational Frequency Analysis
To confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum, a frequency calculation is performed.
-
Objective: To calculate the vibrational modes of the molecule. A stable structure will have no imaginary frequencies.[9]
-
Methodology:
-
Using the optimized geometry from the previous step, a frequency analysis is conducted at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a local minimum.
-
The calculated frequencies, after applying a standard scaling factor to account for anharmonicity, can be compared with experimental IR spectra for validation.[10]
-
Experimental Protocol: Electronic Property Analysis
With a validated stable structure, key electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.
-
Objective: To analyze the distribution and energy of electrons within the molecule.
-
Methodology:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability.[11][12] A smaller gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map provides a visual guide to the charge distribution. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack.[2]
-
Predicted Data Presentation
The quantitative results from the theoretical calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables present a hypothetical but realistic format for the expected data for atropic acid.
Table 1: Predicted Optimized Geometric Parameters for Atropic Acid (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Lengths (Å) | C=C | 1.34 |
| C-C (phenyl) | 1.40 | |
| C-COOH | 1.48 | |
| C=O | 1.21 | |
| O-H | 0.97 | |
| Bond Angles (°) | C-C=C | 122.5 |
| C-C-O | 115.0 | |
| O=C-O | 123.0 | |
| Dihedral Angles (°) | Phenyl-C=C-COOH | 15.0 |
Table 2: Predicted Electronic Properties of Atropic Acid (Note: These are hypothetical values for illustrative purposes.)
| Property | Value (Gas Phase) | Value (Aqueous) |
| HOMO Energy | -6.5 eV | -6.7 eV |
| LUMO Energy | -1.8 eV | -1.9 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | 4.8 eV |
| Dipole Moment | 2.1 Debye | 2.5 Debye |
Table 3: Predicted Major Vibrational Frequencies for Atropic Acid (Note: These are hypothetical values for illustrative purposes.)
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3500 | O-H stretch (carboxylic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1630 | C=C stretch (alkene) |
| ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (carboxylic acid) |
Mandatory Visualizations
Visual models are essential for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Caption: A flowchart of the computational methodology for atropic acid.
Caption: Conceptual diagram of HOMO-LUMO energy levels.
Caption: Logical relationships for interpreting MEP map color codes.
Conclusion
This whitepaper provides a robust and detailed computational protocol for the theoretical investigation of atropic acid's electronic structure. By following this workflow—encompassing geometry optimization, frequency analysis, and the calculation of key electronic descriptors like FMOs and MEPs—researchers can generate foundational data to understand the molecule's intrinsic properties. The insights gained from such a study would be invaluable for predicting reactivity, understanding potential intermolecular interactions, and guiding the rational design of atropic acid derivatives for applications in medicinal chemistry and drug development.
References
- 1. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 6. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 7. sujes.selcuk.edu.tr [sujes.selcuk.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Acidity and pKa of 2-Phenylacrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the acidity and pKa value of 2-phenylacrylic acid, also known as atropic acid. This document summarizes its physicochemical properties, details experimental protocols for pKa determination, and discusses the structural factors influencing its acidity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | 2-phenylprop-2-enoic acid | PubChem[1] |
| Synonyms | Atropic acid, α-phenylacrylic acid | ChemBK[2], Polymer Source[3] |
| CAS Number | 492-38-6 | Santa Cruz Biotechnology[4] |
| Molecular Formula | C₉H₈O₂ | ChemBK[2] |
| Molecular Weight | 148.16 g/mol | ChemBK[2] |
| Predicted pKa | 3.86 ± 0.11 | ChemBK[2] |
| Water Solubility | 1.3 g/L (at 20°C) | ChemBK[2] |
| Melting Point | 106-107°C | ChemBK[2] |
| Appearance | White to off-white powder | ChemBK[2] |
Understanding the Acidity of this compound
The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton to form the carboxylate anion. The pKa value is a quantitative measure of this acidity; a lower pKa indicates a stronger acid. The predicted pKa of 3.86 suggests that this compound is a moderately strong carboxylic acid.[2]
Several structural features of the molecule influence its acidity. The following diagram illustrates the key factors affecting the acidity of this compound.
Caption: Factors affecting the acidity of this compound.
The phenyl group, being electron-withdrawing, exerts a negative inductive effect (-I), which helps to stabilize the negative charge of the carboxylate anion upon deprotonation. Furthermore, the sp² hybridization of the alpha-carbon, to which the carboxyl group is attached, is more electronegative than an sp³ hybridized carbon, further contributing to the stabilization of the conjugate base. Resonance delocalization of the negative charge across the two oxygen atoms of the carboxylate group is the primary reason for the acidity of carboxylic acids in general.
Experimental Protocols for pKa Determination
Potentiometric Titration
This classical method involves titrating a solution of the acid with a strong base and monitoring the pH.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent such as ethanol (B145695) or methanol (B129727) may be necessary. Also, prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized base in small, precise increments from a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of base added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve. The pKa is the pH at the point where half of the volume of base required to reach the equivalence point has been added. This can be determined from the graph or by using the first or second derivative of the titration curve.
NMR Spectroscopy
This method relies on the change in the chemical shift of protons or carbons near the acidic center as a function of pH.
Workflow Diagram:
Caption: Workflow for pKa determination by NMR spectroscopy.
Detailed Methodology:
-
Sample Preparation: Prepare a series of samples of this compound in a deuterated solvent (e.g., D₂O) across a range of pH values (e.g., from pH 2 to pH 6). The pH can be adjusted using small amounts of DCl or NaOD.
-
pH Measurement: Accurately measure the pH of each NMR sample.
-
NMR Data Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra for each sample under constant temperature conditions.
-
Data Analysis: Identify a nucleus whose chemical shift is sensitive to the ionization state of the carboxyl group. For this compound, the vinyl protons or the α-carbon would be suitable candidates. Plot the observed chemical shift (δ) of this nucleus as a function of the measured pH. The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. The data can be fitted to the following equation:
δ_obs = (δ_HA * [HA] + δ_A⁻ * [A⁻]) / ([HA] + [A⁻])
where δ_obs is the observed chemical shift, δ_HA and δ_A⁻ are the chemical shifts of the fully protonated and deprotonated species, respectively, and [HA] and [A⁻] are their respective concentrations at a given pH. The pKa can be extracted from this fitting.[2]
Conclusion
References
Stereoisomerism in 2-Phenylacrylic acid derivatives
An In-depth Technical Guide on Stereoisomerism in 2-Phenylacrylic Acid Derivatives
Abstract
This compound, also known as atropic acid, and its derivatives are pivotal scaffolds in medicinal chemistry. The introduction of chiral centers in these molecules gives rise to stereoisomers, which often exhibit significant differences in pharmacological activity, toxicity, and pharmacokinetics. This technical guide offers a comprehensive examination of stereoisomerism in this compound derivatives, covering stereoisomer types, asymmetric synthesis, chiral separation, and characterization. It emphasizes the profound impact of stereochemistry on biological activity, supported by data, experimental protocols, and logical workflows to provide a critical resource for professionals in drug discovery and development.
Introduction to Stereoisomerism in this compound Derivatives
Stereoisomerism deals with molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] In the context of drug development, the specific spatial arrangement of a molecule is crucial, as biological systems like enzymes and receptors are themselves chiral.[2] Consequently, different stereoisomers of a drug can interact differently with their biological targets, leading to varied therapeutic effects or toxicity profiles.[3][4]
This compound (atropic acid) is a prochiral molecule featuring a carbon-carbon double bond.[5] Derivatives of this structure can exhibit two primary forms of stereoisomerism:
-
Geometric Isomerism (E/Z): Arises from restricted rotation around the C=C double bond when different substituent groups are attached to the carbons of the double bond.
-
Optical Isomerism (Enantiomers and Diastereomers): Occurs when a derivative contains one or more stereogenic centers (chiral carbons), leading to non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers).[1]
The vast majority of drugs derived from natural sources are single enantiomers, and today, approximately 56% of all drugs in use are chiral.[3] Understanding and controlling the stereochemistry of this compound derivatives is therefore paramount for developing safer and more efficacious therapeutic agents.
Synthesis and Chiral Separation
The generation of single stereoisomers is a cornerstone of modern pharmaceutical development. This can be achieved through asymmetric synthesis, which creates the desired isomer directly, or by resolving a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to selectively produce one enantiomer over the other. Recent advancements have focused on catalytic enantioselective reactions. For example, a chiral Rh(III) complex has been used to catalyze the enantioselective C(sp²)–H allylation of acrylic acids, providing a direct route to valuable chiral 1,4-skipped dienes with high efficiency and enantioselectivity.[6] This method allows for the conversion of abundant acrylic acids into complex, enantioenriched building blocks.[6]
Chiral Resolution of Racemates
When a synthetic route produces a racemic mixture (an equal mixture of enantiomers), the individual enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers.[7] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[8]
Table 1: Comparison of Common Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[8] | High resolution, applicable to a wide range of compounds, both analytical and preparative scales.[7] | High cost of CSPs, requires method development. |
| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Scalable, cost-effective for large-scale production. | Trial-and-error process, not universally applicable, can be labor-intensive. |
| Enzymatic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer, allowing for its separation from the unreacted enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, substrate specificity can be limiting. |
Experimental Protocols
Protocol for Chiral HPLC Separation of a this compound Derivative
This protocol outlines a general method for the analytical separation of enantiomers of a hypothetical this compound derivative.
Objective: To separate and quantify the enantiomeric purity (enantiomeric excess, ee) of a chiral this compound derivative sample.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Trifluoroacetic acid (TFA, optional additive).
-
The racemic or enantiomerically-enriched sample of the this compound derivative.
-
Volumetric flasks and pipettes.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the chosen solvents in the desired ratio (e.g., 90:10 n-hexane:isopropanol). For acidic compounds, adding a small amount of TFA (e.g., 0.1%) can improve peak shape. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Setup:
-
Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Impact of Stereoisomerism on Biological Activity
The interaction between a drug and its biological target is highly dependent on stereochemistry. An active enantiomer is often referred to as the "eutomer," while the less active or inactive one is the "distomer."[2] The distomer is not always benign; in some cases, it can contribute to side effects or even be toxic.[2]
Stereoselectivity in Receptor Binding
Biological receptors are chiral environments that can differentiate between stereoisomers. One enantiomer may fit perfectly into the binding site, initiating a signal transduction cascade, while its mirror image may bind weakly or not at all. This "three-point interaction" model is a fundamental concept explaining stereoselectivity in drug action.[9]
Below is a diagram illustrating how two enantiomers of a drug interact differently with a chiral receptor.
Caption: Stereoselective binding of enantiomers to a biological receptor.
Quantitative Comparison of Stereoisomer Activity
The differences in biological activity between stereoisomers can be dramatic. These differences are quantified by comparing key pharmacological parameters such as receptor binding affinity (Ki), functional potency (EC₅₀ or IC₅₀), and in vivo efficacy.
Table 2: Hypothetical Pharmacological Data for Enantiomers of a Chiral this compound Derivative (Drug X)
| Parameter | (S)-Drug X (Eutomer) | (R)-Drug X (Distomer) | Racemic Drug X |
| Target Receptor Binding (Ki, nM) | 2.5 | 850 | 5.0 |
| In Vitro Potency (IC₅₀, nM) | 15 | > 20,000 | 30 |
| In Vivo Efficacy (ED₅₀, mg/kg) | 1.0 | 120 | 2.0 |
| Plasma Half-life (t₁/₂, hours) | 4.2 | 1.5 | Variable |
This data is illustrative and intended to demonstrate the potential differences between stereoisomers.
Regulatory and Development Considerations
Regulatory bodies like the FDA and EMA strongly encourage the development of single-enantiomer drugs. The rationale is that this approach can lead to an improved therapeutic index, simplified dose-response relationships, and reduced potential for adverse effects caused by the distomer. The process of developing a single enantiomer from a previously marketed racemate is often called a "chiral switch."
The logical workflow for developing a chiral drug involves several key decision points, from initial screening to regulatory submission.
Caption: Decision workflow for chiral drug development.
Conclusion
Stereoisomerism is a fundamental principle with profound implications for the development of this compound derivatives as therapeutic agents. The distinct pharmacological and toxicological profiles of individual stereoisomers necessitate their separation and individual characterization. A strategic approach to chiral chemistry, incorporating efficient asymmetric synthesis and high-resolution analytical techniques, is essential for optimizing drug safety and efficacy. This guide has provided the foundational knowledge, experimental frameworks, and logical workflows required to navigate the complexities of stereoisomerism in modern drug discovery.
References
- 1. uou.ac.in [uou.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. redalyc.org [redalyc.org]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
An In-depth Technical Guide to the Discovery and History of Atropic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropic acid (2-phenylacrylic acid), a key unsaturated carboxylic acid, holds a significant place in the history of natural product chemistry and synthetic organic chemistry. Its discovery is intrinsically linked to the structural elucidation of atropine (B194438), a tropane (B1204802) alkaloid of immense pharmacological importance. This document provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of atropic acid. It includes detailed experimental protocols for its preparation and key reactions, quantitative data, and graphical representations of its chemical relationships and synthetic workflows to serve as a technical resource for researchers and professionals in the field.
Introduction and Historical Context
The history of atropic acid is inseparable from the study of atropine, the pharmacologically active alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). Preparations of these plants have been used for centuries for both medicinal and cosmetic purposes, notably to dilate pupils.[1]
The journey to understanding atropic acid began with the isolation of atropine in its pure crystalline form by the German pharmacist Heinrich F. G. Mein in 1831.[1][2] However, it was the seminal work of German chemist Richard Willstätter in the late 1890s and early 1900s that unraveled the structure of atropine and, consequently, led to the characterization of its constituent parts.[2][3]
Willstätter demonstrated that the hydrolysis of atropine yields two components: tropine, a complex alcohol, and tropic acid.[3][4] A critical discovery was that tropic acid (C₉H₁₀O₃) could be dehydrated by strong heating to lose a molecule of water, yielding atropic acid (C₉H₈O₂).[3] This relationship was fundamental in determining the structure of tropic acid as 3-hydroxy-2-phenylpropanoic acid and, by extension, atropic acid as 2-phenylprop-2-enoic acid.[3] While the first synthesis of atropine was achieved by Willstätter in 1901, the precise first synthesis of atropic acid as a distinct goal is less clearly documented, though it emerged from these early 20th-century investigations into alkaloid structures.[2][5]
Chemical and Physical Properties
Atropic acid is a white to off-white crystalline solid.[5][6] It is characterized by its limited solubility in water but greater solubility in organic solvents like ethanol (B145695), ether, and chloroform.[5][7]
Table 1: Quantitative Data and Physical Properties of Atropic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [6][7][8] |
| Molecular Weight | 148.16 g/mol | [6][7][8] |
| CAS Number | 492-38-6 | [6][7][8] |
| IUPAC Name | 2-phenylprop-2-enoic acid | [8] |
| Melting Point | 106-107 °C | [7][9][10] |
| Boiling Point | ~267 °C (with partial decomposition) | [7][9] |
| Water Solubility | 1.3 g/L (at 20 °C) | [9][11] |
| pKa | 3.86 ± 0.11 (Predicted) | [9][11] |
| Appearance | White to off-white solid/powder/crystals | [5][6][9] |
| Density (estimate) | 1.0061 g/cm³ | [9][11] |
Key Chemical Reactions and Synthesis
Atropic acid's reactivity is defined by its carboxylic acid group and the double bond in conjugation with the phenyl ring. It serves as an important intermediate in organic synthesis.[12][13]
Synthesis of Atropic Acid
Several methods for the synthesis of atropic acid have been developed, ranging from classical degradation of natural products to modern catalytic approaches.
Experimental Protocol 1: Dehydration of Tropic Acid
This is the classical method directly related to the historical discovery of atropic acid.
Principle: Tropic acid is dehydrated by heating, often in the presence of a dehydrating agent or by distillation, to eliminate a molecule of water and form the α,β-unsaturated atropic acid.[3]
Materials:
-
Tropic acid
-
Heating apparatus (e.g., distillation setup or sand bath)
-
Optional: Dehydrating agent (e.g., potassium bisulfate)
Methodology:
-
Place tropic acid in a round-bottom flask suitable for heating.
-
Heat the flask strongly. The tropic acid will melt and begin to decompose, releasing water.
-
Water can be removed by distillation. The reaction proceeds until the evolution of water ceases.
-
The resulting crude atropic acid is then allowed to cool and solidify.
-
Purification is achieved by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.
Experimental Protocol 2: Synthesis from Tropic Acid via Halogenation-Elimination
This protocol offers a more controlled synthesis compared to simple thermal dehydration.
Principle: Tropic acid is first converted to its β-bromo derivative by reaction with hydrobromic acid. Subsequent treatment with a strong base, such as alcoholic potassium hydroxide (B78521), induces an elimination reaction to yield atropic acid.[11][14]
Materials:
-
Tropic acid
-
Hydrobromic acid (HBr)
-
Potassium hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Reaction vessel with reflux condenser
-
Standard workup reagents (e.g., water, diethyl ether, hydrochloric acid)
Methodology:
-
Bromination: Dissolve tropic acid in an excess of concentrated hydrobromic acid. Heat the mixture under reflux for several hours. This substitutes the hydroxyl group with a bromine atom.
-
Isolation of Intermediate: After cooling, the bromo-intermediate (C₉H₉O₂Br) may precipitate or can be extracted using an organic solvent like diethyl ether. The solvent is then removed under reduced pressure.
-
Elimination: Dissolve the crude bromo-intermediate in ethanol. Add a concentrated solution of potassium hydroxide in ethanol to the flask.
-
Heat the resulting mixture under reflux. The alcoholic KOH acts as a strong base, abstracting a proton and eliminating HBr to form the double bond of atropic acid.[11]
-
Workup and Purification: After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid. The atropic acid product can be isolated by extraction into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The final product is purified by recrystallization.
Experimental Protocol 3: Modern Palladium-Catalyzed Carbonylation
This method represents a contemporary approach to synthesizing α,β-unsaturated carboxylic acids.
Principle: Phenylacetylene undergoes a carbonylation reaction in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a silane. Carbon dioxide serves as the carboxylating agent. This method provides a direct route to atropic acid from simple starting materials.[15]
Materials:
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Triethylamine (Et₃N)
-
Phenylsilane
-
N,N-dimethylformamide (DMF)
-
Carbon dioxide (CO₂) gas
-
High-pressure autoclave reactor
-
Standard workup and purification reagents (HCl, ethyl acetate (B1210297), MgSO₄)
Methodology:
-
Reactor Setup: To a high-pressure autoclave, add DMF, phenylacetylene, triethylamine, phenylsilane, and the catalytic system comprising Pd(PPh₃)₄ and BINAP.[15]
-
Reaction: Seal the autoclave and pressurize it with carbon dioxide gas (e.g., to 2 MPa). Heat the reactor to 80 °C and stir the mixture for approximately 12 hours.[15]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂.
-
Workup: Acidify the reaction mixture with 2M hydrochloric acid. Extract the product into ethyl acetate.
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. Purify the crude product using column chromatography (e.g., silica (B1680970) gel with a petroleum ether:ethyl acetate eluent) to yield pure atropic acid.[15]
Biological Relevance and Applications
While atropic acid itself is not a primary therapeutic agent, its chemical structure is relevant in several contexts:
-
Pharmaceutical Impurity: It is recognized as a known impurity and degradation product of atropine and its synthetic derivative, ipratropium (B1672105) bromide.[11][14][16] Its detection and quantification are therefore important for the quality control of these active pharmaceutical ingredients (APIs).
-
Synthetic Intermediate: The unique structure of atropic acid makes it a valuable building block in organic synthesis for creating more complex molecules, including pharmaceuticals, polymers, and other specialty chemicals.[12][13][17]
-
Plant Growth Regulation: Atropic acid and some of its derivatives, such as β,β-dimethylatropic acid, have been identified as plant growth regulators.[11][14]
Conclusion
The discovery of atropic acid is a classic example of how the structural elucidation of a complex natural product can lead to the identification of novel chemical entities. From its origins as a dehydration product of tropic acid during the investigation of atropine, it has become a well-characterized compound with established physical properties and synthetic routes. For researchers and drug development professionals, atropic acid serves not only as a reference standard for impurity profiling but also as a versatile intermediate for the synthesis of new chemical entities. The continued development of novel synthetic methods underscores its lasting importance in the field of organic chemistry.
References
- 1. eajem.com [eajem.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. Atropine [chm.bris.ac.uk]
- 4. scribd.com [scribd.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Atropic Acid | CymitQuimica [cymitquimica.com]
- 7. Atropic Acid [drugfuture.com]
- 8. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Atropic acid CAS#: 492-38-6 [chemicalbook.com]
- 10. Atropic acid [webbook.nist.gov]
- 11. Atropic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Atropic acid | 492-38-6 [chemicalbook.com]
- 15. Atropic acid synthesis - chemicalbook [chemicalbook.com]
- 16. Atropic acid | TargetMol [targetmol.com]
- 17. The synthesis routes and applications of atropic acid_Chemicalbook [chemicalbook.com]
Health and Safety for 2-Phenylacrylic Acid: A Technical Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for the handling and use of 2-Phenylacrylic acid (also known as atropic acid) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to be aware of the potential hazards associated with this compound.
Chemical and Physical Properties
This compound is a white to light yellow powder or crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₈O₂ | [2][3] |
| Molar Mass | 148.16 g/mol | [4][5] |
| CAS Number | 492-38-6 | [2][3] |
| Melting Point | 104-110 °C | [1] |
| Boiling Point | ~267 °C (with partial decomposition) | [4] |
| Appearance | White to light yellow powder or crystalline powder | [1] |
| Purity | ≥96% | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Reference |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [7] |
NFPA 704 Ratings: [2]
-
Health: 2 (Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.)
-
Flammability: 0 (Materials that will not burn.)
-
Reactivity: 0 (Normally stable, even under fire exposure conditions, and not reactive with water.)
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:[2][6]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other suitable protective clothing. Safety shoes are also recommended.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH/MSHA-approved respirator should be used.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2][6]
Handling Procedures
-
Avoid breathing dust, mist, or spray.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
When moving or pouring, use a tray to contain potential spills.[8]
-
Open containers slowly and away from your face.[8]
Storage Conditions
-
Store in a dry, cool, and well-ventilated area.[2]
-
Keep the container tightly closed when not in use.[2]
-
The substance is light-sensitive and should be stored accordingly.[2]
-
Store away from incompatible materials such as strong bases and strong oxidizing agents.[2][6]
Emergency Procedures
In the event of an emergency, follow these procedures:
First-Aid Measures
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6][7]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing dust.[2][6]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[2][6]
-
Methods for Cleaning Up: Sweep or shovel the spilled material into a suitable container for disposal. Minimize dust generation.[2][6]
Experimental Protocols for Hazard Assessment
The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. These protocols should be adapted and followed in a controlled laboratory setting by trained professionals.
Acute Oral Toxicity - Acute Toxic Class Method (based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females).[9]
-
Housing and Fasting: House the animals in appropriate cages for at least 5 days to allow for acclimatization.[9] Fast the animals overnight before dosing, providing water ad libitum.[6]
-
Dose Administration: Administer a single dose of this compound by gavage. A starting dose of 300 mg/kg body weight is often used.[6]
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days.[3][10]
-
Body Weight: Record the body weight of each animal shortly before dosing and weekly thereafter.[6]
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.[10]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD Guideline 439)
Objective: To identify substances that are irritating to the skin.[11]
Methodology:
-
Test System: Utilize a commercially available Reconstructed Human Epidermis (RhE) model.
-
Application of Substance: Apply a small amount of this compound (solid or liquid) topically to the surface of the RhE tissue.[11]
-
Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[11]
-
Viability Assessment: Determine cell viability using the MTT assay. This involves incubating the tissue with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan (B1609692) product by viable cells.[12]
-
Data Analysis: Measure the amount of formazan produced spectrophotometrically. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[11]
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Selection: Use healthy, young adult albino rabbits.[5]
-
Pre-examination: Examine both eyes of each animal before testing to ensure there are no pre-existing defects.[1]
-
Dose Administration: Instill a single dose of this compound (0.1 mL for liquids or 0.1 g for solids) into the conjunctival sac of one eye of each animal. The other eye serves as a control.[1]
-
Observation: Examine the eyes for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.[1]
-
Scoring: Grade the ocular lesions according to a standardized scoring system. The test is considered positive if a certain number of animals show a positive reaction.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of this compound on cultured cells.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., human melanoma cells) in a 96-well plate and allow them to adhere overnight.[13]
-
Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 48 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells will reduce the MTT to formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a "Solubilization/Stop Solution") to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]
Potential Biological Activity and Signaling Pathways (Based on Related Compounds)
While specific data on the signaling pathways modulated by this compound is limited, research on the closely related compound, cinnamic acid, and its derivatives suggests potential biological activities that may be relevant for drug development. Cinnamic acid and its derivatives have been reported to exhibit various biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[14] These effects are often mediated through the modulation of key cellular signaling pathways.
For instance, cinnamic acid has been shown to induce apoptosis (programmed cell death) in cancer cells.[13] Derivatives of cinnamic acid have been found to interact with several signaling pathways implicated in cancer progression, such as:[15]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[8][16]
-
NF-κB Pathway: A key regulator of inflammation and cell survival.[15]
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and angiogenesis.[15]
It is important to note that these findings are based on related compounds, and further research is needed to determine the specific biological effects and signaling pathways modulated by this compound itself.
Visualizations
Laboratory Safety Workflow
Caption: A flowchart illustrating the key steps for safely handling this compound in a lab.
Representative Signaling Pathway (MAPK/ERK)
Caption: A diagram of the MAPK/ERK pathway, a potential target for compounds related to this compound.
References
- 1. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. agc-chemicals.com [agc-chemicals.com]
- 4. Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. scribd.com [scribd.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 15. news-medical.net [news-medical.net]
- 16. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms [mdpi.com]
An In-depth Technical Guide on the Reactivity and Chemical Stability of 2-Phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylacrylic acid, also known as atropic acid, is an unsaturated carboxylic acid with the formula C₉H₈O₂. It is recognized as a key impurity and a degradation product of atropine (B194438) and ipratropium (B1672105) bromide, making the study of its reactivity and stability crucial for pharmaceutical development and quality control.[1][2] This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, including its degradation pathways, polymerization potential, and participation in various chemical reactions. Detailed experimental protocols for stability testing and relevant analytical methodologies are also presented.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[3] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₂ | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Melting Point | 106-107 °C | [5] |
| Boiling Point | ~267 °C (with partial decomposition) | [5] |
| Water Solubility | 1.3 g/L (20 °C) | [4] |
| pKa | 3.86 ± 0.11 (Predicted) | [1] |
| Appearance | White to Off-White Solid | [1] |
| Stability | Light Sensitive | [1][4] |
Chemical Stability and Degradation
The stability of this compound is a critical consideration, particularly in the context of pharmaceutical formulations where it may exist as an impurity. Its structure, featuring a carboxylic acid group and a carbon-carbon double bond conjugated with a benzene (B151609) ring, dictates its susceptibility to various degradation pathways.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3]
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should ideally be in the range of 5-20%.[3]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[3]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.[3][7]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.[3][7]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the mixture at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples and dilute with the mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.[8]
-
-
Thermal Degradation:
-
Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Also, expose a solution of this compound to the same thermal stress.
-
At each time point, dissolve the solid sample in the mobile phase or dilute the solution for analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or UPLC method. A C18 column is often suitable for separation.[1]
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic mode.[1]
-
UV detection should be performed at a wavelength where this compound and its potential degradation products have significant absorbance.
-
For structural elucidation of degradation products, LC-MS/MS analysis is recommended.[11]
-
Known Degradation Pathways
This compound is a known degradation product of atropine, formed through dehydration of tropic acid or hydrolysis of apoatropine.[9] Its own degradation can be anticipated based on its chemical structure.
-
Hydrolysis: While the ester precursors to this compound are susceptible to hydrolysis, the acrylic acid itself is stable to hydrolysis. However, under certain conditions, hydration of the double bond to form 2-phenyl-2-hydroxypropanoic acid could occur.
-
Oxidation: The double bond is susceptible to oxidative cleavage, which can lead to the formation of benzoic acid and other smaller molecules.[12]
-
Photodegradation: As a light-sensitive compound, exposure to UV radiation can induce photochemical reactions, including isomerization, cyclization, or polymerization.[1][4] The kinetics of such reactions can be complex and may follow pseudo-first-order or Langmuir-Hinshelwood models.[13]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or polymerization can occur. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition profile.[14]
The following diagram illustrates a logical workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scispace.com [scispace.com]
- 5. Binding assay for characterization of protein kinase inhibitors possessing sub-picomolar to sub-millimolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hydrogels Based on Poly(aspartic acid): Synthesis and Applications [frontiersin.org]
- 14. alpha 2B-adrenergic receptor activates MAPK via a pathway involving arachidonic acid metabolism, matrix metalloproteinases, and epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenylacrylic Acid from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylacrylic acid, a valuable building block in organic synthesis and drug development. The primary method described is the Knoevenagel condensation of a phenylacetic acid ester with formaldehyde, followed by hydrolysis. This approach offers a reliable and scalable route to the target molecule. This document includes a summary of reaction conditions, a detailed step-by-step protocol, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
This compound, also known as atropic acid, is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a conjugated carboxylic acid and a phenyl group, makes it a versatile precursor for further chemical modifications. The synthesis of this compound from readily available starting materials like phenylacetic acid is of significant interest to the chemical and pharmaceutical industries. The Knoevenagel condensation provides an efficient method for the formation of the carbon-carbon double bond required in the target molecule.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its ester intermediate via the Knoevenagel condensation route.
| Parameter | Value/Range | Reference |
| Reactants | Phenylacetate (B1230308), Paraformaldehyde | [4] |
| Phenylacetate:Paraformaldehyde (molar ratio) | 1 : 1-2 | [4] |
| Base | Potassium Carbonate or Sodium Carbonate | [4] |
| Phenylacetate:Base (molar ratio) | 1 : 1.2-2.5 | [4] |
| Solvent | Toluene or Dimethylformamide (DMF) | [4] |
| Reaction Temperature (Condensation) | 60-100 °C | [4] |
| Reaction Time (Condensation) | 1-3 hours | [4] |
| Intermediate Product | 2-Phenylacrylate Ester | [4] |
| Yield of 2-Ethyl Phenylacrylate | 74% | [4] |
| Hydrolysis Agent | Sodium Hydroxide (B78521) or Potassium Hydroxide | [4] |
| Hydrolysis Temperature | 60-100 °C | [4] |
| Hydrolysis Time | 5-8 hours | [4] |
| Final Product | This compound | [4] |
Experimental Protocols
This section provides a detailed methodology for the two-step synthesis of this compound from a phenylacetic acid ester.
Part 1: Synthesis of 2-Phenylacrylate Ester via Knoevenagel Condensation
Materials:
-
Methyl Phenylacetate (or other suitable ester)
-
Paraformaldehyde
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl phenylacetate (1 equivalent), paraformaldehyde (1.5 equivalents), and potassium carbonate (2 equivalents).
-
Add a sufficient volume of DMF to ensure adequate stirring (approximately 5-10 mL per gram of methyl phenylacetate).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-phenylacrylate ester.
Part 2: Hydrolysis of 2-Phenylacrylate Ester to this compound
Materials:
-
Crude 2-Phenylacrylate Ester from Part 1
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Water
-
Hydrochloric Acid (concentrated)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To the crude 2-phenylacrylate ester in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux (approximately 100 °C) with stirring for 6-8 hours.
-
Monitor the reaction for the disappearance of the ester spot by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Reaction Mechanism
The synthesis proceeds via a base-catalyzed Knoevenagel condensation mechanism. The base deprotonates the α-carbon of the phenylacetate ester to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide undergoes elimination of a hydroxide ion to yield the 2-phenylacrylate ester. Subsequent hydrolysis of the ester furnishes the final product, this compound.
Caption: Knoevenagel condensation mechanism for the synthesis of this compound.
Experimental Workflow
The overall experimental workflow consists of two main stages: the condensation reaction to form the ester intermediate, followed by hydrolysis to yield the final acid product.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacrylic acid, also known as atropic acid, is a valuable intermediate in organic and medicinal chemistry. Its structure, featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a double bond, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals. Notably, it is a known impurity of Ipratropium bromide and a precursor for the synthesis of (S)-2-phenylpropionic acid, a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and experimental protocols for the synthesis of this compound.
The synthesis of this compound can be achieved through various methods. While a classical Knoevenagel condensation of benzaldehyde (B42025) and malonic acid yields the isomeric cinnamic acid (3-phenylacrylic acid), a modified approach is required for this compound. The primary method detailed here is a condensation reaction between a phenylacetic acid derivative and formaldehyde (B43269) (or its polymer, paraformaldehyde). This reaction is analogous to the Knoevenagel condensation in its formation of a new carbon-carbon double bond.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes key quantitative data from a representative synthetic method for this compound and its ester, based on the condensation of phenylacetate (B1230308) with paraformaldehyde.
| Product | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenyl Acrylate (B77674) | Phenyl Acetate (B1210297) | Paraformaldehyde | Potassium Carbonate | DMF | 60-100 | 1-3 | High | [1] |
| This compound | 2-Phenyl Acrylate | NaOH/KOH (aq) | Phase Transfer Catalyst (optional) | Toluene (B28343)/Water | 60-100 | 5-8 | High | [1] |
| Methyl Atropate | Methyl Phenylacetate | Paraformaldehyde | Potassium Carbonate | DMF | - | - | ~38.3 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound via the condensation of a phenylacetate with paraformaldehyde, followed by hydrolysis.
Protocol 1: Synthesis of 2-Phenyl Acrylate [1]
This protocol describes the synthesis of a 2-phenyl acrylate ester, a direct precursor to this compound.
Materials:
-
Phenyl acetate
-
Paraformaldehyde
-
Potassium carbonate or Sodium carbonate
-
Dimethylformamide (DMF)
-
C1-C4 quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) as a phase transfer catalyst (0.5-5 mol%)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenyl acetate (1 equivalent) and paraformaldehyde (1-2 equivalents).
-
Add DMF as the solvent (500-1000 mL per mole of phenyl acetate).
-
Add the alkali base (potassium carbonate or sodium carbonate) with a molar ratio of 1:1.2-2.5 relative to phenyl acetate.
-
Add the C1-C4 quaternary ammonium salt as a phase transfer catalyst.
-
Heat the reaction mixture to a temperature between 60-100°C.
-
Stir the mixture vigorously for 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a work-up by extraction with water and ethyl acetate to obtain the crude 2-phenyl acrylate.
Protocol 2: Hydrolysis of 2-Phenyl Acrylate to this compound [1]
This protocol details the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Crude 2-phenyl acrylate from Protocol 1
-
Sodium hydroxide (B78521) or Potassium hydroxide aqueous solution
-
Toluene (optional)
-
Phase transfer catalyst (optional)
-
Hydrochloric acid, Nitric acid, or Sulfuric acid for neutralization
Procedure:
-
The crude 2-phenyl acrylate is subjected to hydrolysis using an aqueous solution of sodium hydroxide or potassium hydroxide (1.2-3 equivalents).
-
The reaction can be carried out in a biphasic system with toluene and a phase transfer catalyst.
-
Heat the mixture to a temperature of 60-100°C.
-
Stir the reaction for 5-8 hours.
-
After hydrolysis is complete, cool the reaction mixture.
-
Neutralize the excess alkali with an acid (hydrochloric acid, nitric acid, or sulfuric acid) to precipitate the this compound.
-
The solid product can be collected by filtration, washed with water, and dried.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationship of reactants and conditions in this compound synthesis.
References
The Perkin Reaction: A Detailed Protocol for the Synthesis of α-Phenylacrylic Acid Derivatives
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed experimental protocol for the synthesis of α-phenylacrylic acid derivatives via the Perkin reaction. This classic organic reaction offers a straightforward method for the formation of α,β-unsaturated aromatic acids, which are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1]
Introduction
The Perkin reaction, discovered by William Henry Perkin in 1868, is a condensation reaction between an aromatic aldehyde, an acid anhydride (B1165640), and the alkali salt of the acid.[2][3] This reaction is particularly useful for the synthesis of cinnamic acids and their derivatives (α-phenylacrylic acids).[2] The general scheme involves the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride, catalyzed by a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride.[2][4]
Reaction Mechanism
The mechanism of the Perkin reaction is generally understood to proceed through the following key steps:
-
Enolate Formation: A proton is abstracted from the α-carbon of the acid anhydride by the basic catalyst (e.g., sodium acetate) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral intermediate.
-
Acyl Transfer and Dehydration: The intermediate undergoes an intramolecular acyl transfer, followed by the elimination of a water molecule to form an unsaturated mixed anhydride.
-
Hydrolysis: Finally, the unsaturated mixed anhydride is hydrolyzed to yield the α,β-unsaturated aromatic acid (the α-phenylacrylic acid derivative) and a molecule of the corresponding carboxylic acid.
Experimental Protocol: General Procedure for the Synthesis of α-Phenylacrylic Acid Derivatives
This protocol provides a general methodology for the synthesis of α-phenylacrylic acid derivatives. Specific quantities and reaction conditions may need to be optimized for different substrates.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Acid anhydride (e.g., Acetic Anhydride, Phenylacetic Anhydride) (2.0-3.0 eq)
-
Anhydrous alkali salt of the corresponding acid (e.g., anhydrous sodium acetate, anhydrous potassium acetate) (1.0-1.5 eq) or a tertiary amine base (e.g., triethylamine)
-
Appropriate solvent (optional, the reaction is often run neat)
-
Hydrochloric acid (HCl), concentrated or dilute solution
-
Sodium carbonate or sodium hydroxide (B78521) solution for workup
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Recrystallization solvent (e.g., ethanol/water mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde, the acid anhydride, and the anhydrous alkali salt or tertiary amine base.
-
Reaction: Heat the mixture under reflux with vigorous stirring. The reaction temperature and time will vary depending on the specific substrates used, but typically ranges from 140°C to 180°C for several hours (e.g., 4-8 hours).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Hydrolysis and Neutralization: Slowly pour the reaction mixture into a beaker of cold water. If an alkali salt was used as the catalyst, the product will be in its salt form. Acidify the mixture with hydrochloric acid until the α-phenylacrylic acid derivative precipitates out. If a tertiary amine was used, the mixture can be made basic with sodium carbonate or sodium hydroxide solution to remove the carboxylic acid byproduct.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation: Synthesis of Substituted Cinnamic Acids
The following table summarizes the yields of various substituted cinnamic acids prepared via the Perkin reaction, demonstrating the influence of substituents on the aromatic aldehyde.
| Entry | Aromatic Aldehyde Substituent | Product (α-Phenylacrylic Acid Derivative) | Yield (%) |
| 1 | H | Cinnamic acid | 70-75% |
| 2 | 4-Me | 4-Methylcinnamic acid | 33% |
| 3 | 2-Cl | 2-Chlorocinnamic acid | 71% |
| 4 | 4-Cl | 4-Chlorocinnamic acid | 52% |
| 5 | 2-MeO | 2-Methoxycinnamic acid | 55% |
| 6 | 4-MeO | 4-Methoxycinnamic acid | 30% |
| 7 | 2-NO₂ | 2-Nitrocinnamic acid | 75% |
| 8 | 4-NO₂ | 4-Nitrocinnamic acid | 82% |
| 9 | 2,6-Cl₂ | 2,6-Dichlorocinnamic acid | 82% |
Table adapted from data presented in "A Concise Introduction of Perkin Reaction".[4]
Mandatory Visualizations
Perkin Reaction Mechanism
Caption: Mechanism of the Perkin Reaction.
Experimental Workflow for α-Phenylacrylic Acid Synthesis
Caption: General experimental workflow.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are anhydrous, particularly the base. The reaction is sensitive to moisture. Reaction times and temperatures may need to be optimized for specific substrates.[5]
-
Side Reactions: The formation of byproducts can occur. Purification by recrystallization is crucial to obtain a pure product.
-
Catalyst Choice: While alkali salts of the carboxylic acid are traditional, tertiary amines like triethylamine (B128534) can also be effective and may offer milder reaction conditions.[4]
Safety Precautions
-
Acid anhydrides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is typically run at high temperatures. Use appropriate heating apparatus and take precautions against thermal burns.
By following this detailed protocol and considering the provided data and troubleshooting tips, researchers can effectively utilize the Perkin reaction for the synthesis of a wide range of α-phenylacrylic acid derivatives for various applications in research and development.
References
Application Notes and Protocols: Synthesis of 2-Phenylacrylic Acid via Heck Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacrylic acid, also known as atropic acid, and its derivatives are important structural motifs in numerous biologically active compounds and are utilized as key intermediates in the synthesis of pharmaceuticals and fine chemicals. The Mizoroki-Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a highly efficient and versatile method for the synthesis of this compound. This reaction involves the coupling of an aryl halide with acrylic acid in the presence of a palladium catalyst and a base.[1][2] The Heck reaction is favored for its tolerance of a wide variety of functional groups, operational simplicity, and high stereoselectivity, typically affording the trans-isomer.[3][4]
This application note provides a detailed protocol for the synthesis of this compound via the Heck coupling reaction, a summary of expected yields using different aryl halides, and visual representations of the reaction mechanism and experimental workflow.
Data Presentation
The choice of aryl halide significantly impacts the reaction yield and conditions required for the Heck coupling reaction. The general reactivity trend for aryl halides is I > Br > Cl.[3] The following table summarizes typical yields for the synthesis of this compound using different aryl halides under optimized conditions.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Iodobenzene (B50100) | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | 80-100 | 1-4 | ~90% |
| Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 100-120 | 12-24 | ~75% |
| Chlorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120-140 | 24-48 | ~40% |
Note: Yields are approximate and can vary based on the specific ligand, base, and reaction conditions employed. The data is compiled from typical Heck reaction outcomes for similar substrates.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using iodobenzene as the aryl halide. This protocol can be adapted for other aryl halides with adjustments to the reaction temperature and time as indicated in the data table.
Materials and Reagents:
-
Iodobenzene (1.0 mmol, 1.0 equiv.)
-
Acrylic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol, 2.0 equiv.)
-
Anhydrous acetonitrile (10 mL)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous acetonitrile (10 mL).
-
To the stirring solution, add iodobenzene (204 mg, 1.0 mmol), acrylic acid (86 mg, 1.2 mmol), and triethylamine (202 mg, 2.0 mmol) sequentially via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 3 M HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford pure this compound.
Mandatory Visualizations
References
Application Notes: Synthesis of Atropic Acid via Grignard Reaction
Introduction
Atropic acid, or α-phenylacrylic acid, is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The Grignard reaction provides a robust and versatile method for the preparation of carboxylic acids, offering a direct route to atropic acid from a suitable vinyl halide precursor. This application note details a protocol for the synthesis of atropic acid commencing with the formation of a styrylmagnesium bromide Grignard reagent from α-bromostyrene, followed by carboxylation with carbon dioxide.
Principle of the Method
The synthesis is a two-step process. The first step involves the formation of a Grignard reagent by reacting α-bromostyrene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). The magnesium oxidatively inserts into the carbon-bromine bond, forming styrylmagnesium bromide. Strict anhydrous conditions are paramount as Grignard reagents are highly reactive towards protic solvents like water.
The second step is the carboxylation of the newly formed Grignard reagent. This is achieved by reacting the styrylmagnesium bromide with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. Subsequent acidification with an aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, atropic acid.
Experimental Protocols
Materials and Equipment
-
Reagents: α-Bromostyrene, magnesium turnings, iodine (for activation), anhydrous tetrahydrofuran (THF), dry ice (solid CO2) or carbon dioxide gas, hydrochloric acid (HCl), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), and anhydrous magnesium sulfate.
-
Glassware and Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer and stir bar, heating mantle, Schlenk line or nitrogen/argon inlet for inert atmosphere, ice bath, separatory funnel, Büchner funnel and flask, and a rotary evaporator. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.
Procedure
Part 1: Preparation of Styrylmagnesium Bromide (Grignard Reagent)
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas (nitrogen or argon).
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Gently heat the flask with a heating mantle to sublime the iodine, which will activate the magnesium surface.
-
In the dropping funnel, prepare a solution of α-bromostyrene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the α-bromostyrene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining α-bromostyrene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown mixture.
Part 2: Carboxylation of Styrylmagnesium Bromide and Work-up
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Slowly and carefully add crushed dry ice (a large excess, approximately 5-10 equivalents) to the reaction mixture with vigorous stirring. Alternatively, bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (e.g., 2 M HCl) with stirring. Continue adding the acid until the aqueous layer is acidic to litmus (B1172312) paper and all the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid.
-
Acidify the combined aqueous bicarbonate washes with concentrated HCl until the pH is strongly acidic, which will precipitate the atropic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine these second organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude atropic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate (B1210297) and hexanes.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| α-Bromostyrene | 1.0 equivalent | Starting vinyl halide. |
| Magnesium Turnings | 1.2 - 1.5 equiv. | Excess is used to ensure complete reaction of the halide. |
| Carbon Dioxide | Large Excess | Typically added as dry ice or bubbled as a gas to drive the carboxylation to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | A common ether solvent for Grignard reagent formation. |
| Grignard Formation Temp. | Reflux | Gentle reflux is maintained during the addition of the halide. |
| Carboxylation Temp. | 0 °C to RT | The reaction is typically initiated at low temperature and then allowed to warm to room temperature. |
| Reaction Time (Grignard) | 2 - 4 hours | Includes addition and subsequent stirring. |
| Reaction Time (Carboxylation) | 1 - 3 hours | Includes addition of CO2 and subsequent stirring. |
| Yield and Purification | ||
| Typical Yield | 60 - 80% | Based on analogous carboxylations of vinyl Grignard reagents. |
| Purification Method | Recrystallization | Common method for purifying solid carboxylic acids. |
Mandatory Visualization
Application Notes and Protocols for the Free-Radical Polymerization of 2-Phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of 2-phenylacrylic acid, also known as atropic acid. Due to the limited availability of specific literature on the polymerization of this particular monomer, the following protocols are based on established principles of free-radical polymerization of analogous acrylic monomers. These should serve as a robust starting point for experimental design and optimization.
Introduction
This compound is a vinyl monomer featuring a carboxylic acid group and a phenyl group attached to the same carbon of the double bond. The resulting polymer, poly(this compound), is of interest in pharmaceutical and biomedical applications due to the potential for pH-responsive behavior imparted by the carboxylic acid groups and the hydrophobicity of the phenyl groups. These characteristics make it a candidate for applications such as drug delivery systems, smart hydrogels, and functional coatings.
Free-radical polymerization is a common and versatile method for synthesizing vinyl polymers. The process involves three main stages: initiation, propagation, and termination. By carefully controlling reaction parameters such as initiator concentration, temperature, solvent, and monomer concentration, the molecular weight and polydispersity of the resulting polymer can be tailored to specific applications.
Experimental Protocols
Two common methods for free-radical polymerization are solution and bulk polymerization. The choice of method depends on the desired polymer properties and the experimental setup.
Solution Polymerization of this compound
Solution polymerization is often preferred for acrylic monomers as it helps to control the viscosity of the reaction mixture and dissipate the heat generated during the exothermic polymerization process.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of this compound and AIBN in 1,4-dioxane. A typical starting point is a monomer concentration of 1-2 M and an initiator concentration of 1-2 mol% with respect to the monomer.
-
Inert Atmosphere: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes. Oxygen can inhibit free-radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C. The polymerization time can vary from a few hours to 24 hours, depending on the desired conversion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion using techniques such as ¹H NMR spectroscopy or by gravimetry after precipitating the polymer.
-
Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Bulk Polymerization of this compound
Bulk polymerization is carried out in the absence of a solvent, which can lead to a purer polymer and higher reaction rates. However, viscosity and heat dissipation can be challenging to control.
Materials:
-
This compound (monomer)
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Initiator Preparation: In a reaction vessel, melt the this compound (melting point: ~107 °C). Once molten, add the desired amount of benzoyl peroxide (e.g., 0.1-1 mol% with respect to the monomer) and stir until it dissolves completely.
-
Inert Atmosphere: Deoxygenate the molten monomer-initiator mixture by bubbling with nitrogen gas for 15-20 minutes.
-
Polymerization: Increase the temperature to initiate polymerization. A starting temperature of 80-90 °C is recommended when using BPO. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Termination and Dissolution: After the desired polymerization time, cool the reaction vessel to stop the reaction. The resulting polymer will be a solid mass. Dissolve the polymer in a suitable solvent, such as 1,4-dioxane or tetrahydrofuran (B95107) (THF).
-
Purification and Isolation: Precipitate the dissolved polymer in an excess of methanol, filter, and wash the collected polymer.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following tables present illustrative data for the free-radical polymerization of this compound under various hypothetical conditions. These tables are intended to provide a framework for organizing and presenting experimental results.
Table 1: Effect of Initiator Concentration on Solution Polymerization of this compound
Reaction Conditions: [this compound] = 1.5 M in 1,4-dioxane, Temperature = 65 °C, Time = 12 h.
| Entry | Initiator (AIBN) (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.5 | 75 | 45,000 | 99,000 | 2.2 |
| 2 | 1.0 | 82 | 32,000 | 67,200 | 2.1 |
| 3 | 2.0 | 88 | 21,000 | 42,000 | 2.0 |
Table 2: Effect of Temperature on Solution Polymerization of this compound
Reaction Conditions: [this compound] = 1.5 M in 1,4-dioxane, [AIBN] = 1.0 mol%, Time = 12 h.
| Entry | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 60 | 78 | 35,000 | 73,500 | 2.1 |
| 2 | 70 | 85 | 28,000 | 58,800 | 2.1 |
| 3 | 80 | 91 | 20,000 | 41,000 | 2.05 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of this compound.
Caption: Workflow for solution polymerization.
Conceptual Signaling Pathway for Drug Delivery
This diagram illustrates a conceptual application of poly(this compound) in a pH-responsive drug delivery system, a potential application for drug development professionals. It depicts how a drug-polymer conjugate might respond to the acidic tumor microenvironment.
Caption: pH-responsive drug delivery concept.
Application Notes and Protocols for the Solution Polymerization of 2-Phenylacrylic Acid and its Kinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solution polymerization of 2-phenylacrylic acid (also known as atropic acid) is a process of significant interest for the synthesis of specialty polymers with potential applications in pharmaceuticals and advanced materials. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed experimental protocols and specific kinetic data for the homopolymerization of this particular monomer. While extensive research exists for the polymerization of acrylic acid and its simpler esters, the unique steric and electronic effects of the phenyl group in this compound likely result in distinct polymerization behavior.
This document, therefore, provides a generalized framework for approaching the solution polymerization of this compound based on established principles of free-radical polymerization of related vinyl monomers. It includes a model experimental protocol that can serve as a starting point for laboratory investigations, a discussion of the expected kinetic behavior, and visualizations of the experimental workflow and underlying reaction mechanism. It is important to note that the specific quantitative data requested cannot be provided due to the lack of available literature. Researchers are encouraged to use the provided protocols as a basis for empirical optimization and kinetic studies.
Introduction to Solution Polymerization of Substituted Acrylic Acids
Solution polymerization is a widely used industrial and laboratory technique for producing polymers with controlled molecular weights and narrow molecular weight distributions.[1] The process involves dissolving the monomer, initiator, and any chain transfer agents in a suitable solvent. The solvent serves to dissipate the heat of polymerization, reduce the viscosity of the reaction mixture, and facilitate handling.[1]
For acrylic monomers, free-radical polymerization is the most common mechanism employed.[2] This process consists of three main stages: initiation, propagation, and termination.[2] The kinetics of the polymerization, including the rate of reaction and the molecular weight of the resulting polymer, are influenced by factors such as monomer concentration, initiator concentration, temperature, and the choice of solvent.[3]
Generalized Experimental Protocol for Solution Polymerization of this compound
The following protocol is a generalized procedure and should be adapted and optimized for specific experimental goals.
2.1. Materials
-
Monomer: this compound (Atropic Acid), purity >98%
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Toluene, Dioxane, or Dimethylformamide (DMF) (ensure anhydrous conditions if necessary)
-
Chain Transfer Agent (Optional): Dodecanethiol or other suitable agent for molecular weight control.
-
Inhibitor Remover: Basic alumina (B75360) column (if monomer contains inhibitor)
-
Precipitating Solvent: Methanol (B129727) or Hexane
-
Nitrogen or Argon Gas: For creating an inert atmosphere
2.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer or thermocouple
-
Inert gas inlet and outlet
-
Dropping funnel (for semi-batch reactions)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
-
Vacuum oven
2.3. Procedure
-
Monomer Purification: If the this compound contains an inhibitor (e.g., hydroquinone), pass a solution of the monomer in the chosen solvent through a column of basic alumina to remove it.
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, magnetic stirrer, thermometer, and inert gas inlet/outlet.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Charging the Reactor:
-
Batch Polymerization: Dissolve the desired amount of this compound and initiator in the solvent and add the solution to the reaction flask.
-
Semi-Batch Polymerization: Add the solvent to the flask and heat to the reaction temperature. Dissolve the monomer and initiator in a separate portion of the solvent and add this solution to the heated flask dropwise over a specified period using a dropping funnel.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN, 70-90 °C for BPO) under a constant inert gas flow.
-
Maintain the temperature and stirring for the desired reaction time. The optimal time should be determined by kinetic studies (e.g., by taking samples at regular intervals to determine monomer conversion).
-
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous polymer solution into a stirred, large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator fragments.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and chemical structure using techniques like FTIR and NMR spectroscopy.
Kinetics of Free-Radical Solution Polymerization
The kinetics of free-radical polymerization are typically described by the following key steps and their corresponding rate equations:
-
Initiation: The initiator (I) decomposes to form free radicals (R•), which then react with a monomer molecule (M) to initiate a polymer chain.
-
Propagation: The initiated monomer radical adds successive monomer units, growing the polymer chain.
-
Termination: The growth of a polymer chain is terminated, usually by the combination of two growing chains or by disproportionation.
The overall rate of polymerization (Rp) is generally proportional to the monomer concentration and the square root of the initiator concentration.[3]
3.1. Expected Kinetic Behavior of this compound
Due to the lack of specific literature data, the following are expected trends based on the structure of this compound:
-
Steric Hindrance: The bulky phenyl group attached to the α-carbon of the acrylic acid may introduce steric hindrance, potentially lowering the rate of propagation compared to unsubstituted acrylic acid.
-
Reactivity of the Radical: The phenyl group can stabilize the propagating radical through resonance, which might also affect the propagation and termination rate constants.
-
Solvent Effects: The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and polymer, the viscosity of the medium, and the rate of initiator decomposition.
To determine the specific kinetics, a series of experiments would be required, varying the concentrations of the monomer and initiator, and the reaction temperature. Monomer conversion over time can be monitored using techniques such as gravimetry, spectroscopy (e.g., monitoring the disappearance of the vinyl peak in IR or NMR), or chromatography.
Data Presentation
Due to the absence of quantitative data in the literature for the solution polymerization of this compound, a data table cannot be populated at this time. Researchers undertaking this study would typically generate data to populate tables with the following structure:
Table 1: Experimental Conditions for Solution Polymerization of this compound
| Entry | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Solvent | Temperature (°C) | Time (h) |
| 1 | [Value] | [Value] | [Solvent] | [Temp] | [Time] |
| 2 | [Value] | [Value] | [Solvent] | [Temp] | [Time] |
| ... | ... | ... | ... | ... | ... |
Table 2: Polymer Characterization and Kinetic Data
| Entry | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Rate of Polymerization (mol/L·s) |
| 1 | [Value] | [Value] | [Value] | [Value] |
| 2 | [Value] | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of this compound.
Caption: Experimental workflow for solution polymerization.
5.2. Free-Radical Polymerization Mechanism
This diagram outlines the fundamental steps of the free-radical polymerization mechanism.
Caption: Mechanism of free-radical polymerization.
Conclusion
References
Application Notes and Protocols for Emulsion Polymerization of 2-Phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-phenylacrylic acid), also known as poly(atropic acid), is a polymer with significant potential in the biomedical and pharmaceutical fields. The presence of the phenyl group introduces hydrophobicity and the potential for π-π stacking interactions, while the carboxylic acid moiety offers pH-responsiveness and opportunities for further functionalization. These properties make it an attractive candidate for the development of novel drug delivery systems, particularly for targeted and controlled release applications. Emulsion polymerization is a versatile and widely used technique for producing polymer nanoparticles with controlled size and morphology, which are ideal for drug delivery applications.
This document provides detailed application notes and a proposed protocol for the emulsion polymerization of this compound. Due to the limited availability of specific literature on the emulsion polymerization of this particular monomer, the provided protocol is based on established methods for the emulsion polymerization of other acrylic monomers, adapted for the specific properties of this compound.
Potential Applications in Drug Development
The unique structure of poly(this compound) suggests several promising applications in drug development:
-
pH-Responsive Drug Delivery: The carboxylic acid groups in the polymer backbone can be ionized at physiological pH, leading to swelling and drug release. In the acidic tumor microenvironment, the polymer may collapse, facilitating drug release specifically at the target site.[1][2]
-
Hydrophobic Drug Encapsulation: The phenyl groups increase the hydrophobicity of the polymer, making it suitable for encapsulating poorly water-soluble drugs.
-
Targeted Delivery: The polymer nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation in specific tissues or cells.
-
Bioadhesion: Like poly(acrylic acid), poly(this compound) may exhibit mucoadhesive properties, which can be advantageous for oral or mucosal drug delivery.[3]
Proposed Experimental Protocol: Emulsion Polymerization of this compound
This protocol describes a laboratory-scale, semi-batch emulsion polymerization of this compound to synthesize polymer nanoparticles.
Materials:
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Sodium bicarbonate (buffer)
-
Nitrogen gas (inert atmosphere)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Place the flask in the heating mantle.
-
Initial Charge: To the flask, add 100 mL of deionized water, 0.1 g of sodium dodecyl sulfate, and 0.1 g of sodium bicarbonate.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reactor contents to 70°C with continuous stirring (e.g., 200 rpm).
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by adding 10 g of this compound to 50 mL of deionized water containing 0.5 g of sodium dodecyl sulfate. Stir vigorously to form a stable emulsion.
-
Initiator Solution Preparation: Dissolve 0.2 g of potassium persulfate in 10 mL of deionized water.
-
Initiation: Add 10% of the monomer emulsion and 20% of the initiator solution to the hot reactor. Allow the reaction to proceed for 20 minutes to form seed particles.
-
Semi-Batch Feed: Gradually add the remaining monomer emulsion and initiator solution to the reactor over a period of 2 hours using separate dropping funnels.
-
Reaction Completion: After the addition is complete, maintain the reaction temperature at 70°C for an additional 2 hours to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting polymer latex through a fine mesh to remove any coagulum.
Characterization of Poly(this compound) Nanoparticles
The synthesized polymer nanoparticles should be characterized to determine their properties:
-
Particle Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to determine the size distribution and shape of the nanoparticles.
-
Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the polymerization of this compound.
-
Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI).
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and their stability in suspension.
Data Presentation
The following tables present hypothetical, yet plausible, data for the emulsion polymerization of this compound, illustrating the expected trends based on general principles of emulsion polymerization.
Table 1: Effect of Initiator Concentration on Nanoparticle Properties
| Initiator (KPS) Conc. (wt% based on monomer) | Particle Size (nm) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| 0.5 | 150 | 300 | 1.8 |
| 1.0 | 120 | 250 | 1.6 |
| 1.5 | 100 | 200 | 1.5 |
| 2.0 | 80 | 150 | 1.4 |
Table 2: Effect of Surfactant Concentration on Nanoparticle Properties
| Surfactant (SDS) Conc. (wt% based on monomer) | Particle Size (nm) | Zeta Potential (mV) | Coagulum (%) |
| 1.0 | 200 | -35 | 5.2 |
| 2.0 | 150 | -40 | 2.1 |
| 3.0 | 100 | -45 | 0.8 |
| 4.0 | 80 | -50 | 0.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the emulsion polymerization of this compound.
Free Radical Polymerization Mechanism
Caption: Mechanism of free radical polymerization.[7]
Signaling Pathway: pH-Triggered Drug Release
Caption: pH-triggered drug release from poly(this compound) nanoparticles in a tumor microenvironment.
References
- 1. Polyacrylic acid modified upconversion nanoparticles for simultaneous pH-triggered drug delivery and release imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound [polymersource.ca]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Copolymerization of 2-Phenylacrylic Acid with Methyl Methacrylate
Application Notes
Copolymers of 2-phenylacrylic acid (PAA) and methyl methacrylate (B99206) (MMA) are amphiphilic polymers with significant potential for applications in drug development and materials science. The copolymer consists of hydrophilic PAA units, which contain a carboxylic acid group, and hydrophobic MMA units. This combination of properties makes the copolymer responsive to changes in pH.
In aqueous solutions, these copolymers can self-assemble into nanostructures like micelles or nanoparticles.[1][2] The hydrophobic MMA segments form a core that can encapsulate poorly water-soluble drugs, while the hydrophilic PAA segments form a stabilizing outer shell. The carboxylic acid groups of PAA are typically deprotonated (negatively charged) at physiological or basic pH, enhancing the stability of the nanocarrier in circulation. When the nanocarrier encounters an acidic environment, such as within endosomes of cancer cells or inflamed tissues, the PAA units become protonated, leading to a change in the hydrophilic-hydrophobic balance. This can trigger the disassembly of the nanostructure and the controlled release of the encapsulated therapeutic agent.[3] This pH-triggered drug release mechanism is a key advantage for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing systemic side effects.[4]
Key Potential Applications:
-
pH-Sensitive Drug Delivery: Development of nanoparticles for targeted release of anticancer drugs in the acidic tumor microenvironment.
-
Enteric Coatings: Formulation of oral drug delivery systems that protect acid-sensitive drugs from the stomach's low pH and release them in the higher pH of the intestine.
-
Biocompatible Materials: Use as components in hydrogels and other biomaterials where pH-responsiveness is desired.[5]
Experimental Protocols
The following is a generalized protocol for the synthesis of a P(PAA-co-MMA) copolymer via solution-based free-radical polymerization.
Protocol 1: Synthesis of Poly(this compound-co-Methyl Methacrylate)
1. Materials and Reagents:
-
This compound (PAA), monomer
-
Methyl methacrylate (MMA), monomer (inhibitor removed by passing through basic alumina)
-
2,2'-Azobisisobutyronitrile (AIBN), radical initiator[6]
-
1,4-Dioxane, solvent (anhydrous)[6]
-
Methanol (B129727), non-solvent for precipitation
-
Diethyl ether, for washing
-
Nitrogen gas (high purity)
2. Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Oil bath
-
Nitrogen inlet/outlet
-
Glass syringes
-
Beakers and filtration apparatus
-
Vacuum oven
3. Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar is assembled and flame-dried under a nitrogen atmosphere to remove moisture.
-
Reagent Preparation: In the flask, dissolve a specific molar ratio of PAA and MMA monomers (e.g., 50:50) in 100 mL of 1,4-dioxane.
-
Add the initiator, AIBN (e.g., 0.5 mol% with respect to total monomers).
-
Degassing: Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir the reaction mixture under a continuous positive pressure of nitrogen.[7] Allow the reaction to proceed for 6-24 hours. The polymerization should be stopped at low conversion (<15%) if determining reactivity ratios.[6]
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Pour the viscous polymer solution slowly into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The copolymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Collect the polymer by filtration.
-
Re-dissolve the polymer in a small amount of dioxane and re-precipitate it into methanol to remove unreacted monomers and initiator fragments. Repeat this step two more times.
-
Drying: Wash the final precipitate with diethyl ether and dry it in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Characterization of P(PAA-co-MMA) Copolymer
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the incorporation of both monomers into the copolymer chain. Look for characteristic peaks: C=O stretching of the ester (MMA) around 1730 cm⁻¹, C=O stretching of the carboxylic acid (PAA) around 1700 cm⁻¹, and broad O-H stretching of the acid group from 2500-3300 cm⁻¹.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Determine the copolymer composition by integrating the characteristic proton signals of PAA (e.g., phenyl protons) and MMA (e.g., methoxy (B1213986) protons at ~3.6 ppm).[8]
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) of the copolymer. A single Tg between those of the respective homopolymers suggests a random copolymer formation.
-
Data Presentation
The following tables present representative data for a series of hypothetical P(PAA-co-MMA) copolymerizations.
Table 1: Copolymerization Conditions and Results (Note: This is example data for illustrative purposes.)
| Sample ID | PAA in Feed (mol%) | MMA in Feed (mol%) | Initiator (AIBN, mol%) | Time (h) | Conversion (%) | PAA in Copolymer (mol%)¹ |
| PAA-MMA-1 | 25 | 75 | 0.5 | 12 | 65 | 22 |
| PAA-MMA-2 | 50 | 50 | 0.5 | 12 | 58 | 47 |
| PAA-MMA-3 | 75 | 25 | 0.5 | 12 | 51 | 71 |
¹Determined by ¹H NMR spectroscopy.
Table 2: Molecular Weight and Thermal Properties (Note: This is example data for illustrative purposes.)
| Sample ID | Mn ( g/mol )² | Mw ( g/mol )² | PDI (Mw/Mn)² | Tg (°C)³ |
| PAA-MMA-1 | 18,500 | 35,150 | 1.90 | 115 |
| PAA-MMA-2 | 16,200 | 31,600 | 1.95 | 132 |
| PAA-MMA-3 | 14,800 | 29,900 | 2.02 | 148 |
²Determined by GPC. ³Determined by DSC.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of P(PAA-co-MMA).
Mechanism of pH-Responsive Drug Delivery
Caption: pH-responsive drug release from a self-assembled P(PAA-co-MMA) micelle.
References
- 1. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment | MDPI [mdpi.com]
- 3. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
Synthesis and Application of Poly(2-Phenylacrylic Acid): A Guide for Researchers
Introduction: Poly(2-phenylacrylic acid) (PPAA) is a vinyl polymer with a carboxylic acid group and a phenyl group attached to the same carbon atom of the polymer backbone. This unique structure imparts pH-responsive properties, making it a polymer of significant interest for various biomedical applications, particularly in the field of drug delivery. The phenyl group increases the hydrophobicity and rigidity of the polymer chain compared to poly(acrylic acid), influencing its solubility, encapsulation efficiency, and release kinetics of therapeutic agents. This document provides detailed application notes and protocols for the synthesis and utilization of PPAA for researchers, scientists, and drug development professionals.
I. Synthesis of Poly(this compound)
The synthesis of poly(this compound) can be achieved through various polymerization techniques, including free-radical and anionic polymerization. The choice of method will influence the molecular weight, polydispersity, and stereochemistry of the resulting polymer.
A. Free-Radical Polymerization
Free-radical polymerization is a common and versatile method for synthesizing vinyl polymers. It involves the use of a radical initiator to start the polymerization of monomers.
Experimental Protocol: Free-Radical Solution Polymerization of this compound
This protocol describes a general method for the synthesis of PPAA by solution polymerization.
Materials:
-
This compound (PAA) monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous 1,4-dioxane (B91453) or Toluene as solvent
-
Diethyl ether
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve a specific amount of this compound monomer in the chosen anhydrous solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration.
-
Initiator Addition: Add the radical initiator (e.g., AIBN) to the solution. The concentration of the initiator will affect the molecular weight of the polymer.
-
Degassing: Purge the reaction mixture with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring. The reaction time will vary depending on the desired conversion.
-
Precipitation and Purification: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly adding the solution to a non-solvent, such as an excess of diethyl ether or a mixture of methanol and water.
-
Washing: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the synthesized poly(this compound) for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). The chemical structure can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Example Parameters for Free-Radical Polymerization of PPAA
| Parameter | Value |
| Monomer | This compound |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | 1,4-Dioxane |
| Monomer Concentration | 1.0 M |
| Initiator Concentration | 0.01 M |
| Reaction Temperature | 70 °C |
| Reaction Time | 24 hours |
Note: These are example parameters and should be optimized for desired polymer characteristics.
Workflow for Free-Radical Polymerization of PPAA
Caption: Workflow for the synthesis of PPAA via free-radical polymerization.
B. Anionic Polymerization
Anionic polymerization can produce polymers with well-defined molecular weights and low polydispersity. This method requires stringent reaction conditions to prevent premature termination.
Experimental Protocol: Anionic Polymerization of this compound Ester
Direct anionic polymerization of acrylic acids can be problematic due to the acidic proton. Therefore, the monomer is typically protected as an ester (e.g., methyl 2-phenylacrylate), and the resulting polymer is subsequently hydrolyzed to yield poly(this compound).
Materials:
-
Methyl 2-phenylacrylate (or other suitable ester)
-
Anionic initiator (e.g., n-butyllithium in hexane)
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
Methanol
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis
-
Nitrogen or Argon gas supply (high purity)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Solvent and Monomer Purification: Anhydrous THF and the monomer must be freshly distilled and deoxygenated.
-
Initiation: In a Schlenk flask under an inert atmosphere, add the purified THF. Cool the solvent to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the anionic initiator dropwise with stirring.
-
Polymerization: Slowly add the purified monomer to the initiator solution at -78 °C. The reaction is typically very fast. Allow the reaction to proceed for a specific time to ensure complete conversion.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water. Filter and dry the polymer.
-
Hydrolysis: Dissolve the poly(methyl 2-phenylacrylate) in a suitable solvent. Add an acid or base (e.g., HCl or NaOH solution) and heat to hydrolyze the ester groups to carboxylic acid groups.
-
Purification and Drying: Precipitate the hydrolyzed polymer (PPAA) in a non-solvent, wash thoroughly, and dry under vacuum.
-
Characterization: Analyze the final PPAA product for its molecular weight, PDI, and chemical structure as described for the free-radical polymerization method.
Table 2: Example Parameters for Anionic Polymerization and Hydrolysis
| Step | Parameter | Value |
| Polymerization | Monomer | Methyl 2-phenylacrylate |
| Initiator | n-Butyllithium | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | -78 °C | |
| Reaction Time | 1 hour | |
| Hydrolysis | Reagent | Aqueous NaOH |
| Temperature | 80 °C | |
| Reaction Time | 12 hours |
Note: Anionic polymerization requires advanced synthetic skills and an inert atmosphere setup.
II. Applications of Poly(this compound) in Drug Delivery
The pH-responsive nature of PPAA makes it an excellent candidate for drug delivery systems, particularly for targeted release in specific environments like the acidic tumor microenvironment or different segments of the gastrointestinal tract.[1]
A. pH-Responsive Nanoparticle Formulation for Doxorubicin (B1662922) Delivery
PPAA can be formulated into nanoparticles to encapsulate and deliver hydrophobic anticancer drugs like doxorubicin (DOX). The nanoparticles are designed to be stable at physiological pH (7.4) and release the drug in the acidic environment of tumor tissues or within the endo-lysosomal compartments of cancer cells.
Experimental Protocol: Preparation of Doxorubicin-Loaded PPAA Nanoparticles
This protocol describes the preparation of DOX-loaded PPAA nanoparticles using a nanoprecipitation method.
Materials:
-
Poly(this compound) (PPAA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (B128534) (TEA)
-
Acetone or Tetrahydrofuran (THF) as the organic solvent
-
Deionized water or phosphate-buffered saline (PBS) as the aqueous phase
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Magnetic stirrer
Procedure:
-
Doxorubicin Base Preparation: Dissolve DOX·HCl in a suitable solvent and add a molar excess of triethylamine to neutralize the hydrochloride salt and obtain the hydrophobic doxorubicin base.
-
Polymer and Drug Dissolution: Dissolve a specific amount of PPAA and the prepared doxorubicin base in the organic solvent (e.g., acetone).
-
Nanoprecipitation: Add the organic solution dropwise to the aqueous phase (e.g., deionized water) under vigorous stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours to allow the organic solvent to evaporate completely.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove any unloaded drug and residual organic solvent.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, size distribution (polydispersity index), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading: To determine the drug loading content (DLC) and drug loading efficiency (DLE), lyophilize a known amount of the nanoparticle suspension. Dissolve the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug and quantify the amount of doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Table 3: Example Formulation Parameters for DOX-Loaded PPAA Nanoparticles
| Parameter | Value |
| PPAA Concentration in Organic Phase | 5 mg/mL |
| Doxorubicin Concentration in Organic Phase | 1 mg/mL |
| Organic Solvent | Acetone |
| Aqueous Phase | Deionized Water |
| Organic to Aqueous Phase Ratio | 1:10 (v/v) |
Workflow for Doxorubicin-Loaded PPAA Nanoparticle Preparation
Caption: Workflow for preparing DOX-loaded PPAA nanoparticles.
B. In Vitro pH-Responsive Drug Release Study
The release of the encapsulated drug from the PPAA nanoparticles can be evaluated under different pH conditions to simulate physiological and pathological environments.
Experimental Protocol: In Vitro Doxorubicin Release from PPAA Nanoparticles
Materials:
-
Doxorubicin-loaded PPAA nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer or citrate (B86180) buffer at acidic pH (e.g., pH 5.5)
-
Dialysis tubing (same MWCO as for purification)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Sample Preparation: Place a known volume of the purified doxorubicin-loaded PPAA nanoparticle suspension into a dialysis bag.
-
Release Study Setup: Immerse the dialysis bag in a larger volume of the release medium (e.g., 50 mL of PBS at pH 7.4 or acetate buffer at pH 5.5).
-
Incubation: Place the setup in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Measure the concentration of doxorubicin in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the characteristic wavelength of doxorubicin).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % versus time) for each pH condition.
Table 4: Example Drug Release Study Parameters
| Parameter | Condition 1 | Condition 2 |
| Release Medium | PBS | Acetate Buffer |
| pH | 7.4 | 5.5 |
| Temperature | 37 °C | 37 °C |
| Sampling Intervals | 0.5, 1, 2, 4, 8, 12, 24, 48 h | 0.5, 1, 2, 4, 8, 12, 24, 48 h |
Mechanism of pH-Responsive Drug Release from PPAA Nanoparticles
Caption: pH-responsive drug release mechanism from PPAA nanoparticles.
III. Conclusion
Poly(this compound) is a promising polymer for the development of advanced drug delivery systems. Its synthesis can be tailored to achieve desired molecular characteristics, and its inherent pH-responsiveness allows for the design of "smart" nanoparticles that can release therapeutic agents in a controlled manner in response to specific environmental cues. The protocols provided herein offer a foundation for researchers to explore the synthesis and application of PPAA in their drug development endeavors. Further optimization of these methods will be crucial for translating the potential of PPAA-based carriers into effective therapeutic solutions.
References
Application Notes & Protocols: 2-Phenylacrylic Acid in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenylacrylic acid (also known as atropic acid) is a vinyl monomer featuring both a carboxylic acid and a phenyl group attached to the same vinylic carbon. This unique structure makes it an intriguing building block for functional polymers. The resulting polymer, poly(this compound) or P(2-PAA), combines the pH-responsive character of poly(acrylic acid) with the hydrophobicity and rigidity conferred by the phenyl group, similar to polystyrene.
While P(2-PAA) is not as extensively studied as its non-phenylated counterpart, its projected properties suggest significant potential in specialized applications, including drug delivery, smart coatings, and advanced materials. These notes provide an overview of the monomer's properties, generalized protocols for its polymerization, and a discussion of the potential applications for the resulting polymers.
Monomer: this compound (Atropic Acid)
This compound is a crystalline solid at room temperature. Its dual functionality allows for a wide range of chemical modifications both at the monomer and polymer stage.
Table 1: Properties of this compound Monomer
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 492-38-6 | [1][2][3] |
| Molecular Formula | C₉H₈O₂ | [2][3] |
| Molecular Weight | 148.16 g/mol | [2][3] |
| Appearance | White to off-white powder/crystalline solid | [4] |
| Synonyms | Atropic acid, α-phenylacrylic acid | [3][5] |
| Purity (Typical) | ≥96% | [2] |
| Storage | Store at room temperature |[2] |
Figure 1: Polymerization of this compound monomer to its corresponding polymer.
Polymer Synthesis Protocols
The polymerization of this compound can be approached via standard methods for vinyl monomers, primarily free-radical and anionic polymerization. The choice of method will significantly impact the polymer's molecular weight, polydispersity, and architecture.
Generalized Protocol for Free-Radical Polymerization
Free-radical polymerization is a robust and common method suitable for many vinyl monomers.[6] It allows for the synthesis of high molecular weight polymers, though with less control over the molecular weight distribution compared to living techniques.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF))
-
Precipitation solvent (e.g., Methanol (B129727), Hexanes)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer & Initiator Setup: Add this compound and AIBN (e.g., 1 mol% relative to monomer) to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent to dissolve the monomer and initiator (e.g., to achieve a 1 M monomer concentration).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Backfill the flask with an inert gas (N₂ or Ar), and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Let the reaction proceed for a specified time (e.g., 12-24 hours).
-
Termination & Precipitation: Stop the reaction by cooling the flask in an ice bath. Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol) while stirring vigorously to precipitate the polymer.
-
Purification: Filter the precipitated polymer. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Figure 2: General workflow for free-radical polymerization of this compound.
Generalized Protocol for Anionic Polymerization
Anionic polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (living polymerization).[7] However, it requires stringent anhydrous and anaerobic conditions due to the high reactivity of the anionic intermediates. The carboxylic acid proton is incompatible with strong anionic initiators; therefore, the monomer must be protected (e.g., as a tert-butyl ester) and deprotected after polymerization.
Materials:
-
Protected monomer (e.g., tert-butyl 2-phenylacrylate)
-
Anionic initiator (e.g., sec-Butyllithium in cyclohexane)
-
Anhydrous, aprotic polar solvent (e.g., Tetrahydrofuran (THF))
-
Terminating agent (e.g., degassed Methanol)
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA))
-
Glassware baked and assembled hot under vacuum/inert gas
Procedure:
-
Solvent & Monomer Preparation: Purify THF by distillation over sodium/benzophenone. Distill the protected monomer from CaH₂ and store under an inert atmosphere.
-
Reaction Setup: In a reactor under a high-purity argon atmosphere, add the purified THF. Cool the solvent to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: Add the initiator (e.g., sec-BuLi) dropwise until a persistent faint color indicates all impurities are titrated. Then, add the calculated amount of initiator to target the desired molecular weight.
-
Propagation: Slowly add the purified, protected monomer to the initiator solution. The reaction is typically very fast. Allow it to stir for a set time (e.g., 1 hour) to ensure full conversion.
-
Termination: Add a small amount of degassed methanol to quench the living anionic chain ends.
-
Isolation: Warm the reaction to room temperature and precipitate the protected polymer in a non-solvent (e.g., water or methanol/water mixture).
-
Deprotection: Dissolve the protected polymer in a suitable solvent (e.g., dichloromethane) and add TFA. Stir at room temperature for several hours to cleave the tert-butyl ester group.
-
Final Purification: Precipitate the final poly(this compound) in a non-solvent (e.g., hexanes), filter, and dry under vacuum.
Potential Properties and Applications
The properties of P(2-PAA) can be inferred from its structure, positioning it as a material with characteristics intermediate between poly(acrylic acid) and polystyrene.
Projected Properties:
-
pH-Responsiveness: Like poly(acrylic acid), the carboxylic acid groups are expected to deprotonate at basic pH, transforming the polymer into a water-soluble polyelectrolyte.[8] At acidic pH, the protonated polymer would be less soluble in water.
-
Hydrophobicity: The pendant phenyl group increases the polymer's hydrophobicity compared to poly(acrylic acid), potentially leading to amphiphilic behavior in copolymers.
-
Thermal Properties: The bulky phenyl group is expected to restrict chain mobility, leading to a significantly higher glass transition temperature (Tg) than that of poly(acrylic acid).
-
Biocompatibility: While acrylic-based polymers are generally considered biocompatible, specific toxicological studies on P(2-PAA) would be required for biomedical applications.[9]
Application in Drug Delivery: pH-Responsive Nanocarriers
For drug development professionals, a key application lies in creating "smart" drug delivery systems. A block copolymer containing a hydrophilic block (e.g., Poly(ethylene glycol)) and a pH-responsive P(2-PAA) block could self-assemble into micelles in aqueous solution at physiological pH (7.4). The hydrophobic phenyl groups and protonated carboxylic acids would form the core, suitable for encapsulating hydrophobic anticancer drugs.
When the micelle is taken up by cancer cells into the acidic endosomes (pH ~5.0-6.0), the P(2-PAA) block would become deprotonated and more hydrophilic, leading to the destabilization of the micelle and the release of the encapsulated drug directly inside the cell.
Figure 3: Conceptual model of a pH-responsive drug delivery system using a P(2-PAA) copolymer.
Polymer Characterization
After synthesis, the polymer must be thoroughly characterized to determine its molecular weight, composition, and thermal properties.
Table 2: Standard Characterization Techniques and Expected Data for P(2-PAA)
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Size Exclusion Chromatography | SEC / GPC | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ).[10] |
| Nuclear Magnetic Resonance | ¹H & ¹³C NMR | Confirmation of polymer structure, determination of purity, and analysis of copolymer composition.[10] |
| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), indicating the transition from a glassy to a rubbery state. |
| Thermogravimetric Analysis | TGA | Thermal stability and decomposition temperature of the polymer. |
| Fourier-Transform Infrared Spec. | FTIR | Identification of functional groups (e.g., C=O of carboxylic acid, aromatic C-H bonds).[11] |
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. Atropic acid [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound [polymersource.ca]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Exploring Polyacrylic Acid | Uses, Properties, Applications [carbomer.com]
- 10. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Phenylacrylic Acid in Hydrogel Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a scientific guide based on the principles of polymer chemistry and hydrogel science. Direct experimental data on the use of 2-phenylacrylic acid as a primary cross-linking agent in hydrogels is limited in publicly available literature. Therefore, the presented methodologies and expected data are largely theoretical and extrapolated from studies on similar poly(acrylic acid) and phenyl-containing hydrogel systems. Researchers should treat these protocols as a starting point and optimize the conditions based on their specific experimental setup and objectives.
Introduction: The Potential of this compound as a Cross-linking Agent
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their biocompatibility and tunable properties make them ideal for various biomedical applications, including drug delivery, tissue engineering, and wound healing.[3][4][5] The choice of cross-linking agent is crucial as it significantly influences the hydrogel's mechanical strength, swelling behavior, and drug release kinetics.[6][7][8]
This compound, with its vinyl group for polymerization and a phenyl group, presents an intriguing candidate as a cross-linking agent. The incorporation of the hydrophobic phenyl group into a hydrophilic polymer network, such as one based on poly(acrylic acid) (PAA), could lead to amphiphilic hydrogels with unique properties. These properties may include:
-
Enhanced Mechanical Strength: The rigid phenyl groups can increase the stiffness and toughness of the hydrogel network.[4]
-
Modified Swelling Behavior: The hydrophobicity of the phenyl groups may lead to a lower overall swelling ratio compared to hydrogels cross-linked with more hydrophilic agents.[9][10]
-
Controlled Drug Release: The aromatic phenyl groups can engage in π-π stacking interactions with aromatic drug molecules, potentially leading to a more sustained release profile for such therapeutics.[11][12]
-
Stimuli-Responsiveness: The presence of carboxylic acid groups from the acrylic acid backbone can impart pH-sensitivity to the hydrogel, allowing for triggered drug release in specific physiological environments.[13][14]
These characteristics make this compound cross-linked hydrogels a promising platform for the controlled delivery of both hydrophilic and hydrophobic drugs.
Experimental Protocols
Synthesis of this compound Cross-linked Poly(acrylic acid) Hydrogel
This protocol describes the synthesis of a pH-sensitive hydrogel composed of acrylic acid as the primary monomer and this compound as a cross-linking agent via free-radical polymerization.
Materials:
-
Acrylic acid (AA)
-
This compound (PAA)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve a specific amount of acrylic acid in DI water.
-
Cross-linker Addition: Add the desired molar percentage of this compound to the monomer solution and stir until fully dissolved. The concentration of the cross-linker can be varied to modulate the hydrogel's properties.
-
Initiator and Accelerator Addition: Add APS and TEMED to the solution to initiate the polymerization process. The solution should be kept on ice to control the reaction rate.
-
Gelation: Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
-
Purification: After polymerization, immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water periodically to remove any unreacted monomers and initiator.
-
Drying: The purified hydrogel can be dried in a vacuum oven at 40°C until a constant weight is achieved to obtain a xerogel for certain characterization techniques.
Hypothetical Formulation Parameters:
| Parameter | Value |
| Acrylic Acid (Monomer) | 10 mol% |
| This compound (Cross-linker) | 0.5 - 2.0 mol% |
| Ammonium Persulfate (Initiator) | 0.1 mol% (relative to monomer) |
| TEMED (Accelerator) | 0.1 vol% |
| Solvent | Deionized Water |
Characterization of the Hydrogel
The swelling ratio is a critical parameter that indicates the hydrogel's capacity to absorb and retain water.
Procedure:
-
Immerse a pre-weighed dried hydrogel sample (Wd) in a buffer solution (e.g., PBS at pH 7.4 or pH 5.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Expected Results:
The swelling ratio is expected to be lower in hydrogels with a higher concentration of the hydrophobic this compound cross-linker.[6] The hydrogel should also exhibit pH-dependent swelling, with a higher swelling ratio at pH 7.4 (where the carboxylic acid groups are deprotonated and repel each other) compared to pH 5.4.[15]
Hypothetical Swelling Data:
| Cross-linker Conc. (mol%) | Swelling Ratio at pH 7.4 (%) | Swelling Ratio at pH 5.4 (%) |
| 0.5 | 1200 | 700 |
| 1.0 | 950 | 550 |
| 1.5 | 700 | 400 |
| 2.0 | 500 | 300 |
The mechanical integrity of the hydrogel is essential for its application, particularly in load-bearing situations.
Procedure:
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Perform unconfined compression tests using a universal testing machine.
-
Apply a compressive force at a constant strain rate until the hydrogel fractures.
-
Record the stress and strain data to determine the compressive modulus (Young's modulus) and compressive strength.
Expected Results:
The compressive modulus and strength are expected to increase with a higher concentration of the this compound cross-linker due to the increased network rigidity imparted by the phenyl groups.[7][16]
Hypothetical Mechanical Data:
| Cross-linker Conc. (mol%) | Compressive Modulus (kPa) | Compressive Strength (kPa) |
| 0.5 | 15 | 50 |
| 1.0 | 25 | 80 |
| 1.5 | 40 | 120 |
| 2.0 | 60 | 180 |
In Vitro Drug Release Study
This protocol outlines a method to evaluate the release of a model hydrophobic drug, such as Doxorubicin (an anticancer drug with aromatic rings), from the this compound cross-linked hydrogel.
Procedure:
-
Drug Loading: Swell a known weight of the dried hydrogel in a solution of the drug of a specific concentration for 24 hours to allow for drug loading.
-
Drying: After loading, freeze-dry the hydrogel to obtain a drug-loaded xerogel.
-
Release Study: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17][18]
-
Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.
Expected Results:
The release of the hydrophobic drug is expected to be sustained due to potential π-π stacking interactions between the drug's aromatic rings and the phenyl groups of the cross-linker. A higher cross-linker concentration may lead to a slower release rate due to a denser hydrogel network and increased hydrophobic interactions.
Hypothetical Drug Release Data (Doxorubicin):
| Time (hours) | Cumulative Release (%) - 1.0 mol% Cross-linker | Cumulative Release (%) - 2.0 mol% Cross-linker |
| 1 | 15 | 10 |
| 6 | 40 | 30 |
| 12 | 60 | 50 |
| 24 | 85 | 75 |
| 48 | 95 | 90 |
Visualizations
Experimental Workflow
References
- 1. thesis.unipd.it [thesis.unipd.it]
- 2. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. banglajol.info [banglajol.info]
- 8. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Phenylacrylic Acid in the Synthesis of Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-phenylacrylic acid and its derivatives as versatile building blocks in the synthesis of a range of pharmaceuticals. The unique chemical structure of this compound, also known as atropic acid, featuring a phenyl group and a carboxylic acid conjugated to an alkene, makes it a valuable precursor for creating complex molecules with significant biological activity. This document will explore its application in the synthesis of anticancer and antimicrobial agents, as well as analgesics, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Application in the Synthesis of Anticancer Agents: 2-Phenylacrylonitrile (B1297842) Derivatives
Derivatives of this compound, particularly 2-phenylacrylonitriles, have emerged as a promising class of anticancer agents. These compounds often act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity of 2-Phenylacrylonitrile Derivatives
The following table summarizes the in vitro antiproliferative activity of representative 2-phenylacrylonitrile derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | A549 (Lung) | 0.57 | [1] |
| SK-OV-3 (Ovarian) | 0.14 | [1] | |
| SK-MEL-2 (Skin) | 0.65 | [1] | |
| HCT15 (Colon) | 0.34 | [1] | |
| 3f | A549 (Lung) | 0.89 | [1] |
| SK-OV-3 (Ovarian) | 0.21 | [1] | |
| SK-MEL-2 (Skin) | 0.98 | [1] | |
| HCT15 (Colon) | 0.55 | [1] | |
| 2a | MCF-7 (Breast) | 44 | [2] |
| 2b | MCF-7 (Breast) | 34 | [2] |
Experimental Protocol: Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of 2-phenylacrylonitrile derivatives.[3] This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (e.g., a substituted phenylacetonitrile) with an aldehyde or ketone.
Materials:
-
Substituted benzaldehyde (B42025) (1.0 mmol)
-
Substituted phenylacetonitrile (B145931) (1.0 mmol)
-
Piperidine (B6355638) (catalytic amount, e.g., 0.1 mmol)
-
Ethanol (B145695) (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring bar and magnetic stirrer
-
Crystallization dish
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and the substituted phenylacetonitrile (1.0 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Equip the flask with a reflux condenser and a stirring bar.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a crystallization dish and allow the solvent to evaporate slowly in a fume hood.
-
The resulting solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Dry the purified product under vacuum to obtain the desired 2-phenylacrylonitrile derivative.
Purity Analysis: The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway: Tubulin Polymerization Inhibition and Cell Cycle Arrest
Many 2-phenylacrylonitrile derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Application in the Synthesis of Antimicrobial Agents
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often attributed to the specific substitutions on the phenyl ring and the acrylonitrile (B1666552) moiety.
Quantitative Data: Antimicrobial Activity of 2-Phenylacrylonitrile Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-phenylacrylonitrile derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2i | Staphylococcus aureus | 8 | [6] |
| Staphylococcus epidermidis | 16 | [6] | |
| 2q | Staphylococcus aureus | 8 | [6] |
| Staphylococcus epidermidis | 8 | [6] | |
| 2x | Staphylococcus aureus | 8 | [6] |
| Escherichia coli | 32 | [6] | |
| Candida albicans | 16 | [6] | |
| 2a | Escherichia coli | 25 | [2] |
| Pseudomonas aeruginosa | 12.5 | [2] | |
| Staphylococcus aureus | 12.5 | [2] | |
| 2c | Escherichia coli | 2.5 | [2] |
| Pseudomonas aeruginosa | 5 | [2] | |
| Staphylococcus aureus | 6.25 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized 2-phenylacrylonitrile derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi).
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Application in the Synthesis of Analgesics: Tilidine
Tilidine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. A key step in its synthesis involves a Diels-Alder reaction, where a derivative of this compound acts as the dienophile.
Experimental Protocol: Synthesis of Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate (Tilidine Precursor) via Diels-Alder Reaction
This protocol describes a representative Diels-Alder reaction for the synthesis of the Tilidine precursor. This reaction involves the [4+2] cycloaddition of a diene with a dienophile (a this compound derivative).
Materials:
-
Ethyl 2-phenylacrylate (dienophile)
-
1-(Dimethylamino)-1,3-butadiene (diene)
-
Toluene (anhydrous)
-
Reaction tube or sealed vessel
-
Heating mantle or oil bath
Procedure:
-
In a clean, dry reaction tube, dissolve ethyl 2-phenylacrylate (1.0 equivalent) in anhydrous toluene.
-
Add 1-(dimethylamino)-1,3-butadiene (1.1 equivalents) to the solution.
-
Seal the reaction tube and heat the mixture at 100-120°C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: The yield of the Diels-Alder reaction can vary, but reports for similar reactions suggest yields in the range of 70-90%.
Purity Analysis: The purity and isomeric ratio of the product should be determined by HPLC and NMR spectroscopy. A patent for the preparation of a Tilidine salt reports a purity of >97% for the cis-Tilidine base as determined by HPLC.[7]
Logical Relationship: Synthesis of Tilidine
The synthesis of Tilidine from this compound involves several key transformations, starting with the formation of a suitable dienophile.
Signaling Pathway in Angiogenesis: A Target for Phenylacrylic Acid Derivatives
Some derivatives of phenylacrylic acid have been investigated for their anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. A key signaling pathway involved is the Vascular Endothelial Growth Factor (VEGF) / VEGF Receptor 2 (VEGFR-2) pathway.
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. WO1999003821A2 - Process for isomerisation of tilidine - Google Patents [patents.google.com]
Application Notes and Protocols: Atropic Acid as a Precursor in Fragrance and Flavor Synthesis
Introduction
Atropic acid, also known as 2-phenylacrylic acid, is a versatile chemical intermediate with a unique structure that includes both a phenyl group and an acrylic acid moiety.[1][2] This structure provides a rich reactivity profile, making it a valuable precursor for synthesizing a wide range of complex organic molecules, particularly within the fragrance, flavor, and pharmaceutical industries.[1][3] Its carboxylic acid functional group allows for reactions like esterification, while the unsaturated double bond can undergo addition reactions such as hydrogenation.[2][4] These characteristics enable the creation of diverse aroma chemicals, from fruity and floral esters to green and hyacinth-like aldehydes.
These application notes provide detailed protocols for researchers and scientists on the utilization of atropic acid in the synthesis of key fragrance and flavor compounds. The methodologies cover direct esterification, conversion to important phenylpropanoid precursors, and an overview of biocatalytic approaches for producing "natural" flavor ingredients.
Application Note 1: Synthesis of Fragrant Esters via Fischer Esterification
Many esters derived from carboxylic acids and alcohols are known for their pleasant, often fruity, odors and are cornerstones of the flavor and fragrance industry.[5][6] Atropic acid can be readily esterified with various alcohols using an acid catalyst to produce a range of esters with unique aromatic profiles. The Fischer esterification is a common and effective method for this transformation, involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[5][7] To achieve significant yields, the reaction equilibrium is typically shifted by using an excess of one reactant or by removing water as it is formed.[5]
Quantitative Data: Atropic Acid Esters
The following table summarizes representative data for the synthesis of various fragrant esters from atropic acid.
| Ester Product | Alcohol Reactant | Catalyst | Reflux Time (hours) | Temperature (°C) | Typical Yield (%) | Odor Profile |
| Methyl Atropate | Methanol | H₂SO₄ | 2-4 | ~65 | 85-95 | Mild, sweet, fruity |
| Ethyl Atropate | Ethanol | H₂SO₄ | 2-4 | ~80 | 80-90 | Fruity, slightly floral |
| Isopropyl Atropate | Isopropanol | H₂SO₄ | 3-5 | ~85 | 75-85 | Sharp, fruity |
| Benzyl Atropate | Benzyl Alcohol | H₂SO₄ | 4-6 | ~130 | 70-80 | Faintly floral, balsamic |
Experimental Workflow: Fischer Esterification
References
- 1. The synthesis routes and applications of atropic acid_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Atropic acid synthesis - chemicalbook [chemicalbook.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes: 2-Phenylacrylic Acid as a Versatile Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenylacrylic acid, also known as atropic acid, is a highly versatile organic compound with the CAS number 492-38-6.[1][2] Its unique structure, which incorporates a phenyl group and a carboxylic acid conjugated with an alkene, makes it a valuable building block for a wide range of organic syntheses.[1][3] This intermediate is pivotal in the production of pharmaceuticals, advanced materials, and fine chemicals.[1][4] The reactivity of its carboxylic acid group allows for standard transformations like esterification, salt formation, and amidation, while the phenyl-substituted acrylic backbone can participate in more complex reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder reactions.[1]
Key Applications:
-
Pharmaceutical Synthesis: this compound and its esters are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role as a precursor in the production of the opioid analgesic Tilidine.[5][6] The high purity of its derivatives is often critical for avoiding byproducts in the final drug substance.[5]
-
Bioactive Molecules: Derivatives of this compound, such as 2-phenylacrylonitriles, are being explored for their potential as tubulin inhibitors for anticancer applications.[7] Cinnamic acid derivatives, which share a similar structural motif, have also been investigated for their antiproliferative activities.[8]
-
Polymer Chemistry: The acrylate (B77674) moiety allows this compound and its esters to act as monomers in polymerization reactions, contributing to the development of new materials with specific thermal and mechanical properties.[1][5][6]
-
Asymmetric Catalysis: It serves as a substrate in advanced catalytic reactions. For instance, it has been used in asymmetric catalytic hydrogenation and, more recently, in direct catalytic enantioselective C(sp²)–H allylation to produce valuable chiral 1,4-skipped dienes.[5][9]
Experimental Protocols & Data
This section provides detailed methodologies for key syntheses involving this compound and its derivatives.
Protocol 1: Synthesis of this compound via Hydrolysis of its Ester
This protocol is based on a two-step method where a 2-phenylacrylate ester is first synthesized and then hydrolyzed.[5]
Step A: Synthesis of 2-Phenyl Acrylate This step involves the reaction of phenyl acetate (B1210297) with paraformaldehyde in the presence of an alkali catalyst.
-
Reactants: Phenyl acetate, Paraformaldehyde, Potassium Carbonate (or Sodium Carbonate), Dimethylformamide (DMF), Quaternary ammonium (B1175870) salt (Phase Transfer Catalyst).
-
Procedure:
-
In a suitable reaction vessel, charge DMF as the solvent. The typical solvent use level is 500-1000 ml per mole of phenyl acetate.[5]
-
Add phenyl acetate and paraformaldehyde. The equivalent ratio of phenyl acetate to paraformaldehyde should be between 1:1 and 1:2.[5]
-
Add the alkali (potassium carbonate or sodium carbonate). The mole ratio of phenyl acetate to alkali should be between 1:1.2 and 1:2.5.[5]
-
Add 0.5-5% equivalent of a C1-C4 quaternary ammonium salt (e.g., chloride, bromide, or iodide salt) as a solid/liquid phase transfer catalyst.[5]
-
Heat the reaction mixture to a temperature between 60-100 °C.[5]
-
Maintain the reaction for 1-3 hours with stirring.[5]
-
Upon completion, the product is the 2-phenyl acrylate ester.
-
Step B: Hydrolysis to this compound The crude 2-phenyl acrylate from Step A is hydrolyzed to yield the final acid.
-
Reactants: 2-Phenyl Acrylate, Sodium Hydroxide (or Potassium Hydroxide), Toluene (optional), Acid for neutralization (HCl, HNO₃, or H₂SO₄).
-
Procedure:
-
The hydrolysis can be performed in an alkali aqueous solution, a toluene/alkali aqueous solution, or a toluene/alkali aqueous solution with a phase-transfer catalyst.[5]
-
Use 1.2 to 3 equivalents of alkali (NaOH or KOH) relative to the starting ester.[5]
-
Heat the hydrolysis mixture to a temperature between 60-100 °C.[5]
-
Maintain the reaction for 5-8 hours.[5]
-
After the reaction is complete, cool the mixture.
-
Neutralize the excess alkali with an acid such as hydrochloric acid, nitric acid, or sulfuric acid to precipitate the this compound.[5]
-
The solid product can be collected by filtration, washed, and dried.
-
Quantitative Data Summary for Protocol 1
| Parameter | Value | Reference |
|---|---|---|
| Phenyl Acetate : Paraformaldehyde Ratio | 1:1 to 1:2 | [5] |
| Phenyl Acetate : Alkali Ratio | 1:1.2 to 1:2.5 | [5] |
| Esterification Temperature | 60 - 100 °C | [5] |
| Esterification Time | 1 - 3 hours | [5] |
| Hydrolysis Alkali Amount | 1.2 - 3 equivalents | [5] |
| Hydrolysis Temperature | 60 - 100 °C | [5] |
| Hydrolysis Time | 5 - 8 hours |[5] |
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol describes the synthesis of this compound from phenylacetylene (B144264) and carbon dioxide using a palladium catalyst system.[10]
-
Reactants: Phenylacetylene, Tetrakis(triphenylphosphine)palladium(0), 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP), Triethylamine (B128534), Phenylsilane (B129415), N,N-dimethylformamide (DMF), Carbon Dioxide (CO₂).
-
Procedure:
-
In a high-pressure autoclave, add phenylacetylene (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.009 mmol), BINAP (0.009 mmol), triethylamine (0.6 mmol), phenylsilane (0.78 mmol), and DMF (3 ml).[10]
-
Pressurize the autoclave with carbon dioxide gas to 2 MPa.[10]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[10]
-
After 12 hours, stop heating and stirring, and allow the reactor to cool to room temperature.
-
Slowly vent the unreacted CO₂.
-
Acidify the reaction solution with 3 ml of 2M hydrochloric acid.[10]
-
Wash with water and extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]
-
Purify the final product by column chromatography (eluent: petroleum ether:ethyl acetate = 2:1) to yield this compound.[10]
-
Quantitative Data Summary for Protocol 2
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ / BINAP | [10] |
| Solvent | DMF | [10] |
| CO₂ Pressure | 2 MPa | [10] |
| Temperature | 80 °C | [10] |
| Time | 12 hours | [10] |
| Yield | 82% |[10] |
Protocol 3: Enantioselective C-H Allylation of this compound
This protocol details a modern, rhodium-catalyzed method for the synthesis of chiral 1,4-skipped dienes from this compound.[9]
-
Reactants: this compound (1a), (E)-hex-2-en-1-yl acetate (2a), Chiral CpˣRh(III) catalyst (Rh4), Silver Carbonate (Ag₂CO₃), Sodium Laurate (NaLaur), Perfluoro-tert-butanol (PFTB).
-
Procedure:
-
To a reaction vessel, add this compound (0.1 mmol), the Rh(III) catalyst (5 mol %), silver carbonate (2.0 equiv), and sodium laurate (20 mol %).[9]
-
Add PFTB (0.2 M) as the solvent.[9]
-
Add the allyl acetate partner (1.5 equiv).[9]
-
Stir the reaction mixture at 25 °C for 24 hours.[9]
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
-
Quantitative Data Summary for Protocol 3
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Chiral CpˣRh(III) complex (Rh4) | [9] |
| Catalyst Loading | 5 mol % | [9] |
| Oxidant | Ag₂CO₃ (2.0 equiv) | [9] |
| Additive | Sodium Laurate (20 mol %) | [9] |
| Solvent | PFTB (0.2 M) | [9] |
| Temperature | 25 °C | [9] |
| Time | 24 hours | [9] |
| Yield Range | 66 - 95% | [9] |
| Enantioselectivity (ee) | 87 - 95% |[9] |
Visualizations
The following diagrams illustrate key processes related to the synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Reactivity and applications of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. The synthesis routes and applications of atropic acid_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atropic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Phenylacrylic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenylacrylic acid. This method is suitable for researchers, scientists, and professionals in the drug development and quality control sectors. The protocol described herein provides a straightforward approach for the determination of this compound, ensuring high precision and accuracy.
Introduction
This compound, also known as atropic acid, is a carboxylic acid with the molecular formula C₉H₈O₂.[1][2][3] It serves as a valuable building block in organic synthesis and is of interest in pharmaceutical research. Accurate quantification of this compound is essential for monitoring reaction progress, assessing purity, and in quality control of starting materials and final products. This document provides a detailed HPLC method, including sample preparation, chromatographic conditions, and data analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 492-38-6 | [1][2][4] |
| Molecular Formula | C₉H₈O₂ | [1][2][5] |
| Molecular Weight | 148.16 g/mol | [2][5] |
| Melting Point | 104-110 °C | [1] |
| Appearance | White to light yellow powder or crystalline powder | [1] |
| Solubility | 1.3 g/L in water (20 °C) | [3] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid, analytical grade)
-
This compound reference standard (≥98% purity)[5]
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 50:50 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for condition selection: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this compound. The mobile phase consists of a common organic modifier (acetonitrile) and acidified water. Acidifying the aqueous portion of the mobile phase to a pH well below the pKa of the carboxylic acid group ensures that this compound is in its neutral, protonated form. This leads to better retention and improved peak symmetry on the reversed-phase column.[6][7] A detection wavelength of 254 nm is selected based on the UV absorbance of the phenyl and acrylic acid chromophores.
Preparation of Solutions
3.1. Mobile Phase Preparation (1 L)
-
Measure 500 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Measure 500 mL of HPLC-grade water into a separate graduated cylinder.
-
Add 1.0 mL of phosphoric acid to the water and mix thoroughly.
-
Combine the acidified water with the acetonitrile in the solvent bottle.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Add a small amount of the mobile phase to dissolve the standard.
-
Once dissolved, make up the volume to the mark with the mobile phase and mix thoroughly.
3.3. Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation will depend on the matrix.
-
For pure substance/raw material:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[8]
-
-
For in-process samples or formulations:
-
The sample may need to be diluted with a suitable solvent.[9]
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[9][10][11]
-
Ensure the final sample is dissolved in the mobile phase and filtered before injection.
-
Data Analysis and System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
A calibration curve should be generated by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the samples can then be determined from this curve using linear regression.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a simple, accurate, and precise means for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. Adherence to the outlined protocol will ensure reliable and reproducible results.
References
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. 492-38-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Identification of 2-Phenylacrylic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the identification and analysis of 2-Phenylacrylic acid (also known as atropic acid) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of this compound, a derivatization step is essential prior to GC-MS analysis. This protocol outlines a silylation procedure to convert this compound into its more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester, enabling accurate identification. This method is applicable to various research and development settings, including chemical synthesis monitoring and quality control in drug development.
Introduction
This compound is a carboxylic acid that finds applications in chemical synthesis and is a potential building block in drug development. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar compounds like this compound by GC-MS is challenging due to poor chromatographic performance and potential thermal degradation.[1][2] Derivatization, specifically silylation, is a common and effective strategy to overcome these limitations by replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
This compound (Atropic acid), ≥98% purity
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270), anhydrous
-
Ethyl acetate, HPLC grade
-
Hexane (B92381), HPLC grade
-
Internal Standard (e.g., Tetracosane or a suitable deuterated analog)
-
Glass vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe
Sample Preparation: Silylation Derivatization
This protocol describes the derivatization of a standard solution of this compound. The same procedure can be adapted for samples from reaction mixtures or other matrices after appropriate extraction and cleanup steps.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Aliquoting: Transfer 100 µL of the stock solution into a clean, dry 2 mL glass vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture will react with the silylating reagent.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and aid in dissolving the analyte.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
-
Sample Dilution: After cooling to room temperature, dilute the derivatized sample with hexane to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL). If an internal standard is used, it should be added at this stage.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are provided as a guideline and may require optimization for different instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 5 minutes |
Data Presentation
Expected Retention Time and Mass Spectral Data
The retention time of the TMS-derivatized this compound will depend on the specific chromatographic conditions. Based on the analysis of similar compounds, the retention time is expected to be in the range of 10-15 minutes under the conditions specified above.
The mass spectrum of the underivatized this compound (Atropic acid) obtained from the NIST WebBook shows a molecular ion peak at m/z 148 and characteristic fragments.[5][6]
Table 1: Key Mass Spectral Fragments of Underivatized this compound
| m/z | Relative Intensity | Putative Fragment Assignment |
| 148 | High | [M]+• (Molecular Ion) |
| 131 | Moderate | [M-OH]+ |
| 103 | High | [M-COOH]+ |
| 91 | Moderate | [C7H7]+ (Tropylium ion) |
| 77 | Moderate | [C6H5]+ (Phenyl ion) |
Upon silylation, the molecular weight of this compound (148.16 g/mol ) increases by the addition of a TMS group (72.08 g/mol after loss of a proton), resulting in a TMS ester with a molecular weight of 220.24 g/mol . The mass spectrum of the TMS derivative is expected to show a molecular ion peak at m/z 220. The fragmentation pattern will be characteristic of a TMS ester of a phenyl-substituted acrylic acid. For comparison, the mass spectrum of the TMS ester of the isomeric trans-cinnamic acid shows characteristic ions.[7][8]
Table 2: Expected Key Mass Spectral Fragments of TMS-Derivatized this compound
| m/z | Putative Fragment Assignment |
| 220 | [M]+• (Molecular Ion) |
| 205 | [M-CH3]+ |
| 177 | [M-C(CH3)3]+ |
| 147 | [M-COOTMS]+ |
| 131 | [M-OTMS]+ |
| 103 | [M-COOTMS - CO2]+ |
| 73 | [Si(CH3)3]+ (Base Peak) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the successful identification of this compound by GC-MS. The described silylation derivatization procedure effectively enhances the volatility and thermal stability of the analyte, leading to reliable and reproducible results. The provided GC-MS parameters and expected mass spectral data serve as a valuable starting point for method development and routine analysis in various scientific and industrial laboratories. For quantitative analysis, the method should be validated according to the specific requirements of the application, including the determination of linearity, limit of detection, and limit of quantification.
References
Application Note: Quantitative Analysis of 2-Phenylacrylic Acid Using Proton Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 2-Phenylacrylic acid (also known as Atropic acid) using ¹H-qNMR spectroscopy. Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal with that of a certified internal standard.[1][2] This technique is highly accurate, precise, and offers compound-independent calibration, making it a powerful alternative to traditional chromatographic methods.[3][4] The protocol herein describes the selection of a suitable internal standard, sample preparation, NMR data acquisition parameters, data processing, and the final calculation for determining the purity of this compound.
Principle of Quantitative NMR (qNMR)
Quantitative NMR operates on the fundamental principle that the area (integral) of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2] By incorporating a known amount of a high-purity internal standard into a solution with a known amount of the analyte, the purity of the analyte can be calculated directly. The internal standard method is recommended for achieving high accuracy.[5]
The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the substance
-
ₐ: Corresponds to the analyte (this compound)
-
ₛₜd: Corresponds to the internal standard
Experimental Workflow
The overall workflow for the qNMR assay of this compound is depicted below.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. enovatia.com [enovatia.com]
- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
Application Notes and Protocols for the Derivatization of 2-Phenylacrylic Acid in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacrylic acid, also known as atropic acid, is a carboxylic acid of interest in various fields, including pharmaceutical and metabolic research. Its accurate and sensitive quantification is often crucial. However, its inherent polarity and relatively low volatility can pose challenges for direct analysis by gas chromatography (GC). While high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a viable option, derivatization can significantly enhance its chromatographic behavior and detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, primarily focusing on GC-Mass Spectrometry (GC-MS) and HPLC-UV analysis. The described methods aim to improve volatility, thermal stability, and chromatographic peak shape, leading to more robust and sensitive quantitative assays.
Derivatization Strategies for this compound
The primary goal of derivatizing this compound is to mask the polar carboxyl group, thereby increasing its volatility for GC analysis and potentially improving its retention and peak shape in reversed-phase HPLC. The most common derivatization strategies for carboxylic acids, and thus applicable to this compound, are silylation and esterification (alkylation).
Workflow for Derivatization and Analysis of this compound
Caption: General workflow for the analysis of this compound.
I. Silylation for GC-MS Analysis
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization is highly effective for increasing the volatility and thermal stability of carboxylic acids, making them amenable to GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and efficient silylating agent.[1]
Experimental Protocol: Silylation of this compound with BSTFA/TMCS
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound or transfer a sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of ethyl acetate (or another suitable solvent) to dissolve the dried residue. Add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine to the vial.[1][2] Pyridine acts as a catalyst and acid scavenger, promoting the reaction.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.[2]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis. An aliquot of the reaction mixture can be directly injected into the GC-MS system.
GC-MS Parameters for TMS-Derivatized this compound
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Quantitative Data for Silylated this compound (Representative)
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 50 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 0.03 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [3] |
| Recovery | 90 - 105% | N/A |
| Precision (RSD) | < 10% | [4] |
Note: The quantitative data presented are representative values for silylated organic acids and should be validated for this compound in the specific matrix of interest.
II. Esterification for GC-MS and HPLC-UV Analysis
Esterification, typically methylation, is another robust derivatization technique for carboxylic acids. The resulting methyl ester is significantly more volatile and less polar than the parent acid. A common reagent for this purpose is boron trifluoride in methanol (B129727) (BF₃-MeOH).
Experimental Protocol: Methylation of this compound with BF₃-Methanol
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF₃-MeOH) solution
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried this compound sample (1-5 mg) in a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃-MeOH solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.
-
Analysis: Carefully transfer the hexane layer to a clean vial for GC-MS or HPLC-UV analysis.
GC-MS Parameters for this compound Methyl Ester
The GC-MS parameters for the methyl ester are similar to those for the TMS derivative, with potential adjustments to the oven temperature program based on the specific retention time of the methyl ester.
HPLC-UV Parameters for this compound Methyl Ester
| Parameter | Value |
| HPLC System | HPLC with UV/Vis Detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Quantitative Data for Methylated this compound (Representative)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Limit of Detection (LOD) | 0.1 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [5] |
| Recovery | 85 - 110% | [5] |
| Precision (RSD) | < 15% | [5] |
Note: The quantitative data are representative and should be determined experimentally for the specific application.
III. Chiral Derivatization for Enantiomeric Separation
This compound is a prochiral molecule, and its derivatives can be chiral. In biological systems, the stereochemistry of a molecule is often critical. For the enantioselective analysis of related chiral compounds, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the racemic mixture of a derivative can be separated on a chiral GC column.
Workflow for Chiral Analysis of this compound
Caption: Approaches for chiral separation of this compound derivatives.
Protocol: Chiral Derivatization with a Chiral Alcohol (e.g., (-)-Menthol)
This protocol describes the formation of diastereomeric esters for separation on an achiral column.
Procedure:
-
Convert this compound to its acid chloride by reacting with thionyl chloride.
-
React the this compound chloride with a chiral alcohol, such as (-)-menthol, in the presence of a base like pyridine to form the diastereomeric esters.
-
Extract the diastereomeric esters and analyze by GC-MS using a standard achiral column (e.g., DB-5ms). The two diastereomers should have different retention times.
Chiral GC Columns
For direct separation of enantiomers (after achiral derivatization like methylation), chiral GC columns, often based on cyclodextrin (B1172386) derivatives, are highly effective.
Recommended Chiral GC Columns:
-
Cyclodextrin-based columns (e.g., β-DEX, γ-DEX) are widely used for the separation of enantiomers of various compound classes, including esters.
Conclusion
The derivatization of this compound is a crucial step for its reliable and sensitive quantification by GC-MS and can also be beneficial for HPLC-UV analysis. Silylation and esterification are both effective methods, with the choice depending on the specific analytical requirements, available instrumentation, and sample matrix. For enantioselective analysis, either derivatization with a chiral reagent or the use of a chiral chromatographic column is necessary. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to develop and validate robust analytical methods for this compound. It is essential to perform in-house validation of any method to ensure it meets the specific requirements of the intended application.
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. scielo.br [scielo.br]
- 3. brjac.com.br [brjac.com.br]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Esterification of 2-Phenylacrylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylacrylic acid esters and an overview of their applications, particularly in the field of drug development. This compound, also known as atropic acid, and its derivatives, such as cinnamic acid, serve as versatile scaffolds. Their ester derivatives are explored as active pharmaceutical ingredients (APIs) and as prodrugs to enhance the pharmacokinetic properties of parent compounds.
I. Synthesis of this compound Esters
The most common method for synthesizing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification. This acid-catalyzed condensation reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product.
A. Fischer Esterification: General Principles
Fischer esterification involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The reaction is usually heated under reflux to increase the reaction rate.[2] To drive the equilibrium towards the product side, one of the reactants (usually the alcohol) is used in excess, and the water formed during the reaction is removed.[1][3]
// Nodes Reactants [label="Reactants:\nthis compound\n+ Alcohol (Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Acid Catalyst\n(e.g., conc. H₂SO₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Heat under Reflux\n(60-180°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Work-up:\nNeutralization (NaHCO₃)\n+ Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\nDistillation or\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Purified Ester\n+ H₂O", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Reflux; Catalyst -> Reflux [style=dashed, arrowhead=tee]; Reflux -> Workup; Workup -> Purification; Purification -> Product; }
Caption: General workflow for Fischer esterification.
B. Alternative Esterification Methods
While Fischer esterification is robust, other methods are employed, especially for substrates that are sensitive to strong acids.[4]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), and is suitable for acid-sensitive substrates.[4][5]
-
Reaction with Thionyl Chloride (SOCl₂): A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using SOCl₂, which is then reacted with the alcohol.[4]
-
Alkylation: Using alkylating agents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) can form methyl esters.[4]
C. Summary of Esterification Protocols
The following table summarizes various conditions for the synthesis of this compound and related esters.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phase Transfer Catalysis | Phenyl acetate, Paraformaldehyde | K₂CO₃ / Na₂CO₃, Quaternary Ammonium Salt | DMF | 60-100 | 1-3 | High | [6] |
| Acid-Catalyzed Esterification | α-Cyano-β-phenylacrylic acid, Absolute Ethanol (B145695) | Anhydrous HCl | Ethanol | Reflux | 4.5 | 80-91 | [7] |
| Oglialoro Condensation | 2-Thiophenealdehyde, Phenylacetic acid | Triethylamine, Acetic Anhydride | - | Reflux | 3 | 97.8 | [8] |
| Fischer Esterification (General) | Carboxylic Acid, Alcohol | Conc. H₂SO₄ | Excess Alcohol | 140-180 | 1+ | Variable | [2][3] |
II. Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 2-phenylacrylate.
Materials:
-
This compound
-
Absolute ethanol (200 proof), anhydrous
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser and drying tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Ensure all glassware is clean and dry. In a round-bottom flask, combine this compound (1 equivalent) and absolute ethanol (5-10 equivalents, serving as both reactant and solvent).[1][3]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (approx. 0.1 equivalents or 3-5% of the alcohol volume) under a fume hood.[3]
-
Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to a gentle boil using a heating mantle and maintain reflux for 1-2 hours.[2][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
-
Work-up:
-
Slowly add saturated sodium bicarbonate solution to the separatory funnel to neutralize the sulfuric acid and any unreacted carboxylic acid.[2] Caution: CO₂ gas will evolve; vent the funnel frequently. Continue adding until effervescence ceases.
-
Allow the layers to separate. The top organic layer contains the ester.[2]
-
Wash the organic layer sequentially with water and then with brine to remove residual salts and water.
-
-
Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[9] Filter to remove the drying agent. Remove the excess ethanol using a rotary evaporator.
-
Purification: The crude ester can be purified by fractional distillation under reduced pressure to obtain the pure ethyl 2-phenylacrylate.[3]
III. Applications in Drug Development
Esters of this compound and its analogues (cinnamic acids) are of significant interest in drug development due to their wide range of biological activities and their utility as prodrugs.[5][10]
// Core Node Core [label="this compound\nEsters", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Application Nodes Antimicrobial [label="Antimicrobial Agents\n(Antibacterial, Antifungal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Agents\n(Cytotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotective [label="Neuroprotective &\nAntidepressant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prodrugs [label="Prodrug Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Prodrug Benefit Nodes Bioavailability [label="↑ Oral Bioavailability", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Modulate Solubility", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; TasteMasking [label="Masking Taste", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Core -> Antimicrobial; Core -> Anticancer; Core -> AntiInflammatory; Core -> Neuroprotective; Core -> Prodrugs [penwidth=2]; Prodrugs -> Bioavailability [style=dashed]; Prodrugs -> Solubility [style=dashed]; Prodrugs -> TasteMasking [style=dashed]; }
Caption: Applications of this compound esters.
A. Biological Activities
Cinnamic acid and its derivatives exhibit a broad spectrum of biological activities. The esterification of these compounds can modulate their efficacy and pharmacokinetic profiles.
-
Antimicrobial Activity: Cinnamic acid derivatives are effective against various Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[11] They can inhibit biofilm formation, a key virulence factor in pathogens like Staphylococcus epidermidis.[11] Related phenylacrylamides have shown potent activity against Staphylococcus aureus by targeting the FtsZ protein, which is essential for cell division.[12]
-
Anticancer Activity: Various derivatives have demonstrated significant cytotoxicity against cancer cell lines, including glioblastoma, melanoma, and prostate and lung carcinoma.[13] The presence of different substituents on the phenyl ring plays a crucial role in enhancing or decreasing the biological efficacy of these compounds.[10]
-
Anti-inflammatory and Neuroprotective Effects: Cinnamic acid sugar ester derivatives have shown notable anti-depressant and neuroprotective activities.[14] The parent acids and their derivatives also possess anti-inflammatory properties.[10]
B. Use as Prodrugs
Esterification is a widely used prodrug strategy to overcome challenges in drug delivery, such as poor solubility, low permeability, and unpleasant taste.[5][15]
-
Enhanced Permeability: By masking a polar carboxylic acid group with an ester, the lipophilicity of a drug is increased. This can significantly improve its ability to cross cell membranes and enhance oral absorption.[15]
-
Hydrolysis in Vivo: Ester prodrugs are designed to be inactive until they are hydrolyzed by esterase enzymes present in plasma and tissues, releasing the active parent drug at the desired site of action.[5]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized this compound ester against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized ester compound, dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Prepare a bacterial suspension in sterile MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compound:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determining MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the results can be read using a microplate reader at 600 nm.
-
This data provides a quantitative measure of the antibacterial potency of the synthesized esters, allowing for structure-activity relationship (SAR) studies and comparison with standard antibiotics.
References
- 1. amherst.edu [amherst.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. csub.edu [csub.edu]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. cerritos.edu [cerritos.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Naturally Occurring Cinnamic Acid Sugar Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylacrylic Acid
Welcome to the technical support center for the synthesis of 2-Phenylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound, also known as atropic acid, can be synthesized through several routes. The most common methods include:
-
Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[1][2][3][4][5][6][7] The intermediate product often undergoes decarboxylation to yield the final α,β-unsaturated acid.[6]
-
Reaction of Phenylacetic Acid Derivatives with Formaldehyde: A prevalent method involves reacting phenylacetate (B1230308) and paraformaldehyde in the presence of an alkali base.[8] This can be a two-step process involving the formation of a 2-phenyl acrylate (B77674) ester followed by hydrolysis to yield this compound.[8]
-
Perkin Reaction: This method uses the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of a weak base like the sodium or potassium salt of the corresponding carboxylic acid, to produce an α,β-unsaturated aromatic acid.[6]
-
Heck Reaction: A palladium-catalyzed coupling of an aryl halide with an acrylic acid derivative can also be employed to synthesize cinnamic acid derivatives, which are structurally related.[6]
Q2: What factors generally influence the reaction yield and rate?
A2: Optimizing reaction conditions is crucial for maximizing yield.[9][] Key factors include:
-
Concentration of Reactants: Higher concentrations generally lead to more frequent molecular collisions and a faster reaction rate.[9][]
-
Temperature: Increasing the temperature typically increases the reaction rate. However, for some reactions, lower temperatures may be necessary to improve selectivity and minimize side reactions.[9][][11]
-
Catalyst: The choice and concentration of the catalyst are critical. For instance, in the Knoevenagel condensation, bases like piperidine, pyridine, or ammonium (B1175870) acetate (B1210297) are often used.[4][5][6]
-
Solvent: The solvent can significantly impact the reaction. Some modern "green" approaches even explore solvent-free conditions.[5]
-
Purity of Reactants: Impurities in starting materials can lead to side reactions or poison catalysts, thereby reducing the yield.[11]
Troubleshooting Guide
Low Yield
Q3: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I fix it?
A3: Low yield is a common issue that can stem from various factors. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions:
-
Temperature and Time: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Conversely, excessively high temperatures can sometimes promote side reactions. It is crucial to find the optimal balance for your specific protocol.[11]
-
Reactant Stoichiometry: Ensure the molar ratios of your reactants are correct. For instance, in the reaction of phenyl acetate with paraformaldehyde, the equivalent ratio is a key parameter to control.[8]
-
Catalyst Issues: The catalyst might be inactive or used in an incorrect amount. Ensure your catalyst is pure and, if necessary, activated correctly.[11] For base-catalyzed reactions, ensure the base is not contaminated or degraded.
-
-
Purity of Starting Materials:
-
Impurities in your reactants can interfere with the reaction. For example, benzaldehyde (B42025) can oxidize to benzoic acid if exposed to air, which will not participate in the desired reaction.[6] It is advisable to use freshly distilled or purified starting materials.
-
-
Moisture:
-
Some reactions are sensitive to moisture, which can hydrolyze reagents like acid anhydrides used in the Perkin reaction.[6] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents if the protocol demands it.
-
-
Inefficient Purification:
-
Significant product loss can occur during work-up and purification. If crystallizing the product, rapid crystallization can trap impurities and reduce the isolated yield of pure product.[12] Ensure your purification technique (e.g., crystallization, chromatography) is optimized for your product.
-
Side Reactions and Impurities
Q4: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions?
A4: The formation of byproducts can significantly reduce the yield of the desired this compound. Common side reactions depend on the synthesis route:
-
In Knoevenagel-type reactions:
-
Michael Addition: The product, an α,β-unsaturated acid, can potentially react with another molecule of the nucleophile (e.g., malonic acid enolate), especially if a strong base is used.[6]
-
Self-Condensation: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions.
-
-
In reactions using formaldehyde:
-
Cannizzaro Reaction: Formaldehyde can undergo a disproportionation reaction in the presence of a strong base to produce methanol (B129727) and formate. The methanol can then lead to transesterification if an ester is present, resulting in undesired methyl ester byproducts.[8]
-
-
General Issues:
-
Polymerization: Acrylic acids and their esters can be prone to polymerization, especially at higher temperatures or in the presence of radical initiators.
-
Isomerization: Depending on the reaction conditions, you might obtain a mixture of E/Z isomers.[13]
-
Q5: How can I minimize the formation of these side products?
A5: To minimize side reactions:
-
Control Reaction Conditions: Carefully control the temperature, reaction time, and rate of addition of reagents.
-
Choice of Base/Catalyst: Use a weaker base if strong-base-catalyzed side reactions like the Michael addition are suspected. The choice of catalyst can also influence selectivity.
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Purification Issues
Q6: I'm having trouble purifying my this compound. What are some effective methods?
A6: Purification is key to obtaining a high-purity product.
-
Crystallization: This is a common method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Troubleshooting Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod, adding a seed crystal, or lowering the temperature further.[12] If the product "oils out" instead of crystallizing, you may need to try a different solvent or a solvent mixture.[12]
-
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica (B1680970) gel can be an effective purification method.[11]
-
Acid-Base Extraction: Since this compound is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. The acid can be extracted into an aqueous basic solution (like sodium bicarbonate), washed, and then re-precipitated by adding acid.[13]
Experimental Protocols & Data
Protocol 1: Synthesis via Phenylacetate and Paraformaldehyde
This method involves the reaction of phenyl acetate with paraformaldehyde in the presence of an alkali catalyst, followed by hydrolysis.[8]
Step 1: Synthesis of 2-Phenyl Acrylate
-
Reactants: Phenyl acetate, paraformaldehyde, potassium carbonate (or sodium carbonate), and a phase transfer catalyst (e.g., a quaternary ammonium salt).[8]
-
Solvent: Dimethylformamide (DMF).[8]
-
Conditions: The reaction is typically carried out at a temperature of 60-100°C for 1-3 hours.[8]
-
Yield: This step can achieve yields of over 70% with high product purity (>96% by GC).[8]
Step 2: Hydrolysis to this compound
-
Reactants: The 2-phenyl acrylate product from Step 1 and an aqueous alkali solution (e.g., sodium hydroxide (B78521) or potassium hydroxide).[8]
-
Solvent System: Toluene/aqueous alkali solution.[8]
-
Conditions: Hydrolysis is typically performed at 60-100°C for 5-8 hours.[8]
-
Work-up: After hydrolysis, the aqueous layer is separated and acidified (e.g., with hydrochloric acid) to precipitate the this compound.
-
Overall Yield: The two-step process can result in an overall yield of 45% or more, with a final purity of >99.6% (by GC).[8]
| Parameter | Value | Reference |
| Step 1: 2-Phenyl Acrylate Synthesis | ||
| Phenyl acetate : Paraformaldehyde (equivalent ratio) | 1 : 1-2 | [8] |
| Phenyl acetate : Alkali (mole ratio) | 1 : 1.2-2.5 | [8] |
| Reaction Temperature | 60-100 °C | [8] |
| Reaction Time | 1-3 hours | [8] |
| Yield | > 70% | [8] |
| Step 2: Hydrolysis | ||
| Hydrolysis Temperature | 60-100 °C | [8] |
| Hydrolysis Time | 5-8 hours | [8] |
| Overall Process | ||
| Total Yield | > 45% | [8] |
| Final Purity (GC) | > 99.6% | [8] |
Protocol 2: Knoevenagel-Doebner Condensation
This protocol is adapted from the synthesis of cinnamic acid, a closely related compound, and can be applied to the synthesis of phenylacrylic acids.[6]
-
Reactants: Benzaldehyde, malonic acid.
-
Catalyst/Solvent: Pyridine.[6]
-
Procedure:
-
Combine malonic acid and benzaldehyde in a flask with pyridine.
-
Heat the mixture to reflux for 2-3 hours, observing the evolution of carbon dioxide.[6]
-
After cooling, pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid.[6]
-
The precipitated product is then collected by filtration, washed with cold water, and dried.
-
| Reactant | Molar Ratio |
| Benzaldehyde | 1 |
| Malonic Acid | 1 |
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. bepls.com [bepls.com]
- 8. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 2-Phenylacrylic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenylacrylic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a solid in a solvent increases with temperature. In this case, impure this compound is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of this compound decreases, and it crystallizes out of the solution, while the impurities remain dissolved in the solvent (mother liquor). The pure crystals can then be isolated by filtration.
Q2: What is a suitable solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures. Based on its chemical structure, a mixture of ethanol (B145695) and water is a commonly effective solvent system. This compound is generally soluble in organic solvents like ethanol and only slightly soluble in water.[1] Using a mixed solvent system allows for fine-tuning the solubility to achieve good crystal formation and recovery.
Q3: What is the expected melting point of pure this compound?
The melting point of pure this compound is typically in the range of 104-110°C.[2] A sharp melting point within this range is a good indicator of purity. Impurities will generally cause the melting point to be lower and broader.
Q4: What are the main safety precautions when handling this compound?
This compound can cause skin, eye, and respiratory irritation.[1][3] It is essential to handle it in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid creating dust and inhaling the powder.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated, and the concentration of this compound is too low for crystals to form. | - Boil off some solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution. This can create a surface for crystals to start forming. - Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization. |
| 2. Supersaturation: The solution is highly concentrated, but crystal nucleation has not started. | - Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the solution's surface. - Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility. | |
| "Oiling out" occurs instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute: The solid melts before it dissolves. | - Use a lower-boiling point solvent or a different solvent mixture. |
| 2. The solution is cooling too quickly: The rate of precipitation is too high, leading to the formation of an oil instead of a crystalline solid. | - Reheat the solution to dissolve the oil. - Allow the solution to cool more slowly: Let it cool to room temperature on the benchtop before placing it in an ice bath. | |
| 3. High concentration of impurities: Impurities can lower the melting point of the mixture. | - Consider a preliminary purification step if the starting material is very impure. | |
| Low recovery of purified crystals. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. | - In the future, use the minimum amount of hot solvent necessary to dissolve the solid. - You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling again. |
| 2. Premature crystallization during hot filtration: The product crystallized on the filter paper or in the funnel stem. | - Preheat the funnel and filter paper with hot solvent before filtration. - Use a stemless funnel. - Keep the solution hot during filtration. | |
| 3. Washing the crystals with too much or warm solvent: The purified crystals are redissolved during the washing step. | - Wash the crystals with a minimal amount of ice-cold solvent. | |
| Crystals form too quickly and are very small. | 1. The solution was cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. At this point, the solution is saturated.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the ice-cold ethanol/water mixture to ensure a good seal.
-
Filtration: Swirl the crystallized mixture and pour it into the Büchner funnel under vacuum. Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water to remove any remaining soluble impurities.
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely.
-
Analysis: Determine the mass of the dry, purified crystals and calculate the percent recovery. Measure the melting point of the recrystallized product to assess its purity.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 104-110 °C | [2] |
| Boiling Point | ~267 °C | [3] |
| Solubility in Water (20°C) | 1.3 g/L (0.13 g/100 mL) | [3][4] |
| Typical Recovery for Organic Acids | 50-70% | [3] (by analogy) |
Note: The typical recovery is an estimate based on similar organic acids and can vary significantly depending on the initial purity of the compound and the specific experimental conditions.
Diagrams
Caption: Experimental workflow for the recrystallization of this compound with integrated troubleshooting steps.
Caption: Logical relationships between common issues, causes, and solutions in recrystallization.
References
Removal of impurities from atropic acid synthesis
Welcome to the Technical Support Center for Atropic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of atropic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My atropic acid synthesis via the dehydration of tropic acid has a low yield and appears impure. What are the likely impurities and how can I remove them?
A1: Low yield and impurities in this synthesis often stem from incomplete reaction or side reactions. The most common impurity is unreacted tropic acid . Other potential by-products include polymers of atropic acid and oxidation products like benzoic acid .
Troubleshooting Steps:
-
Ensure Complete Dehydration: Drive the reaction to completion by carefully controlling the temperature and reaction time. The use of a suitable dehydrating agent is crucial.
-
Purification Strategy: A multi-step purification approach is recommended.
-
Acid-Base Extraction: This technique can separate the acidic product and remaining starting material from any neutral impurities.
-
Recrystallization: This is effective for removing small amounts of remaining tropic acid and other impurities.
-
Column Chromatography: For high-purity requirements, column chromatography can be employed to separate atropic acid from structurally similar impurities.
-
Q2: I'm synthesizing atropic acid by the carbonylation of phenylacetylene (B144264) and my final product is a complex mixture. What are the potential side products?
A2: The carbonylation of phenylacetylene can lead to several by-products. Besides unreacted phenylacetylene , you may find benzoic acid (from over-oxidation) and various polymeric materials. Depending on the specific catalytic system and reaction conditions, other coupled products may also be formed.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the CO pressure, temperature, and catalyst loading to favor the desired carboxylation reaction.
-
Purification Protocol:
-
Initial Filtration: Remove the solid catalyst by filtration.
-
Solvent Extraction: Use a suitable solvent to extract the organic products.
-
Column Chromatography: This is the most effective method for separating atropic acid from the various by-products in this synthesis. A silica (B1680970) gel column with a gradient elution of petroleum ether and ethyl acetate (B1210297) is often effective.[1]
-
Q3: After synthesis, I'm struggling to separate atropic acid from its precursor, tropic acid. What is the most effective method?
A3: The separation of atropic acid from tropic acid can be challenging due to their structural similarity. Partition chromatography is a highly effective method for this specific separation. This technique exploits the difference in their partition coefficients between two immiscible solvents.
Q4: My purified atropic acid shows a broad melting point. What does this indicate and how can I improve its purity?
A4: A broad melting point is a classic indicator of an impure compound. The presence of even small amounts of impurities can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures.
To improve purity:
-
Recrystallization: Perform one or more recrystallization steps. Choosing the right solvent is critical. A good solvent will dissolve the atropic acid well at high temperatures but poorly at low temperatures, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Analytical Purity Check: After recrystallization, check the purity using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure the removal of impurities.
Data Presentation: Impurity Profile and Purification Methods
Table 1: Common Impurities in Atropic Acid Synthesis
| Synthesis Route | Starting Material(s) | Common Impurities/By-products |
| Dehydration | Tropic acid | Tropic acid (unreacted), Benzoic acid, Polymeric materials |
| Carbonylation | Phenylacetylene, CO | Phenylacetylene (unreacted), Benzoic acid, Polymeric materials |
| From Acetophenone | Acetophenone | Intermediates from the reaction sequence, side-products from condensation reactions |
Table 2: Comparison of Purification Techniques for Atropic Acid
| Purification Method | Principle | Best For Removing | Estimated Purity Achieved |
| Recrystallization | Differential solubility | Small amounts of solid impurities with different solubility profiles | 95-99% |
| Column Chromatography | Differential adsorption | A wide range of impurities, including structurally similar compounds | >99% |
| Acid-Base Extraction | Differential solubility in acidic/basic solutions | Neutral or basic impurities from the acidic product | Preliminary purification step |
| Partition Chromatography | Differential partitioning between two immiscible liquids | Structurally very similar compounds like tropic acid | High |
Experimental Protocols
Protocol 1: Purification of Atropic Acid by Recrystallization
This protocol is a general guideline and may need optimization based on the impurity profile of your crude product.
-
Solvent Selection: Test the solubility of your crude atropic acid in various solvents (e.g., water, ethanol/water mixtures, toluene) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude atropic acid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the atropic acid from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of atropic acid.
Protocol 2: Purification of Atropic Acid by Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent system can be determined by thin-layer chromatography (TLC) analysis. A mixture of petroleum ether and ethyl acetate is a good starting point.[1] A common eluent ratio is 2:1 petroleum ether:ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude atropic acid in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure atropic acid.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified atropic acid.
Protocol 3: Acid-Base Extraction for Preliminary Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will convert the acidic atropic acid into its water-soluble sodium salt.
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of atropic acid, while neutral and basic impurities will remain in the organic layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the atropic acid has been extracted.
-
Acidification: Combine the aqueous extracts and acidify with a strong acid, such as hydrochloric acid, until the atropic acid precipitates out of the solution.
-
Isolation: Collect the precipitated atropic acid by vacuum filtration. Wash the solid with cold water and dry thoroughly.
Mandatory Visualizations
References
Common side products in the synthesis of 2-Phenylacrylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenylacrylic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common laboratory methods for synthesizing this compound and its derivatives are the Knoevenagel condensation, the Perkin reaction, and a method involving the reaction of a phenylacetate (B1230308) with formaldehyde (B43269). Each method has distinct advantages and potential for side product formation.
Q2: What is the Knoevenagel condensation route for this compound synthesis?
A2: The Knoevenagel condensation for this synthesis typically involves the reaction of an active methylene (B1212753) compound, such as phenylacetic acid or malonic acid, with a carbonyl compound, like formaldehyde, in the presence of a basic catalyst (e.g., piperidine (B6355638), pyridine). When malonic acid is used, the initial condensation product often undergoes decarboxylation to yield the α,β-unsaturated acid.
Q3: How is the Perkin reaction used to synthesize this compound?
A3: The Perkin reaction involves the aldol (B89426) condensation of an aromatic aldehyde (in this context, formaldehyde or a precursor) with an acid anhydride (B1165640) (e.g., phenylacetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium phenylacetate). This reaction yields an α,β-unsaturated aromatic acid.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Knoevenagel Condensation
Possible Causes:
-
Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine) may be of poor quality or used in an insufficient amount.
-
Suboptimal Reaction Conditions: The reaction often requires refluxing for several hours to go to completion. Ensure adequate heating and reaction time.
-
Premature Decarboxylation of Phenylmalonic Acid: If phenylmalonic acid is an intermediate, it can decarboxylate to phenylacetic acid under certain conditions, which may not react as desired.[2]
-
Inefficient Removal of Water: The condensation reaction produces water, and its presence can shift the equilibrium back towards the reactants.[3]
Solutions:
-
Use a fresh, high-purity catalyst in the appropriate molar ratio.
-
Ensure the reaction is maintained at the optimal temperature for a sufficient duration. Monitor the reaction progress using TLC.
-
Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Optimize the reaction pH to control the rate of decarboxylation if phenylmalonic acid is the starting material.
Problem 2: Formation of Significant Side Products
This section details common side products, their formation pathways, and strategies for their mitigation.
-
Identification: A higher molecular weight compound formed by the addition of a nucleophile (like the enolate of phenylacetic acid) to the α,β-unsaturated product, this compound.
-
Cause: This is more likely to occur if a strong base is used, which can generate a high concentration of the nucleophilic enolate.
-
Prevention: Use a weaker base (e.g., piperidine, pyridine) as the catalyst. Control the stoichiometry of the reactants to avoid a large excess of the active methylene compound.
-
Removal: The Michael adduct can often be separated from the desired product by column chromatography or recrystallization due to differences in polarity and solubility.
-
Identification: A ketone formed from the self-condensation of phenylacetic acid.
-
Cause: This can occur under conditions that favor the ketonic decarboxylation of phenylacetic acid, particularly at higher temperatures.[4]
-
Prevention: Maintain a controlled reaction temperature. Use a sufficiently large excess of the other reactant (e.g., formaldehyde) to favor the desired intermolecular reaction over the self-condensation of phenylacetic acid.
-
Removal: Dibenzyl ketone can typically be removed by column chromatography.
Quantitative Data on Side Product Formation
While specific quantitative data for all side products in this compound synthesis is not extensively published in a comparative format, the following table summarizes the expected trends based on reaction conditions.
| Reaction Condition | Expected Major Product Yield | Potential for Michael Adduct | Potential for Dibenzyl Ketone |
| Knoevenagel (Weak Base) | High | Low | Low |
| Knoevenagel (Strong Base) | Moderate to High | High | Low |
| Perkin Reaction (High Temp) | Moderate | Low | High |
| Perkin Reaction (Optimized Temp) | High | Low | Moderate |
Experimental Protocols
Protocol 1: Knoevenagel Condensation Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Phenylacetic acid
-
Paraformaldehyde
-
Piperidine
-
Toluene
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol (B145695)/water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add phenylacetic acid (1 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: Perkin Reaction for α-Phenylcinnamic Acid (a related compound)
This protocol for a similar compound can be adapted for the synthesis of this compound, likely by substituting benzaldehyde (B42025) with a suitable formaldehyde source.[2]
Materials:
-
Benzaldehyde (1 equivalent)
-
Phenylacetic acid (1 equivalent)
-
Triethylamine (1 equivalent)
-
Acetic anhydride (2 equivalents)
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine freshly purified benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.
-
Gently boil the mixture under reflux for 5 hours.
-
After cooling, perform a steam distillation to remove unreacted benzaldehyde.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the crude solid in hot 95% ethanol and add water.
-
Heat the mixture to boiling, add decolorizing carbon, and filter the hot solution.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Cool the solution and collect the crystals by filtration.
-
Purify the product by recrystallization from aqueous ethanol.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Troubleshooting the Perkin Reaction for Cinnamic Acid Derivatives
Welcome to the technical support center for the Perkin reaction, dedicated to assisting researchers, scientists, and drug development professionals in the synthesis of cinnamic acid and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may face during the Perkin reaction.
Q1: My Perkin reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Perkin reaction are a frequent issue and can stem from several factors. Here's a systematic guide to troubleshooting:
-
Moisture Contamination: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride (B1165640), a key reactant. Ensure all glassware is thoroughly dried before use and that all reagents are anhydrous.[1]
-
Impure Reactants: Benzaldehyde (B42025) is susceptible to oxidation to benzoic acid when exposed to air. It is highly recommended to use freshly distilled benzaldehyde to ensure its purity.[1]
-
Suboptimal Reaction Time and Temperature: The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (4-8 hours) for completion.[1] Insufficient heating or shorter reaction durations may lead to incomplete conversion.
-
Inefficient Mixing: A heterogeneous reaction mixture due to inadequate stirring can result in an incomplete reaction. Ensure vigorous and constant stirring throughout the reaction.
-
Base Catalyst Issues: The choice and quality of the basic catalyst are critical. Anhydrous sodium or potassium acetate (B1210297) is commonly used. Ensure the base is anhydrous and of high purity.[2]
Q2: I am observing the formation of a dark, resinous, or tarry substance in my reaction flask. What is it and how can I prevent it?
A2: The formation of dark, resinous materials is a common side reaction in the Perkin reaction. This is often due to the self-condensation of benzaldehyde or other side reactions that occur at high temperatures under basic conditions. To minimize this:
-
Control the Temperature: Avoid exceeding the recommended reaction temperature. Overheating can promote polymerization and other side reactions.
-
Use Pure Benzaldehyde: Impurities in the benzaldehyde can catalyze the formation of resinous byproducts. Using freshly distilled benzaldehyde is crucial.
-
Optimize Reaction Time: While a sufficient reaction time is necessary, excessively long times can lead to the formation of these byproducts. Monitor the reaction progress to determine the optimal duration.
Q3: My final product is oily or fails to crystallize properly. What could be the issue?
A3: This is often an indication of impurities in your crude product.
-
Unreacted Benzaldehyde: Residual benzaldehyde can inhibit crystallization. During the workup, ensure the complete removal of unreacted benzaldehyde, for instance, through steam distillation.[3]
-
Presence of Side Products: The resinous byproducts mentioned in Q2 can also interfere with crystallization.
-
Incomplete Hydrolysis: Ensure the complete hydrolysis of the intermediate anhydride during the workup by adding a sufficient amount of water.
Q4: How do substituents on the benzaldehyde ring affect the reaction?
A4: The electronic nature of the substituents on the aromatic ring of the benzaldehyde can significantly impact the reaction.
-
Electron-withdrawing groups (e.g., -NO2, -Cl) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This often leads to higher yields.
-
Electron-donating groups (e.g., -OCH3, -CH3) decrease the reactivity of the aldehyde, which may result in lower yields or require more stringent reaction conditions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of various cinnamic acid derivatives using the Perkin reaction, highlighting the impact of different substituents and reaction conditions.
Table 1: Preparation of Cinnamic Acid from Substituted Benzaldehydes
| Substituent on Benzaldehyde | Yield (%) |
| H | 70-75 |
| 4-CH3 | 33 |
| 2-Cl | 71 |
| 4-Cl | 52 |
| 2-OCH3 | 55 |
| 4-OCH3 | 30 |
| 2-NO2 | 75 |
| 4-NO2 | 82 |
| 2,6-Cl2 | 82 |
Data compiled from literature sources.[4]
Experimental Protocols
Here are detailed methodologies for key experiments in the synthesis of cinnamic acid and its derivatives via the Perkin reaction.
Protocol 1: Synthesis of trans-Cinnamic Acid
This protocol outlines the conventional heating method for the synthesis of trans-cinnamic acid.[3]
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[1]
-
Heating: Heat the mixture to 180°C using a heating mantle or oil bath and maintain this temperature with vigorous stirring for 4 hours.[1]
-
Work-up:
-
Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus (B1172312) paper. This step dissolves the cinnamic acid as its sodium salt and hydrolyzes any unreacted acetic anhydride.[1]
-
Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is clear.[3]
-
-
Isolation and Purification:
-
Cool the remaining solution. If it is colored, you can add a small amount of activated charcoal and filter the hot solution.
-
Acidify the filtrate by slowly adding concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.[3]
-
Collect the crude cinnamic acid by vacuum filtration and wash it thoroughly with cold water.[3]
-
Recrystallize the crude product from a mixture of hot water and ethanol to obtain pure trans-cinnamic acid.[1]
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Perkin Reaction
Caption: A generalized experimental workflow for the synthesis of cinnamic acid derivatives using the Perkin reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Perkin Reaction
References
Optimizing reaction conditions for Knoevenagel condensation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of the Knoevenagel condensation. Here, you will find troubleshooting guidance for common experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your Knoevenagel condensation experiments.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from the choice of reactants and catalyst to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is critical. If the pKa is too high, deprotonation by a weak base catalyst will be inefficient.
-
Solution: Ensure your active methylene compound possesses sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1]
-
-
Catalyst Inefficiency: The selection and quantity of the catalyst are crucial. While weak bases like piperidine (B6355638) and pyridine (B92270) are commonly used, a strong base can lead to the self-condensation of the aldehyde or ketone.[1]
-
Solution: Optimize the catalyst. If using a standard amine base, ensure it has not degraded. Consider alternative catalysts such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ammonium (B1175870) bicarbonate.[1]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction's success.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[3] The presence of water can shift the equilibrium back towards the reactants, thus lowering the conversion.[3][4][5]
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can impede the reaction.[1]
-
Solution: If feasible, consider using less sterically hindered starting materials. Alternatively, longer reaction times or higher temperatures might be necessary to overcome this hindrance.[1]
-
Issue 2: Formation of Side Products
Q: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most prevalent side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the product.[1]
-
Self-Condensation of Carbonyl Compound: This is more likely to occur when using strong bases.
-
Solution: Employ a milder base such as ammonium acetate (B1210297) or an amine salt.[2] Additionally, adding the carbonyl compound slowly to the mixture of the active methylene compound and the catalyst can minimize its self-condensation by keeping its concentration low at any given time.[1]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound.
-
Solution: Control the stoichiometry by using a 1:1 molar ratio of the carbonyl compound and the active methylene compound.[2]
-
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and solvent significantly influences the outcome of the Knoevenagel condensation. The following tables summarize the performance of various catalytic and solvent systems.
Catalyst Performance in the Knoevenagel Condensation
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) |
| 1CaO–1.5MgO | Heterogeneous Metal Oxide | Malononitrile | Water | RT | 10 min | 98 |
| ZnO | Heterogeneous Metal Oxide | Ethyl Cyanoacetate | Solvent-free | RT | 6 h | >95 |
| Boric Acid | Homogeneous | Malononitrile | Aqueous Ethanol | RT | - | High |
| Piperidine | Homogeneous Base | Malonic Acid | Pyridine | Reflux | Several hours | - |
| Ni(NO₃)₂·6H₂O | Homogeneous | Malononitrile | Water | RT | - | - |
| Gallium Chloride | Homogeneous | Malononitrile | Solvent-free | RT | - | High |
Data compiled from multiple sources.[6][7][8]
Solvent Effects on the Knoevenagel Condensation
| Solvent | Solvent Type | Observations |
| Dimethylformamide (DMF) | Aprotic Polar | Often provides fast reaction rates and high yields.[9][10] |
| Acetonitrile | Aprotic Polar | Generally favors the reaction, leading to good conversion.[3] |
| Ethanol | Protic Polar | A green and effective alternative, often leading to high yields.[9][11] |
| Water | Protic Polar | An environmentally friendly solvent that can promote the reaction.[2][9][12] |
| Toluene | Nonpolar | Commonly used, especially for azeotropic removal of water.[10] |
| Solvent-Free | - | A highly efficient and green option in many cases.[2][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for Knoevenagel condensations under different conditions.
General Protocol for Homogeneous Base Catalysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the active methylene compound (e.g., malonic acid, ~1.2 equivalents) in a suitable solvent (e.g., pyridine).
-
Reactant Addition: Add the aldehyde (1 equivalent) to the solution portion-wise.
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, ~0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and quench with a 2M solution of hydrochloric acid. If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration and wash with cold water.[1]
Protocol for Water-Mediated Knoevenagel Condensation
-
Reactant Mixture: In a glass vial, combine the aldehyde (1.00 mmol, 1.00 equiv.) and the active methylene compound (1.00 mmol, 1.00 equiv.).
-
Solvent Addition: Add water (2 mL).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC, can take from 20 minutes to 18 hours).
-
Isolation: Evaporate the reaction mixture in vacuo to obtain the desired product, which often does not require further purification.[12]
Protocol for Solvent-Free Knoevenagel Condensation
-
Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of a suitable catalyst (e.g., gallium chloride).[7]
-
Reaction: Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).
-
Work-up: After the reaction is complete, wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.[2][7]
Visualizations
Troubleshooting Low Yield in Knoevenagel Condensation
Caption: Troubleshooting workflow for low yield.
General Mechanism of the Knoevenagel Condensation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Preventing polymerization of 2-Phenylacrylic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Phenylacrylic acid during storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears to have solidified or become viscous in the container. What is happening?
A: This is a strong indication that the this compound has begun to polymerize. Polymerization is a chemical reaction where individual monomer molecules of this compound join together to form long polymer chains, leading to an increase in viscosity and eventually solidification. This process is often initiated by factors such as elevated temperature, light exposure, or the depletion of inhibitors.
Q2: What are the primary causes of this compound polymerization during storage?
A: The main triggers for polymerization are:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization.
-
Exposure to Light: UV light can generate free radicals, which act as initiators for polymerization.
-
Absence or Depletion of Inhibitors: Commercial this compound is typically supplied with a polymerization inhibitor. Over time or under improper storage conditions, this inhibitor can be consumed.
-
Contamination: Impurities, such as metals or peroxides, can act as catalysts for polymerization.
-
Presence of Oxygen (for certain inhibitors): Some common inhibitors, like hydroquinone (B1673460) monomethyl ether (MEHQ), require the presence of a small amount of oxygen to function effectively.
Q3: How can I visually inspect my this compound for signs of polymerization?
A: Periodically check your stock for the following signs:
-
Increased Viscosity: The liquid will flow more slowly than a fresh sample.
-
Hazy or Cloudy Appearance: The formation of polymer particles can make the solution appear less clear.
-
Presence of Solids: You may observe crystals, precipitates, or a gel-like substance.
-
Temperature Increase: Polymerization is an exothermic process. A container that is warm to the touch without being heated externally is a serious warning sign of a runaway polymerization reaction.
Q4: What should I do if I suspect my this compound has started to polymerize?
A: Safety First! A runaway polymerization can generate significant heat and pressure, potentially leading to container rupture.
-
Do Not Heat: Avoid heating the container as this will accelerate the reaction.
-
Isolate the Container: If the container is warm, carefully move it to a well-ventilated area, such as a fume hood, away from other flammable or reactive materials.
-
Do Not Tightly Seal: If you suspect pressure is building, do not tighten the cap.
-
Contact your institution's safety officer for guidance on proper handling and disposal of the polymerized material.
Q5: What are the recommended storage conditions to prevent polymerization?
A: To ensure the stability of this compound, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C.[1] | Reduces the rate of thermally initiated polymerization. |
| Light | Store in a dark place or an amber, opaque container.[1][2][3] | Prevents photo-initiated polymerization. |
| Atmosphere | Maintain an air headspace (if using MEHQ or similar phenolic inhibitors). | Oxygen is often required for common inhibitors to function effectively.[4] |
| Container | Keep the container tightly sealed and in its original packaging when possible. | Prevents contamination and moisture ingress. |
| Incompatible Materials | Store away from strong bases and strong oxidizing agents.[2] | These can initiate or accelerate polymerization. |
Q6: What are polymerization inhibitors and how do they work?
A: Polymerization inhibitors are chemical compounds added in small amounts to monomers to prevent spontaneous polymerization. They function by "scavenging" or deactivating the free radicals that initiate the polymerization chain reaction. Common inhibitors for acrylic monomers include:
-
Hydroquinone monomethyl ether (MEHQ)
-
Phenothiazine (PTZ)
-
Hydroquinone (HQ)
Q7: What is the typical concentration of inhibitors used for acrylic acids?
A: The concentration of inhibitors can vary. For acrylic acid in general, the following concentrations are often used:
| Inhibitor | Typical Concentration Range (ppm) |
| MEHQ | 50 - 200 ppm (can range from 10 - 1000 ppm).[5] |
| MEHQ (in combination with NPH) | 200 - 400 ppm.[6] |
Note: The optimal inhibitor and concentration can be specific to the monomer and its intended application. Always consult the manufacturer's certificate of analysis for information on the inhibitor present in your specific lot of this compound.
Experimental Protocols
Protocol for Monitoring the Stability of this compound
This protocol outlines a general procedure for monitoring the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To assess the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC system with UV or PDA detector
-
Analytical column suitable for organic acids (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile (B52724), water with 0.1% phosphoric acid)
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled chambers/ovens
Procedure:
-
Develop a Stability-Indicating HPLC Method:
-
Mobile Phase: A common mobile phase for analyzing cinnamic acid (a synonym for this compound) is a gradient of acetonitrile and water containing 0.1% phosphoric acid to maintain a pH of approximately 2.5.
-
Column: A C18 reversed-phase column is typically suitable.
-
Detection: UV detection at approximately 272 nm is recommended. .[7]
-
Method Validation: The HPLC method should be validated to ensure it can separate the intact this compound from any potential degradation products. This is often achieved through forced degradation studies.
-
-
Forced Degradation Study (to validate the analytical method):
-
Expose dilute solutions of this compound to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photostability: Exposure to UV light
-
-
Analyze the stressed samples by HPLC to confirm that the degradation products are resolved from the parent peak.
-
-
Long-Term Stability Study:
-
Aliquot the this compound sample into several appropriate containers.
-
Store the containers under the desired storage conditions (e.g., recommended 2-8°C, room temperature, and an elevated temperature like 40°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a sample from each storage condition.
-
Prepare a solution of the sample in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Analyze the sample by the validated HPLC method.
-
Quantify the amount of remaining this compound and any observed degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and estimate the shelf-life under each condition.
-
Visualizations
Caption: Troubleshooting flowchart for this compound polymerization.
Caption: Experimental workflow for stability testing.
References
- 1. biosynth.com [biosynth.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chembk.com [chembk.com]
- 4. aidic.it [aidic.it]
- 5. CN1720213A - Method for reducing MEHQ content in acrylic acid - Google Patents [patents.google.com]
- 6. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of 2-Phenylacrylic Acid: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 2-Phenylacrylic acid. From managing reaction conditions to controlling impurities, this guide offers practical solutions and detailed experimental protocols to ensure a smooth transition from laboratory to larger-scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up. The troubleshooting is primarily based on the widely used Knoevenagel-Doebner condensation and Perkin reaction methods.
Low or No Product Yield
Q: We are experiencing significantly lower yields of this compound upon scaling up our synthesis. What are the potential causes and how can we mitigate this?
A: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, both of which can negatively impact reaction kinetics and promote side reactions.
-
Solution: Employ a reactor with a jacketed system for better temperature control. Use an overhead stirrer with appropriate impeller design to ensure efficient mixing and uniform heat distribution.
-
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to concentration gradients, where reactants are not uniformly dispersed. This can slow down the reaction rate and lead to the formation of byproducts.
-
Solution: Optimize the stirring speed and impeller type for the specific reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for designing an effective mixing strategy.
-
-
Catalyst Inactivation: The catalyst, especially in heterogeneous systems, may deactivate more rapidly at a larger scale due to factors like poisoning by impurities or physical degradation from prolonged agitation.
-
Solution: Ensure the catalyst is robust enough for the extended reaction times and mechanical stress of a larger reactor. Consider using a higher catalyst loading or a more active catalyst. For heterogeneous catalysts, ensure proper suspension to maximize surface area contact.
-
-
Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be directly transferable.
-
Solution: Re-optimize key parameters such as temperature, reaction time, and reactant ratios at the pilot scale. Design of Experiments (DoE) can be an efficient methodology for this optimization process.
-
Impurity Formation and Control
Q: We are observing a higher percentage of impurities in our scaled-up batches of this compound compared to our lab-scale experiments. How can we identify and control these impurities?
A: Increased impurity levels are often a consequence of the challenges mentioned above. Common impurities in the synthesis of this compound can include unreacted starting materials, byproducts from side reactions, and degradation products.
-
Common Byproducts:
-
In Knoevenagel-Doebner condensations, self-condensation of the aldehyde or Michael addition of the active methylene (B1212753) compound to the product can occur.
-
In the Perkin reaction, side reactions can lead to the formation of various condensation products.
-
-
Control Strategies:
-
Process Analytical Technology (PAT): Implement in-line monitoring techniques such as FTIR or Raman spectroscopy to track the consumption of reactants and the formation of products and byproducts in real-time.[1][2] This allows for better control over the reaction endpoint and can help in identifying the onset of side reactions.
-
Temperature and Addition Control: Maintain strict temperature control to minimize temperature spikes that can accelerate side reactions. For highly exothermic reactions, consider controlling the addition rate of one of the reactants.
-
Purification: Develop a robust purification strategy. Recrystallization is a common method for purifying this compound. The choice of solvent is critical for effective purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The two most common and scalable methods for synthesizing this compound are the Knoevenagel-Doebner condensation and the Perkin reaction .
-
Knoevenagel-Doebner Condensation: This reaction involves the condensation of an active methylene compound (like malonic acid) with an aldehyde (benzaldehyde) in the presence of a basic catalyst (often pyridine (B92270) and a secondary amine like piperidine). This method is often preferred for its milder reaction conditions.
-
Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of an alkali salt of the acid (like sodium acetate).[3] This reaction typically requires higher temperatures.[4]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Both the Knoevenagel and Perkin reactions can be exothermic. Proper heat management and emergency cooling systems are essential to prevent runaway reactions.
-
Handling of Reagents: Many reagents used in the synthesis, such as pyridine and acetic anhydride, are corrosive and have specific handling requirements. Ensure proper personal protective equipment (PPE) is used and that the reactor and transfer lines are made of compatible materials.
-
Pressure Build-up: In a closed system, the evolution of gases or an uncontrolled exotherm can lead to a dangerous build-up of pressure. Ensure reactors are equipped with appropriate pressure relief systems.
Q3: How does the choice of solvent impact the scale-up of this compound synthesis?
A3: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up:
-
Solubility: Ensure that all reactants and intermediates remain in solution at the desired reaction temperature to avoid precipitation and mixing issues.
-
Boiling Point: A solvent with a suitable boiling point can aid in temperature control through reflux.
-
Work-up and Purification: The solvent should facilitate easy product isolation and purification. For example, a solvent in which the product is sparingly soluble at lower temperatures is ideal for crystallization.
-
Safety and Environmental Impact: At larger scales, the choice of solvent has significant safety and environmental implications. Whenever possible, opt for greener and less hazardous solvents.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Cinnamic Acid Derivative via Knoevenagel-Doebner Condensation
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant Ratio (Aldehyde:Malonic Acid) | 1 : 1.2 | 1 : 1.1 | Stoichiometry may need to be adjusted to minimize excess reagents at scale. |
| Catalyst Loading (Pyridine/Piperidine) | 5 mol% | 3 mol% | Catalyst efficiency can change with reactor geometry and mixing. |
| Reaction Temperature | 80 °C | 85 °C | Higher temperature may be needed to achieve similar reaction rates in a larger volume. |
| Reaction Time | 4 hours | 6-8 hours | Longer reaction times are often required due to mass and heat transfer limitations. |
| Yield | 85% | 78% | A slight decrease in yield is common upon scale-up; optimization is key. |
| Purity (by HPLC) | >99% | 97-98% | Impurity profile may change; robust purification is critical. |
Note: This data is representative and may vary depending on the specific substrate and equipment.
Experimental Protocols
Pilot-Scale Synthesis of this compound via Knoevenagel-Doebner Condensation
Materials:
-
Benzaldehyde (B42025) (10.0 kg, 94.2 mol)
-
Malonic Acid (11.7 kg, 112.4 mol)
-
Pyridine (20 L)
-
Piperidine (B6355638) (0.47 kg, 5.5 mol)
-
Hydrochloric Acid (37%)
-
Water
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel/pump.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum drying oven.
Procedure:
-
Charge the 100 L reactor with pyridine (20 L) and malonic acid (11.7 kg).
-
Stir the mixture at room temperature until the malonic acid is fully dissolved.
-
Add piperidine (0.47 kg) to the reactor.
-
Slowly add benzaldehyde (10.0 kg) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C.
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux (around 85-90 °C).
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., in-line FTIR or periodic HPLC analysis).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The final pH should be acidic.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up issues in this compound synthesis.
References
Technical Support Center: Purification of 2-Phenylacrylic Acid via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-phenylacrylic acid using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, a standard-grade silica (B1680970) gel (70-230 mesh) is the recommended stationary phase due to its polarity, which allows for effective separation of moderately polar compounds.
A common mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297). A gradient elution is often employed, starting with a less polar mixture and gradually increasing the polarity by increasing the percentage of ethyl acetate. A good starting point for developing the elution method is to find a solvent mixture that gives an Rf value of approximately 0.2-0.4 for this compound on a TLC plate.[1] Given the acidic nature of the compound, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce peak tailing and improve separation.[1]
Q2: How can I determine the optimal mobile phase composition before running the column?
A2: The optimal mobile phase composition should be determined using Thin Layer Chromatography (TLC) prior to performing column chromatography.[2] Spot the crude this compound mixture onto a silica gel TLC plate and develop it with various ratios of hexane:ethyl acetate. The ideal solvent system will result in the this compound spot having an Rf value between 0.2 and 0.4, and provide good separation from impurities.[3]
Q3: My this compound is not dissolving well in the initial mobile phase. What should I do?
A3: If your sample has poor solubility in the optimized eluent, you can use a "dry loading" technique.[4] First, dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane (B109758) or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of your packed column.[4]
Q4: Is this compound stable on silica gel?
A4: Generally, acrylic acids are stable on silica gel.[5] However, the acidic nature of silica gel can sometimes lead to interactions with acidic compounds, potentially causing peak tailing.[6] To mitigate this, the addition of a small percentage of acetic acid to the mobile phase is recommended. This helps to keep the this compound in its protonated form, minimizing strong interactions with the silica surface.[7] A 2D TLC can be performed to check for compound degradation on the silica plate.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No compound eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| The compound may have decomposed on the column. | Test the stability of this compound on a TLC plate first. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[8] | |
| The compound is very polar and stuck to the silica. | A "methanol purge" (eluting with 100% methanol) can be used to elute highly polar compounds at the end of the run.[7] | |
| Compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexane. |
| Poor separation of this compound from impurities | Improper mobile phase composition. | Re-optimize the mobile phase using TLC to achieve a larger difference in Rf values (ΔRf) between this compound and the impurities.[3] |
| Column was poorly packed. | Ensure the column is packed uniformly without any cracks or air bubbles. The "slurry method" is often recommended for packing.[3] | |
| The column was overloaded with the sample. | Use an appropriate ratio of silica gel to sample weight, typically ranging from 30:1 to 100:1 for difficult separations. | |
| Peak tailing of this compound | Strong interaction between the carboxylic acid group and the acidic silanol (B1196071) groups on the silica surface. | Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress the ionization of this compound.[1] |
| The sample was overloaded. | Reduce the amount of sample loaded onto the column. | |
| Streaking of the compound band | The sample was not loaded evenly onto the column. | Dissolve the sample in a minimal amount of solvent and apply it carefully and evenly to the top of the column.[4] |
| The sample is not fully soluble in the mobile phase. | Use the dry loading technique as described in the FAQs.[4] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Preparation: Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). Add a small amount of acetic acid (e.g., 0.1%) to each solvent mixture.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for the this compound spot in each solvent system. The optimal system will give an Rf of approximately 0.2-0.4.
Protocol 2: Column Chromatography Purification of this compound
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.1% acetic acid).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully pipette the solution onto the top layer of sand.
-
Dry Loading: Follow the procedure described in the FAQs.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
-
If a gradient elution is needed, gradually increase the proportion of ethyl acetate in the mobile phase.
-
-
Fraction Analysis and Recovery:
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. silicycle.com [silicycle.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. osha.gov [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
Dealing with tar formation in 2-Phenylacrylic acid synthesis
Welcome to the technical support center for the synthesis of 2-Phenylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a particular focus on mitigating tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound (also known as atropic acid) is typically synthesized via two main condensation reactions:
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, such as malonic acid or its derivatives, with benzaldehyde (B42025) in the presence of a basic catalyst like piperidine (B6355638) or pyridine.[1][2][3]
-
Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (B1165640) (like acetic anhydride) and the alkali salt of the acid (such as sodium acetate).[4][5][6] A variation of this reaction, sometimes referred to as the Oglialoro condensation, involves the reaction of an aldehyde with phenylacetic acid in the presence of a base and acetic anhydride.[7]
Q2: What is "tar" and why does it form during the synthesis of this compound?
A2: "Tar" refers to a complex mixture of undesirable, high-molecular-weight byproducts that often appear as a dark, viscous, or resinous substance in the reaction mixture.[8] In the context of this compound synthesis, tar formation is often attributed to:
-
Self-condensation of the aldehyde: Under basic conditions and at elevated temperatures, benzaldehyde can undergo self-condensation reactions.
-
Polymerization: The product, this compound, contains a reactive double bond and can polymerize, especially at higher temperatures.
-
Side reactions: Other competing reactions can lead to the formation of complex, colored byproducts. The Perkin reaction, which often requires high temperatures, is particularly prone to tar formation.[8]
Q3: How can I minimize tar formation during the synthesis?
A3: Minimizing tar formation is crucial for achieving a good yield and simplifying purification. Key strategies include:
-
Temperature Control: Avoid excessively high temperatures. While the Perkin reaction often requires heat, maintaining the lowest effective temperature can reduce side reactions.[5]
-
Purity of Reactants: Use freshly distilled benzaldehyde to remove any benzoic acid impurities, which can catalyze side reactions.[9] Ensure all reactants and solvents are anhydrous, as moisture can lead to unwanted hydrolysis and side reactions.[5]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times at high temperatures once the reaction is complete.
-
Choice of Catalyst and Solvent: The selection of the catalyst and solvent can significantly impact side reactions. For the Knoevenagel condensation, milder bases and appropriate solvents can improve selectivity.
Q4: My reaction yield is low. What are the possible causes?
A4: Low yields can be attributed to several factors besides tar formation:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all starting material has been consumed.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. The choice of catalyst and its concentration are also critical.
-
Impure Reagents: As mentioned, impurities in the starting materials can inhibit the reaction or lead to side products.
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
Q5: What are the best methods for purifying this compound from a tarry reaction mixture?
A5: Purifying this compound from tarry byproducts can be challenging. A combination of techniques is often necessary:
-
Initial Extraction: After the reaction, an initial work-up involving extraction with an organic solvent and washing with aqueous solutions can remove some impurities.
-
Decolorization: Treatment of the crude product solution with activated charcoal can help remove colored impurities.[9]
-
Recrystallization: This is a powerful technique for purifying solid products. Choosing an appropriate solvent or solvent system is key. For α-phenylcinnamic acid, a close analog, recrystallization from aqueous ethanol (B145695) is effective.[9]
-
Steam Distillation: This technique can be used to remove volatile impurities, such as unreacted benzaldehyde, from the reaction mixture before isolating the final product.[9]
Troubleshooting Guides
Issue 1: Excessive Tar Formation
| Potential Cause | Recommended Action | Data Insights/Expected Outcome |
| Reaction temperature is too high. | Optimize the reaction temperature by running small-scale trials at incrementally lower temperatures. For Perkin-type reactions, aim for the minimum temperature required for the reaction to proceed at a reasonable rate. | Lower temperatures generally reduce the rate of side reactions and polymerization, leading to a cleaner reaction mixture and improved yield of the desired product. |
| Impure benzaldehyde. | Purify benzaldehyde by washing with a 10% sodium carbonate solution, followed by water, and then drying over an anhydrous salt like magnesium sulfate (B86663) before use.[9] | Using purified benzaldehyde minimizes acid- or base-catalyzed side reactions, resulting in less tar formation. |
| Prolonged reaction time at elevated temperature. | Monitor the reaction progress closely using TLC. Once the starting materials are consumed, proceed with the work-up promptly to avoid prolonged heating of the product. | Minimizing the time the product is exposed to high temperatures reduces the likelihood of polymerization and degradation. |
| Inappropriate base or catalyst concentration. | For Knoevenagel reactions, use a weak base like piperidine in catalytic amounts. For Perkin reactions, ensure the base is anhydrous.[5] | Using the correct type and amount of catalyst can improve the selectivity of the reaction towards the desired product and reduce byproduct formation. |
Issue 2: Low Product Yield
| Potential Cause | Recommended Action | Data Insights/Expected Outcome |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction has stalled, consider increasing the temperature slightly or extending the reaction time. Ensure the catalyst is active. | Driving the reaction to completion will maximize the amount of crude product before the purification steps. |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. For the Perkin reaction, using anhydrous sodium acetate (B1210297) is recommended.[5] | Anhydrous conditions prevent hydrolysis of reagents like acetic anhydride and minimize water-mediated side reactions. |
| Suboptimal catalyst. | For Knoevenagel condensations, various catalysts can be employed. The choice of catalyst can significantly affect the yield. Consider screening different catalysts if yields are consistently low. | Different catalysts exhibit varying levels of activity and selectivity. A catalyst screen can identify the optimal choice for your specific conditions. |
| Losses during work-up and purification. | During extractions, ensure proper phase separation to avoid loss of product. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. Wash the filtered crystals with a small amount of cold solvent. | Careful and optimized purification techniques can significantly improve the isolated yield of the final product. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation for this compound Synthesis (Illustrative)
Materials:
-
Benzaldehyde (1.0 equivalent)
-
Malonic Acid (1.0-1.2 equivalents)
-
Piperidine (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., Ethanol or Toluene)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the benzaldehyde, malonic acid, and solvent.
-
Add a catalytic amount of piperidine to the mixture.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, proceed with an appropriate aqueous work-up and extraction.
-
Purify the crude product by recrystallization.
Protocol 2: Modified Perkin (Oglialoro) Condensation for α-Phenylcinnamic Acid (Analogous to this compound)
This protocol is for α-phenylcinnamic acid and can be adapted for this compound.[9]
Materials:
-
Freshly purified benzaldehyde (0.40 mole)
-
Phenylacetic acid (0.40 mole)
-
Anhydrous triethylamine (B128534) (40 ml)
-
Acetic anhydride (80 ml)
Procedure:
-
In a 500-ml round-bottomed flask, combine benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.
-
Boil the mixture gently under reflux for 5 hours.
-
After cooling, set up the flask for steam distillation to remove unreacted benzaldehyde. Continue until the distillate is no longer cloudy.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the crude solid in hot 95% ethanol.
-
Add the decanted aqueous solution back to the hot ethanol solution.
-
Add decolorizing carbon and heat to boiling.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration and purify further by recrystallization from aqueous ethanol. The expected yield of purified α-phenylcinnamic acid is 54–59%.[9]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: By-product Analysis in Atropic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of atropic acid. Our goal is to help you identify, understand, and mitigate the formation of by-products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for atropic acid?
A1: The most prevalent laboratory and industrial methods for atropic acid synthesis include:
-
Dehydration of Tropic Acid: This is a classic method involving the elimination of a water molecule from tropic acid, often facilitated by acid or base catalysts.[1]
-
Reaction of Phenylacetic Acid with Formaldehyde (B43269): This route involves the condensation of phenylacetic acid or its derivatives with formaldehyde. One notable method is the Ivanov reaction, which utilizes a Grignard reagent to form a dianion of phenylacetic acid that then reacts with formaldehyde.[2]
-
Carbonylation of β-Bromostyrene: This method involves the palladium-catalyzed carbonylation of β-bromostyrene to introduce the carboxylic acid moiety.[3]
-
Reaction of Phenylacetylene with Carbon Dioxide: A palladium-catalyzed reaction between phenylacetylene, carbon dioxide, and a silane (B1218182) can also yield atropic acid.[4]
Q2: What are the most common by-products observed in atropic acid synthesis?
A2: The by-products largely depend on the synthetic route employed. Common impurities include unreacted starting materials, intermediates, and products from side reactions. See the Troubleshooting Guide for a more detailed breakdown by synthesis method.
Q3: Which analytical techniques are best suited for identifying and quantifying by-products in my atropic acid sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying atropic acid and non-volatile impurities like tropic acid and benzoic acid.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for analyzing volatile and semi-volatile by-products. Derivatization may be necessary for polar compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of unknown by-products.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS) to provide molecular weight information for impurity identification.
Q4: Can atropic acid itself be an impurity in other pharmaceutical compounds?
A4: Yes, atropic acid is a known impurity in Ipratropium bromide and Atropine Sulfate.[1] It can also be a degradation product of atropine.
Troubleshooting Guide
This guide addresses specific issues related to by-product formation during atropic acid synthesis.
Synthesis Route: Dehydration of Tropic Acid
| Observed Issue | Potential By-product(s) | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Tropic Acid | Insufficient reaction time, inadequate temperature, or weak dehydrating agent. | Increase reaction time, raise the temperature according to literature protocols, or use a stronger dehydrating agent (e.g., switching from a weak acid to a stronger one). |
| Formation of Polymeric Material | Polymers of atropic acid | High reaction temperatures or prolonged reaction times can lead to polymerization. | Optimize reaction temperature and time. Consider using a polymerization inhibitor if the issue persists. |
| Presence of a Saturated Acid | Hydratropic Acid | If a reductive environment is inadvertently created or if a hydrogenation step is part of a related process, atropic acid can be reduced.[4] | Ensure an inert atmosphere and avoid sources of hydrogen. If hydrogenation is used in a subsequent step, ensure complete separation of atropic acid first. |
| Formation of Dimers or "Apo" Compounds | Dimeric species, Apoatropine (if starting from atropine) | High temperatures and basic conditions can promote the formation of dimers and other dehydrated compounds.[5] | Optimize reaction conditions to use milder temperatures and neutral or acidic pH if possible. |
Synthesis Route: From Phenylacetic Acid and Formaldehyde
| Observed Issue | Potential By-product(s) | Potential Cause(s) | Recommended Solution(s) |
| Low Yield and Multiple Spots on TLC | Unreacted Phenylacetic Acid | Incomplete reaction due to issues with the Grignard reagent formation or reactivity. | Ensure all reagents and solvents are anhydrous for the Grignard reaction. Use freshly prepared Grignard reagent. Optimize the stoichiometry of reagents. |
| Phenylacetic acid dimers or other condensation products | Side reactions of the Grignard reagent or formaldehyde. | Control the reaction temperature carefully, often requiring low temperatures for the initial addition. Add the Grignard reagent slowly to the formaldehyde solution. | |
| Oxidized Impurity | Benzoic Acid | Oxidation of intermediates or the final product. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
Experimental Protocols
HPLC-UV Method for Atropic Acid and Tropic Acid Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 70:30 mixture of aqueous buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use external standards of atropic acid and tropic acid to generate a calibration curve.
GC-FID Method for Atropic Acid Analysis (with Derivatization)
Direct analysis of carboxylic acids by GC-FID can be challenging due to their polarity. Derivatization to form more volatile esters is often recommended.
-
Derivatization:
-
To approximately 1 mg of your dried sample, add 1 mL of a derivatizing agent (e.g., BF₃ in methanol (B129727) or diazomethane (B1218177) in ether).
-
Heat the mixture if necessary (e.g., 60°C for 10 minutes for BF₃/methanol).
-
Neutralize the reaction and extract the resulting methyl ester of atropic acid into a suitable solvent like hexane.
-
-
GC Conditions:
-
Column: A polar capillary column, such as a DB-FFAP or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL, split or splitless depending on concentration.
-
Visualizations
Caption: Common by-products in major atropic acid synthesis routes.
Caption: General workflow for atropic acid by-product analysis.
References
- 1. Atropic acid | 492-38-6 [chemicalbook.com]
- 2. Tropic acid - Wikipedia [en.wikipedia.org]
- 3. The synthesis routes and applications of atropic acid_Chemicalbook [chemicalbook.com]
- 4. Atropic acid synthesis - chemicalbook [chemicalbook.com]
- 5. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
Improving the purity of 2-Phenylacrylic acid for polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 2-phenylacrylic acid (also known as atropic acid) for polymerization and other sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can include residual starting materials from synthesis, byproducts, polymerization inhibitors, and dimers. Inhibitors such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ) are often added to prevent spontaneous polymerization during storage and transport.[1][2][3] Atropic acid itself may also be present as an impurity in other pharmaceutical compounds.[4][5]
Q2: Why is high purity of this compound crucial for polymerization?
A2: High monomer purity is essential for achieving controlled polymerization and obtaining polymers with desired molecular weights and narrow polydispersity.[6] Impurities can act as chain-terminating agents or retarders, leading to low molecular weight polymers or complete inhibition of the polymerization process.[7][8] For controlled polymerization techniques like RAFT, the presence of inhibitors or other reactive impurities can interfere with the chain transfer agent, leading to a loss of control over the polymerization.[9]
Q3: How can I remove the polymerization inhibitor from this compound?
A3: Polymerization inhibitors, which are typically phenolic compounds, can be removed by a few common methods. A caustic wash using a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) is effective.[1][2] The inhibitor is deprotonated to form a water-soluble salt that can be extracted into the aqueous phase. Another common method is to pass the monomer through a column packed with a suitable adsorbent like neutral alumina (B75360) or silica (B1680970) gel.[1][6]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound can be reliably assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities with distinct proton signals.[10][12][13] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for volatile impurities. Melting point analysis is a simple and effective method to get a qualitative indication of purity, as impurities will typically broaden and depress the melting point range.[14]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
If your synthesized this compound has low purity, consider the following purification methods. The choice of method will depend on the nature of the impurities.
| Purification Method | Principle | Best For Removing |
| Recrystallization | Difference in solubility between the compound and impurities in a given solvent at different temperatures. | Solid impurities with different solubility profiles. |
| Acid-Base Extraction | The acidic nature of the carboxylic acid group allows for its separation from neutral or basic impurities. | Neutral and basic organic impurities. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase. | Impurities with different polarities.[15] |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure to prevent polymerization. | Non-volatile or high-boiling impurities.[3][6] |
Issue 2: Polymerization of this compound Fails or is Inhibited
If you are experiencing issues with the polymerization of your purified this compound, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for failed this compound polymerization.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of this compound using a single solvent recrystallization method.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, acetonitrile (B52724), or a mixture like ethanol/water) to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14][16][17][18]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.[17]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17][19]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[17][20]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[21] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point of the recrystallized product and, if desired, analyze by HPLC or NMR.
Caption: Step-by-step workflow for the recrystallization of this compound.
Protocol 2: Removal of Inhibitor by Caustic Wash
This protocol is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[2]
-
Dissolution: Dissolve the this compound containing the inhibitor in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently.[2]
-
Separation: Allow the layers to separate. The aqueous layer, containing the inhibitor salt, should be drained and discarded.
-
Repeat: Repeat the extraction with the NaOH solution two more times.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual NaOH, followed by a wash with brine to aid in drying.
-
Drying and Evaporation: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the inhibitor-free this compound.
-
Storage: The purified, inhibitor-free monomer should be used immediately or stored at low temperatures in the dark, as it is now prone to spontaneous polymerization.[3]
Protocol 3: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of this compound by reverse-phase HPLC.
| HPLC Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound sample to be analyzed at approximately the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Decision logic for selecting a purity analysis method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Atropic acid | TargetMol [targetmol.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Video: Recrystallization - Procedure [jove.com]
- 15. Atropic acid synthesis - chemicalbook [chemicalbook.com]
- 16. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
- 17. athabascau.ca [athabascau.ca]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 21. web.mnstate.edu [web.mnstate.edu]
Catalyst selection and optimization for 2-Phenylacrylic acid synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-phenylacrylic acid. This guide provides detailed troubleshooting for common issues, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data on catalyst performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no this compound. What are the potential causes?
A: Low or no yield can stem from several factors, from the choice of reagents and catalyst to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Inactive Methylene (B1212753) Compound (for Knoevenagel Condensation): The acidity of the active methylene compound is critical for efficient deprotonation by the base catalyst.
-
Solution: Ensure you are using a compound with sufficiently electron-withdrawing groups. For the synthesis of this compound, phenylacetic acid is a common starting material. The purity of the phenylacetic acid is also important.
-
-
Catalyst Inefficiency: The choice and quantity of the catalyst are crucial. For base-catalyzed reactions, the strength of the base can significantly impact the outcome.
-
Solution: Optimize the catalyst. For Knoevenagel-type reactions, weak bases like piperidine (B6355638) or pyridine (B92270) are often used.[1] For Perkin reactions, alkali salts of carboxylic acids, such as anhydrous sodium acetate (B1210297), are common.[2][3][4] Ensure the catalyst is not degraded and is used in the appropriate molar ratio. Strong bases should be avoided as they can promote self-condensation of the aldehyde.[1]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Solution: The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (3-5 hours).[5] Ensure the reaction is heated adequately and for a sufficient duration. For the Knoevenagel condensation, the reaction temperature may need to be optimized to balance reaction rate and selectivity. The removal of water, a byproduct of the condensation, can shift the equilibrium towards the product and improve yield; this can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, like toluene.[6]
-
-
Impure Reactants: The purity of the starting materials, particularly benzaldehyde (B42025), is important.
-
Solution: Benzaldehyde can oxidize to benzoic acid upon exposure to air.[5] It is advisable to use freshly distilled benzaldehyde for the reaction.
-
-
Moisture: The Perkin reaction, in particular, is sensitive to moisture, which can hydrolyze the acetic anhydride (B1165640).[5]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous reagents.
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of byproducts in my reaction mixture. What are these and how can I minimize them?
A: The formation of side products can reduce the yield and complicate the purification of this compound.
-
Self-Condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo self-condensation, leading to the formation of resinous byproducts.[5]
-
Solution: Use a weak base as a catalyst and avoid excessively high temperatures.
-
-
Michael Addition: In the Knoevenagel condensation, the product, an α,β-unsaturated acid, can potentially undergo a Michael addition with another molecule of the enolate of the active methylene compound.[5]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. Lowering the reaction temperature can also help to minimize this side reaction.[5]
-
-
Decarboxylation: In some variations of the Knoevenagel condensation, the intermediate may undergo decarboxylation.
-
Solution: The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent to promote decarboxylation, which may or may not be the desired outcome depending on the target molecule.[5] Careful selection of the reaction conditions is key.
-
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying the this compound from the crude reaction mixture. What are the recommended procedures?
A: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is a common method for purifying solid organic compounds.
-
Procedure: After the reaction, the crude product can be precipitated by acidifying the reaction mixture. The solid can then be collected by filtration and recrystallized from a suitable solvent, such as a mixture of water and ethanol.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
-
Procedure: The crude reaction mixture can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to extract the this compound into the aqueous layer as its salt. The aqueous layer is then separated and acidified to precipitate the pure acid, which can be collected by filtration.
-
Catalyst Selection and Performance
The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rate, yield, and selectivity. The following tables summarize quantitative data for different catalytic systems.
Table 1: Catalyst Performance in the Base-Catalyzed Condensation for this compound and its Derivatives
| Catalyst | Reaction Type | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine/Acetic Anhydride | Oglialoro Condensation | 2-Thiophenealdehyde | Phenylacetic Acid | - | Boiling | 3 | 97.8 | [7] |
| Sodium Acetate | Perkin Reaction | Benzaldehyde | Acetic Anhydride | - | 180 | 3-5 | Varies | [5][8] |
| Piperidine | Knoevenagel Condensation | Benzaldehyde | Malonic Acid | Pyridine | Reflux | Varies | Varies | [1][5] |
| Boric Acid | Knoevenagel Condensation | p-Chlorobenzaldehyde | Active Methylene Compounds | Aqueous Ethanol | Room Temp | Varies | Good to Excellent | [9] |
| Potassium Carbonate | Base-Catalyzed Reaction | - | Phenyl Acetate/Paraformaldehyde | DMF | 60-100 | 1-3 | >70 (ester) | [10] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of this compound via common synthetic routes are provided below.
Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation
This protocol describes the condensation of benzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.
Materials:
-
Benzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve malonic acid (1.0 equivalent) in pyridine.
-
Add freshly distilled benzaldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.
Protocol 2: Synthesis of this compound via Perkin Reaction
This protocol details the condensation of benzaldehyde with acetic anhydride using sodium acetate as a catalyst.
Materials:
-
Benzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Round-bottom flask with air condenser
-
Heating mantle or sand bath
-
Stirring apparatus
Procedure:
-
Place freshly distilled benzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1.0 equivalent) in a dry round-bottom flask.
-
Fit the flask with an air condenser and heat the mixture in a sand bath to 180°C for 5 hours with stirring.[8]
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still warm.
-
Boil the mixture to hydrolyze any remaining acetic anhydride.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from hot water or an ethanol/water mixture.
Visualized Workflows and Relationships
Experimental Workflow for this compound Synthesis (Knoevenagel Condensation)
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. studylib.net [studylib.net]
- 9. mdpi.com [mdpi.com]
- 10. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]
Solvent effects on the yield and purity of 2-Phenylacrylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-phenylacrylic acid, with a particular focus on the impact of solvent choice on reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, such as phenylacetic acid, with an aldehyde, typically benzaldehyde (B42025), in the presence of a basic catalyst.[1]
Q2: How does the choice of solvent affect the Knoevenagel condensation for this compound synthesis?
A2: The solvent plays a critical role in the Knoevenagel condensation by influencing reaction rate, yield, and product purity. Polar aprotic solvents like DMF often lead to higher yields and faster reaction times. Polar protic solvents such as ethanol (B145695) and water are considered "greener" alternatives and can also provide good yields, though reaction times may be longer. Nonpolar solvents like toluene (B28343) are also effective. Solvent-free conditions have emerged as an environmentally friendly option that can provide excellent yields.
Q3: What are the typical catalysts used in this synthesis?
A3: Weak bases are generally used as catalysts to prevent the self-condensation of the aldehyde. Common catalysts include primary and secondary amines like piperidine (B6355638), and their salts. Pyridine is often used as both a solvent and a catalyst in the Doebner modification of the Knoevenagel condensation.[1][2]
Q4: What are the main impurities I might encounter in my final product?
A4: Common impurities can include unreacted starting materials (benzaldehyde, phenylacetic acid), the intermediate β-hydroxy acid, and byproducts from side reactions. If an alcohol is used as a solvent, there is a possibility of ester formation.
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent for recrystallization is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Water or a mixed solvent system like ethanol/water can be effective. Further purification can be achieved using column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor solubility of reactants in the chosen solvent. | 1. Use a fresh or purified catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress using TLC. 4. Switch to a solvent that better solubilizes all reactants (see Data Presentation section). |
| Low Product Purity (Multiple Spots on TLC) | 1. Presence of unreacted starting materials. 2. Formation of byproducts due to high reaction temperature or incorrect catalyst. 3. Self-condensation of benzaldehyde. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize the reaction temperature and ensure the use of a weak base catalyst. 3. Use a weak amine catalyst instead of a strong base. Purify the crude product by recrystallization. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. The product may be a mixture of E/Z isomers. | 1. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. 2. The more stable isomer can often be obtained through equilibration. Try adjusting the pH of the workup or allowing the product to stand. |
| Reaction is Very Slow | 1. The chosen solvent may not be optimal for the reaction kinetics (e.g., some polar protic solvents). 2. Low reaction temperature. | 1. Consider switching to a polar aprotic solvent like DMF, which is known to accelerate the reaction. 2. Increase the reaction temperature, but monitor for byproduct formation. |
Data Presentation: Solvent Effects on Yield and Purity
The following table summarizes the impact of different solvents on the yield and purity of this compound synthesized via the Knoevenagel condensation. The data is compiled from various sources and represents typical outcomes.
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| DMF | Phase Transfer Catalyst / K₂CO₃ | 60-100 | 1-3 | >70 (for ester intermediate) | >96 (for ester), >99.6 (for acid) | [3] |
| Toluene | K₂CO₃ / Phase Transfer Catalyst | Reflux | N/A | ~74 (for ester intermediate) | N/A | [3] |
| Pyridine | Piperidine | 60-70 | 2.5-3 | 72-78 | High (implied) | [4] |
| Ethanol | Piperidine | Reflux | N/A | Good (qualitative) | High (qualitative) | [1] |
| Water | None (catalyst-free) | 50 - Room Temp | N/A | Good (qualitative) | High (precipitates out) | |
| Solvent-Free | Ammonium Bicarbonate | 90 | 2 | High (qualitative) | High (qualitative) | [5][6] |
Note: "N/A" indicates that the specific data was not available in the cited sources. Yields for DMF and Toluene are for the intermediate ester, with the final acid purity being very high after hydrolysis.[3]
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol can be adapted for different solvents.
Materials:
-
Benzaldehyde
-
Phenylacetic acid
-
Catalyst (e.g., Piperidine)
-
Solvent (e.g., Ethanol, Toluene, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1 equivalent), phenylacetic acid (1 equivalent), and the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, wash the reaction mixture with dilute hydrochloric acid and then with water. If using a water-miscible solvent, the solvent may need to be removed under reduced pressure before extractive workup.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [open.bu.edu]
- 3. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]
- 4. CN110746346A - Preparation method of 2-pyridine acrylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
Technical Support Center: Monitoring 2-Phenylacrylic Acid Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Phenylacrylic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking is a common issue, especially with acidic compounds like this compound. Here are the likely causes and solutions:
-
Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample further before spotting it on the TLC plate.[1][2][3]
-
Acidic Nature of the Compound: The silica (B1680970) gel on a standard TLC plate is slightly acidic. The interaction between your acidic product and the stationary phase can cause streaking. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2%), to your eluting solvent system.[1][3]
-
Inappropriate Solvent System: The polarity of your solvent system might not be optimal. If the polarity is too high, it can lead to streaking. Experiment with different solvent ratios or a different solvent system altogether.
Q2: The spots for my starting material and product are very close together or have the same Rf value. How can I confirm if the reaction is progressing?
A2: When the starting materials and products have similar polarities, their spots on a TLC plate can be difficult to distinguish. Here's how to address this:
-
Use a Co-spot: This is the most effective method. On your TLC plate, have three lanes: one for your starting material, one for your reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot.[4][5][6][7] If the reaction has proceeded, the co-spot will often appear as an elongated or "snowman" shaped spot, confirming the presence of two different compounds.[8]
-
Change the Solvent System: A different solvent system may provide better separation. Experiment with solvents of varying polarities. For instance, if you are using a hexane/ethyl acetate (B1210297) mixture, try altering the ratio or switching to a dichloromethane/methanol system.[9]
-
Use a Different Visualization Technique: Some visualization stains react differently with various functional groups, producing distinct colors. For example, a p-anisaldehyde stain can give different colored spots for different compounds, which can help in differentiation even if the Rf values are similar.[8]
Q3: I'm not seeing any spots on my TLC plate after visualization. What should I do?
A3: The absence of visible spots can be due to several factors:
-
Insufficiently Concentrated Sample: The concentration of your compounds in the spotted sample might be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application, to increase the concentration on the plate.[1][2]
-
Compound is Not UV-Active: If you are using a UV lamp for visualization, your compounds may not be UV-active. This compound and its common precursors are typically UV-active due to the aromatic ring. However, if you suspect this is the issue, try a chemical stain for visualization, such as potassium permanganate (B83412) or p-anisaldehyde.[1][10]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during drying. While less likely for this compound, this can be a factor.
-
Solvent Level in Chamber is Too High: Ensure that the baseline where you spotted your samples is above the level of the eluting solvent in the developing chamber. If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[2]
Q4: I see multiple unexpected spots in the lane for my reaction mixture. What could they be?
A4: Unexpected spots can indicate the presence of side products, impurities in the starting materials, or decomposition of your product on the silica plate.
-
Side Products: Depending on the synthesis method (e.g., Perkin or Knoevenagel), various side reactions can occur. Refer to the literature for your specific reaction to identify potential side products and their expected polarities.
-
Impure Starting Materials: Run a TLC of your starting materials to ensure their purity.
-
Decomposition on the Plate: Some compounds can decompose on the acidic silica gel. If you suspect this, you can try using a neutral alumina (B75360) TLC plate or adding a small amount of a base like triethylamine (B128534) to your eluent to neutralize the silica.
Data Presentation
The following tables provide approximate Rf values for this compound and its common starting materials in various solvent systems. Note that these values can vary depending on the specific conditions (e.g., temperature, saturation of the TLC chamber, and the specific brand of TLC plates).
Table 1: Approximate Rf Values in Hexane/Ethyl Acetate Systems
| Compound | 4:1 Hexane:Ethyl Acetate | 1:1 Hexane:Ethyl Acetate |
| Benzaldehyde (B42025) | ~ 0.6 - 0.7 | ~ 0.8 - 0.9 |
| Phenylacetic Acid | ~ 0.2 - 0.3 | ~ 0.5 - 0.6 |
| Malonic Acid | < 0.1 | ~ 0.1 - 0.2 |
| This compound | ~ 0.3 - 0.4 | ~ 0.6 - 0.7 |
Table 2: Approximate Rf Values in Dichloromethane/Methanol Systems
| Compound | 95:5 Dichloromethane:Methanol | 9:1 Dichloromethane:Methanol |
| Benzaldehyde | ~ 0.8 - 0.9 | > 0.9 |
| Phenylacetic Acid | ~ 0.4 - 0.5 | ~ 0.7 - 0.8 |
| Malonic Acid | ~ 0.1 - 0.2 | ~ 0.3 - 0.4 |
| This compound | ~ 0.5 - 0.6 | ~ 0.8 - 0.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is a general guideline. Reaction conditions may need to be optimized.
-
Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent such as pyridine (B92270) or a mixture of toluene (B28343) and an amine catalyst (e.g., piperidine).[11]
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and solvent system) for the specified time.[12][13]
-
Reaction Monitoring: Periodically take a small aliquot of the reaction mixture for TLC analysis to monitor the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete as indicated by TLC, cool the mixture and perform an appropriate work-up. This typically involves acidification with an aqueous acid (e.g., HCl) to precipitate the product, followed by filtration and washing.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a baseline about 1 cm from the bottom of the plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[9][14]
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using separate capillary tubes, spot the starting material solution on the SM and Co lanes. Then, spot the reaction mixture on the RM and Co lanes. Ensure the spots are small and do not spread into each other.[9]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluting solvent. The solvent level should be below the baseline. Cover the chamber to ensure a saturated atmosphere. Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.[10] If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) for further visualization.[10][15]
-
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the spots in the RM lane to the SM lane to determine the extent of the reaction.
Mandatory Visualization
Caption: Experimental workflow for monitoring reaction progress by TLC.
Caption: Simplified signaling pathway for the Knoevenagel condensation.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. TLC | OpenOChem Learn [learn.openochem.org]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. silicycle.com [silicycle.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. How To [chem.rochester.edu]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to Atropic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Atropic acid, along with its isomers trans-cinnamic acid and cis-cinnamic acid, are phenylpropanoids that share the same molecular formula (C₉H₈O₂) but differ in their structural or geometric arrangement. These differences, while subtle, give rise to distinct spectroscopic signatures. This guide provides an objective comparison of these isomers using mass spectrometry, UV-Visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, supported by experimental data and detailed protocols to aid in their unambiguous identification.
Logical Workflow for Isomer Identification
The differentiation of atropic acid and its isomers can be approached systematically using a combination of spectroscopic techniques. The following workflow outlines the process from sample analysis to isomer identification.
Caption: Workflow for spectroscopic differentiation of atropic acid and its isomers.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for atropic acid and its isomers.
Table 1: Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns can differ.
| Isomer | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Ionization Method |
| Atropic Acid | 148.16 | 148, 103, 77[1] | GC-MS (EI) |
| trans-Cinnamic Acid | 148.16 | 147 [M-H]⁻, 103 [M-H-CO₂]⁻[2] | ESI (Negative Ion) |
| cis-Cinnamic Acid | 148.16 | 147 [M-H]⁻, 103 [M-H-CO₂]⁻[3] | ESI (Negative Ion) |
Note: Fragmentation is highly dependent on the ionization method and energy.
Table 2: UV-Visible Spectroscopic Data
The wavelength of maximum absorbance (λₘₐₓ) is influenced by the extent of conjugation in the molecule.
| Isomer | λₘₐₓ (nm) | Solvent |
| Atropic Acid | Not specified | Not specified |
| trans-Cinnamic Acid | ~270-274[4][5] | Ethanol or Methanol[4] |
| cis-Cinnamic Acid | ~262[4][6][7] | Ethanol or Methanol[4] |
Note: The extended conjugation in the more planar trans isomer results in a bathochromic (longer wavelength) shift compared to the cis isomer.[5][6]
Table 3: Infrared (IR) Spectroscopic Data
Key vibrational frequencies are diagnostic for specific functional groups and stereochemistry.
| Functional Group | Atropic Acid (cm⁻¹) | trans-Cinnamic Acid (cm⁻¹) | cis-Cinnamic Acid (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Broad, ~2500-3300 | Broad, ~2500-3300[6] | Broad, ~2500-3300[6] |
| C=O stretch (Carbonyl) | ~1680-1700 | ~1680[6] | ~1696[8] |
| C=C stretch (Alkene) | ~1620-1630 | ~1630[6] | ~1626[8] |
| C-H out-of-plane bend (trans) | N/A | ~980 (Characteristic)[6] | Absent[6] |
| C-H out-of-plane bend (cis) | N/A | Absent | Present (variable)[6] |
Note: The C-H out-of-plane bend is a key diagnostic feature for distinguishing cis and trans isomers of cinnamic acid.[6]
Table 4: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Chemical shifts (δ) and coupling constants (J) of the vinyl protons are highly characteristic of the geometric arrangement.
| Isomer | Vinyl Proton δ (ppm) | Vinyl Proton Coupling Constant (J, Hz) | Solvent |
| Atropic Acid | ~5.5-6.0 (for =CH₂) | N/A (geminal coupling) | Not specified |
| trans-Cinnamic Acid | ~6.15 and ~7.22[9][10] | ~15.9 (Characteristic of trans)[9] | DMSO-d₆ or CDCl₃[6] |
| cis-Cinnamic Acid | ~5.66 and ~6.51[3][9] | ~12.9 (Characteristic of cis)[9] | DMSO-d₆ or CDCl₃[6] |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λₘₐₓ) for each isomer.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Procedure:
-
Prepare dilute solutions (e.g., 0.01 mM) of each isomer in a suitable UV-transparent solvent, such as methanol (B129727) or ethanol.[6]
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum for each sample over a wavelength range of approximately 200-400 nm.[4][6]
-
Identify the λₘₐₓ for each isomer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify characteristic vibrational frequencies of functional groups and differentiate isomers based on their fingerprint regions.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[6]
-
Place the KBr disc in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[6]
-
Analyze the spectrum for key absorption bands, particularly the C-H out-of-plane bending modes in the fingerprint region.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To determine the chemical shifts and coupling constants of the protons, especially the vinyl protons, for unambiguous isomer identification.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum to determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Analyze the coupling constants (J-values) of the vinyl proton signals to determine the stereochemistry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of each isomer.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Quadrupole/Time-of-Flight).
-
Procedure:
-
Prepare dilute solutions of each isomer in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% formic acid).
-
Inject the sample into the LC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Develop a gradient elution method to separate the compounds.
-
Analyze the eluent using the mass spectrometer, typically in both positive and negative ion modes, to obtain the mass spectrum.[2][11]
-
Perform tandem MS (MS/MS) on the parent ion to elicit characteristic fragmentation.[2]
-
References
- 1. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solved 2. The 'H NMR spectrum of an isomer of cinnamic acid | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
Comparative study of the polymerization of 2-Phenylacrylic acid and methacrylic acid
A detailed analysis of the polymerization behavior of 2-phenylacrylic acid and methacrylic acid, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance based on available experimental data.
This guide delves into a comparative study of the polymerization of two alpha-substituted acrylic acids: this compound (PAA) and methacrylic acid (MAA). While both are vinyl monomers, the presence of a phenyl group in PAA versus a methyl group in MAA significantly influences their polymerization characteristics and the properties of the resulting polymers. This comparison aims to provide a clear, data-driven overview to aid in the selection and application of these monomers in polymer synthesis.
Executive Summary
Methacrylic acid is a widely studied and utilized monomer, with a wealth of available data on its polymerization via various techniques, including free radical, anionic, and controlled radical polymerization methods. In contrast, experimental data on the homopolymerization of this compound is notably scarce in publicly accessible literature, limiting a direct and comprehensive quantitative comparison. This guide synthesizes the available information, highlighting the established characteristics of methacrylic acid polymerization and drawing inferences on the expected behavior of this compound based on its chemical structure.
Comparative Data of Polymerization Parameters
Due to the limited availability of specific experimental data for the homopolymerization of this compound, a direct quantitative comparison of polymerization parameters is challenging. The following table summarizes typical data for methacrylic acid polymerization and provides a qualitative comparison for this compound based on general principles of polymer chemistry.
| Parameter | Methacrylic Acid (MAA) | This compound (PAA) |
| Polymerization Methods | Free Radical, Anionic, ATRP, RAFT | Primarily theoretical; likely polymerizable via similar methods to MAA, though steric hindrance from the phenyl group may pose challenges. |
| Reactivity | High | Expected to be lower than MAA due to steric hindrance and resonance stabilization of the radical by the phenyl group. |
| Typical Molecular Weight (Mn) | Wide range achievable (e.g., 10,000 - 1,000,000+ g/mol ) depending on the method. | Data not readily available. Expected to be more challenging to achieve high molecular weights via free radical polymerization. |
| Polydispersity Index (PDI) | Can be high (>2) for conventional free radical polymerization; controlled methods can achieve low PDI (<1.5). | Data not readily available. Likely to be high in free radical polymerization. |
| Glass Transition Temp. (Tg) of Polymer | ~228 °C (for atactic PMMA) | Expected to be higher than that of PMAA due to the rigid phenyl group restricting chain mobility. |
Experimental Protocols
Detailed experimental protocols for the polymerization of methacrylic acid are well-established. Below are representative examples for free-radical and RAFT polymerization.
Protocol 1: Free-Radical Solution Polymerization of Methacrylic Acid
Materials:
-
Methacrylic acid (MAA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453) (or other suitable solvent)
-
Methanol (for precipitation)
Procedure:
-
Methacrylic acid (e.g., 10 g, 0.116 mol) is dissolved in 1,4-dioxane (e.g., 50 mL) in a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
AIBN (e.g., 0.1 g, 0.61 mmol) is added to the solution.
-
The mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The flask is then immersed in a preheated oil bath at a controlled temperature (e.g., 70 °C).
-
The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours).
-
The reaction is terminated by cooling the flask in an ice bath.
-
The resulting polymer, poly(methacrylic acid) (PMAA), is isolated by precipitation into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: RAFT Polymerization of Methacrylic Acid in Water
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
Materials:
-
Methacrylic acid (MAA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Deionized water
Procedure:
-
In a typical experiment, MAA (e.g., 5 g, 58.1 mmol), CPADB (e.g., 0.163 g, 0.58 mmol), and ACVA (e.g., 0.032 g, 0.116 mmol) are dissolved in deionized water (e.g., 10 mL) in a Schlenk flask.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a thermostatically controlled oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization.
-
Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and polydispersity (by GPC).
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is purified by dialysis against deionized water and isolated by lyophilization.
Logical Workflow for Comparative Polymerization Study
The following diagram illustrates the logical steps involved in a comprehensive comparative study of the polymerization of this compound and methacrylic acid.
Caption: Workflow for a comparative polymerization study.
Discussion and Conclusion
The polymerization of methacrylic acid is a well-understood and versatile process, yielding polymers with a wide range of properties suitable for numerous applications. The methyl group provides a balance of steric hindrance and electronic effects that allow for efficient polymerization under various conditions.
For this compound, the bulky and electron-withdrawing phenyl group is expected to significantly impact its polymerization behavior. Steric hindrance would likely reduce the rate of propagation in free-radical polymerization, making it more challenging to achieve high molecular weight polymers. Furthermore, the phenyl group can stabilize the propagating radical through resonance, which could also decrease its reactivity. In anionic polymerization, the electron-withdrawing nature of the phenyl group could make the monomer more susceptible to initiation.
Further experimental investigation into the homopolymerization of this compound is necessary to provide the quantitative data required for a complete and direct comparison with methacrylic acid. Such studies would be valuable in exploring the potential of poly(this compound) in applications where its unique properties, such as a potentially higher glass transition temperature and altered solubility, could be advantageous. Researchers are encouraged to explore various polymerization techniques, including controlled radical methods, to synthesize well-defined poly(this compound) and thoroughly characterize its properties.
A Comparative Guide to the Spectroscopic Validation of 2-Phenylacrylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-phenylacrylic acid, also known as atropic acid, is a critical process in the development of various pharmaceuticals and fine chemicals.[1][2] Its role as a key intermediate necessitates stringent quality control to ensure the purity and structural integrity of the final product.[1] This guide provides an objective comparison of spectroscopic methods for the validation of this compound, supported by experimental data and detailed protocols.
Synthesis of this compound via Knoevenagel Condensation
A common and effective method for synthesizing α,β-unsaturated acids like this compound is the Knoevenagel condensation.[3][4][5] This reaction typically involves the condensation of an aldehyde (benzaldehyde) with a compound containing an active methylene (B1212753) group (malonic acid) in the presence of a basic catalyst.
Experimental Protocol
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (B42025) (1 equivalent), malonic acid (1.2 equivalents), and pyridine (B92270) (as solvent and catalyst). Add a catalytic amount of piperidine.
-
Reaction Execution : Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Purification : After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (HCl). This will precipitate the crude product and neutralize the pyridine.
-
Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and impurities.
-
Recrystallization : Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Workflow for Synthesis and Validation
The overall process from synthesis to validation involves a logical sequence of steps to ensure the final product meets the required purity and identity standards.
Caption: Workflow from synthesis to spectroscopic validation.
Comparative Spectroscopic Data
Spectroscopic analysis is essential to confirm the formation of this compound and to distinguish it from starting materials and potential byproducts. The following tables summarize the key data points for comparison.
Table 1: Characteristic Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Signal/Peak | Interpretation |
| FT-IR (KBr pellet, cm⁻¹) | ~3200-2800 (broad), 1706 (strong), 1630 | O-H stretch (carboxylic acid), C=O stretch, C=C stretch[6] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 7.35-7.47 (m, 5H), 6.56 (s, 1H), 6.04 (s, 1H) | Aromatic protons (C₆H₅), Vinylic protons (=CH₂)[6] |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 172.2, 140.8, 136.3, 129.6, 128.6, 128.5, 128.3 | C=O (acid), C=CH₂, C-Ar, CH-Ar, =CH₂[6] |
| Mass Spec. (EI-MS, m/z) | 148.16 [M]⁺ | Molecular ion peak corresponding to C₉H₈O₂[7][8] |
Table 2: Spectroscopic Comparison of Product, Starting Materials, and Byproduct
| Compound | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| Benzaldehyde (Starting Material) | 1700 (C=O, aldehyde), 2820, 2720 (C-H, aldehyde) | 10.0 (s, 1H, -CHO), 7.5-7.9 (m, 5H) | 192.4 (C=O), 136.5, 134.4, 129.8, 129.1 |
| Malonic Acid (Starting Material) | 3200-2500 (broad, O-H), 1710 (C=O) | 3.4 (s, 2H, -CH₂-), 12.0 (br s, 2H, -COOH) | 171.5 (C=O), 40.9 (CH₂) |
| This compound (Product) | 1706 (C=O, acid), 1630 (C=C) [6] | 6.56 (s, 1H), 6.04 (s, 1H, =CH₂) [6] | 140.8 (C=CH₂), 129.6 (=CH₂) [6] |
| Cinnamic Acid (Potential Byproduct) | 1680 (C=O, acid), 1625 (C=C), 980 (trans C=C bend) | 7.8 (d, 1H), 6.5 (d, 1H), 7.4-7.6 (m, 5H) | 172.5 (C=O), 145.1 (=CH), 117.8 (=CH) |
Analysis: The comparison table highlights the unique spectroscopic signatures that validate the synthesis. The disappearance of the characteristic aldehyde proton signal at ~10.0 ppm and the methylene signal of malonic acid at ~3.4 ppm confirms the consumption of starting materials. The appearance of two distinct singlet signals for the vinylic protons (=CH₂) in the ¹H NMR spectrum is a definitive marker for this compound, distinguishing it from the isomeric byproduct, cinnamic acid, which would show two doublets for its vinylic protons.[6]
Spectroscopic Analysis Protocols
-
FT-IR Spectroscopy : A small amount of the dried product is mixed with KBr powder and pressed into a thin pellet. The spectrum is recorded, and the functional groups are identified by their characteristic absorption frequencies.
-
NMR Spectroscopy : The purified product (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Both ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of all protons and carbons, respectively.
-
Mass Spectrometry : A dilute solution of the sample is analyzed, typically using Electron Impact (EI) ionization. The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound, and a characteristic fragmentation pattern.[9]
References
Quantitative Analysis of 2-Phenylacrylic Acid: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Phenylacrylic acid (also known as Atropic acid) in various mixtures is critical for applications ranging from process monitoring to quality control and metabolic studies. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
The primary methods for the quantitative analysis of this compound and structurally similar compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Performance Comparison of Analytical Methods
The choice of an analytical technique is often dictated by the specific requirements of the analysis, such as the complexity of the sample matrix, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the typical performance characteristics for the most common methods used for the quantification of acrylic acids and related phenyl-substituted acids.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.99[1][2] | > 0.99[1] |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL[1] | 0.06 to 0.17 mg/L[2] | 0.15 to 0.39 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.03 to 1.07 µg/mL[1] | 0.18 to 0.52 mg/L[2] | 0.5 to 1.0 ng/mL[1] |
| Accuracy (% Recovery) | 98.33 to 101.12%[1] | 90.97 to 111.93%[2] | 94.9 to 115.5%[1] |
| Precision (%RSD) | < 5%[1] | < 10%[1][2] | < 5.0%[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of organic acids due to its robustness and reliability. A common approach is reverse-phase HPLC with UV detection.[1]
A. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[3][4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is frequently used for separation.[1][3]
-
Mobile Phase: A typical mobile phase is a mixture of an acidified aqueous solution and an organic solvent, such as Acetonitrile (B52724) and 0.1% Phosphoric acid in Water (e.g., 60:40, v/v).[3]
-
Column Temperature: Maintained at 30°C.[3]
-
Detection Wavelength: 222 nm is a suitable wavelength for 2-Phenylpropionic acid, a similar compound, and can be used as a starting point for this compound.[3]
-
Injection Volume: 10 µL.[3]
B. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.[3]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[3]
-
Sample Preparation: The sample preparation will depend on the matrix. For a solid formulation, an amount of powdered sample equivalent to 10 mg of the analyte can be dissolved in 10 mL of mobile phase, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter.[3] For biological matrices like plasma, protein precipitation using acetonitrile followed by centrifugation and evaporation of the supernatant is a common procedure.[3]
C. Analysis Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that provides high selectivity and sensitivity. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[1]
A. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., Agilent HP-5 ms) is generally used.[5]
-
Carrier Gas: Helium is the most common carrier gas.[1]
-
Temperature Program: An example program could be: initial temperature of 80°C (hold 2 min), ramp to 200°C at 5°C/min (hold 2 min), then ramp to 300°C at 10°C/min (hold 10 min).[5]
-
Injector Temperature: 250°C.[5]
-
Ionization: Electron Impact (EI) at 70 eV is common.[5]
B. Standard and Sample Preparation (with Derivatization):
-
Extraction: For food or biological matrices, an extraction step is necessary. Sonication and syringe filtering may be employed.[2] For some applications, a liquid-liquid extraction or solid-phase extraction (SPE) might be used.[6]
-
Derivatization: The extracted analyte is converted to a more volatile form. A common method is silylation, converting the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.[6] Another approach is pentafluorobenzylation.[7]
-
Standard Preparation: The reference standard undergoes the same extraction and derivatization process as the samples to ensure consistency.
-
Injection: 1 µL of the derivatized sample is injected into the GC system.[5]
C. Analysis Workflow:
Method Selection and Validation
The validation of an analytical method is essential to ensure its suitability for the intended purpose.[8] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[8][9]
-
For routine quality control in a pharmaceutical setting where concentrations are relatively high and the matrix is simple, a validated HPLC-UV method is often sufficient, providing a balance of performance, cost, and ease of use.[3]
-
For complex matrices such as biological fluids or environmental samples, or when very low concentrations need to be detected, GC-MS or LC-MS/MS are superior choices due to their enhanced selectivity and sensitivity.[1] LC-MS/MS, in particular, often offers high sensitivity without the need for derivatization, making it suitable for high-throughput analysis.[1]
Ultimately, the selection of the most appropriate analytical method will depend on a careful consideration of the specific analytical problem and the resources available.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of analytical methods for acrylic acid from various food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Biological Potency: A Comparative Analysis of 2-Phenylacrylic Acid and Its Esters
A comprehensive review of experimental data reveals that the esterification of 2-phenylacrylic acid often enhances its biological activities, including cytotoxic and antimicrobial effects. This guide provides a detailed comparison of the biological performance of this compound versus its ester derivatives, supported by experimental data, methodologies, and pathway visualizations to inform researchers and drug development professionals.
Cytotoxic Activity: Esterification Enhances Potency Against Cancer Cell Lines
Experimental evidence suggests that derivatives of this compound, particularly its esters and nitriles, exhibit significant cytotoxic activity against various cancer cell lines. While direct comparative studies between this compound and its simple esters are limited in the public domain, research on structurally related compounds like 2-phenylacrylonitriles and cinnamic acid esters provides strong indications of structure-activity relationships.
Generally, the conversion of the carboxylic acid group to an ester or another functional group like a nitrile enhances the cytotoxic potential. This is often attributed to increased lipophilicity, which can facilitate cell membrane penetration.
For instance, studies on methoxy-substituted phenylacrylonitrile derivatives have demonstrated potent effects against breast cancer (MCF-7) cells.[1] Similarly, a broad range of 2-phenylacrylonitrile (B1297842) derivatives have been synthesized and evaluated for their anti-proliferative activities, with some compounds showing strong inhibitory activity against various human cancer cell lines.[2]
Table 1: Comparative Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Methoxy-substituted phenylacrylonitrile 2a | MCF-7 (Breast Cancer) | Cytotoxic | 44 µM (48h) | [1] |
| Methoxy-substituted phenylacrylonitrile 2b | MCF-7 (Breast Cancer) | Cytotoxic | 34 µM (48h) | [1] |
| 2-Phenylacrylonitrile derivative 1g2a | HCT116 (Colon Cancer) | Anti-proliferative | 5.9 nM | [2] |
| 2-Phenylacrylonitrile derivative 1g2a | BEL-7402 (Liver Cancer) | Anti-proliferative | 7.8 nM | [2] |
| Cinnamic acid | RAW264.7 (Macrophage) | Cytotoxic | >10 mM | [3] |
| Methyl cinnamate | RAW264.7 (Macrophage) | Cytotoxic | >10 mM | [3] |
| Cinnamaldehyde | RAW264.7 (Macrophage) | Cytotoxic | 0.2 - 0.5 mM | [4] |
| 2-Hydroxyethyl acrylate | RAW264.7 (Macrophage) | Cytotoxic | 0.2 - 0.5 mM | [4] |
| Ethyl acrylate | RAW264.7 (Macrophage) | Cytotoxic | 0.2 - 0.5 mM | [4] |
Note: Cinnamic acid is an isomer of this compound. The data for cinnamic acid and its derivatives are included to provide insight into the potential effects of esterification.
Mechanism of Action: Targeting Tubulin Polymerization
Several derivatives of 2-phenylacrylonitrile have been identified as tubulin inhibitors.[2] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. This mechanism of action is a well-established strategy in cancer chemotherapy.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Thermal Analysis of Poly(2-Phenylacrylic Acid) and Related Polymers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is crucial for predicting their behavior in various applications, from drug delivery systems to material science. This guide provides a comparative thermal analysis of poly(2-phenylacrylic acid) alongside its structural analogs, poly(acrylic acid) and poly(methacrylic acid), utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Due to a scarcity of direct experimental data for poly(this compound) in publicly available literature, this guide leverages data from related polymers to infer its probable thermal characteristics. The introduction of a bulky phenyl group in place of the α-hydrogen in poly(acrylic acid) is expected to significantly influence its thermal properties by increasing steric hindrance and altering chain mobility.
Executive Summary of Thermal Properties
The following table summarizes the key thermal properties of poly(this compound) and its comparators. The values for poly(this compound) are predicted based on the structural effects of the phenyl group, while the data for poly(acrylic acid) and poly(methacrylic acid) are derived from existing literature.
| Property | Poly(this compound) (Predicted) | Poly(acrylic acid) | Poly(methacrylic acid) |
| Glass Transition Temperature (Tg) | > 106 °C | ~106 °C[1] | ~130 °C |
| Decomposition Onset (Tonset) by TGA | Expected to be higher than PAA | ~200-250 °C[2] | Two-stage decomposition |
| Decomposition Steps | Likely multi-stage | Multi-stage (dehydration, decarboxylation, chain scission)[2] | Two main stages (anhydride formation, polymer backbone degradation) |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable thermal analysis. Below are standard protocols for TGA and DSC analysis of acrylic polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss, and residual mass.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[3][4][5]
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[4]
-
The sample and reference pans are placed in the DSC cell.
-
The temperature program is initiated. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.[6]
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected Tg or Tm (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).[7]
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.[8]
-
-
The heat flow to the sample is measured relative to the reference, and the resulting DSC thermogram is plotted.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.
Comparative Analysis
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[9] For poly(acrylic acid), the reported Tg is approximately 106 °C.[1] The presence of a methyl group in poly(methacrylic acid) increases steric hindrance and raises the Tg to around 130 °C.
For poly(this compound) , the bulky phenyl group at the α-position is expected to significantly restrict segmental motion of the polymer chains. This increased steric hindrance would lead to a higher energy requirement for the onset of chain mobility, and therefore, a Tg predicted to be significantly higher than that of poly(acrylic acid) .
Thermal Decomposition (TGA)
The thermal stability of these polymers is influenced by their chemical structure. Poly(acrylic acid) typically undergoes a multi-stage decomposition process. The initial weight loss, occurring around 150-250 °C, is attributed to the loss of adsorbed water and the formation of anhydride (B1165640) rings between adjacent carboxylic acid groups.[2] Subsequent decomposition at higher temperatures involves decarboxylation and scission of the polymer backbone.
Poly(methacrylic acid) also exhibits a two-stage decomposition. The first stage, around 200-300 °C, corresponds to the formation of polymethacrylic anhydride. The second stage at higher temperatures is the degradation of the anhydride structure.
For poly(this compound) , the presence of the thermally stable phenyl group is anticipated to enhance its overall thermal stability . The onset of decomposition is expected to be at a higher temperature compared to poly(acrylic acid). The decomposition mechanism is likely to be complex, potentially involving reactions of the phenyl group in addition to the degradation pathways observed for other acrylic polymers.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for a comparative thermal analysis of these polymers.
Caption: Workflow for comparative thermal analysis.
References
- 1. soran.edu.iq [soran.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. azom.com [azom.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Atropic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of atropic acid. Atropic acid, a key degradation product and impurity of atropine (B194438), requires accurate and reliable quantification for quality control and stability testing in pharmaceutical formulations. This document presents detailed experimental protocols, comparative performance data, and workflow diagrams to assist in the selection of the most appropriate analytical method for your research and development needs.
At a Glance: HPLC vs. GC-MS for Atropic Acid Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques, each with distinct advantages and limitations for the analysis of polar compounds like atropic acid. A primary differentiator is the sample preparation process, particularly the necessity of derivatization for GC-MS to increase the analyte's volatility.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Derivatization | Not required for atropic acid. | Mandatory to increase volatility and thermal stability. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
| Instrumentation Cost | Moderate to high. | High. |
| Ease of Use | Relatively straightforward operation. | More complex, requiring expertise in derivatization and mass spectral data interpretation. |
| Selectivity | Good, dependent on chromatographic conditions and detector. | Excellent, with mass spectrometry providing high specificity. |
| Sensitivity | Dependent on the detector (e.g., UV, DAD). | Generally very high, especially with selected ion monitoring (SIM). |
Quantitative Performance Comparison
| Validation Parameter | HPLC | GC-MS (with Derivatization) | Key Considerations |
| Linearity (r²) | > 0.999 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | Comparable recovery rates are achievable with optimized extraction and derivatization procedures. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC often demonstrates slightly better precision for underivatized analytes. |
| Limit of Detection (LOD) | ~0.1 µg/mL | < 0.1 µg/mL | GC-MS, particularly with SIM, generally offers higher sensitivity. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | < 0.3 µg/mL |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of atropic acid using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct analysis of atropic acid without the need for derivatization.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample containing atropic acid in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 2.5) and acetonitrile (B52724). A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: 25 - 30 °C.
-
Detection: UV detector set at 215 nm.
-
Injection Volume: 10 - 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The analysis of atropic acid by GC-MS requires a derivatization step to convert the non-volatile acid into a volatile derivative. Silylation is a common derivatization technique for organic acids.
1. Sample Preparation and Derivatization:
-
Prepare a solution of the sample in a suitable organic solvent (e.g., acetonitrile, pyridine).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized atropic acid.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mandatory Visualizations
To further clarify the relationship and comparative aspects of these two powerful analytical techniques, the following diagrams illustrate the cross-validation workflow and a head-to-head comparison of their key attributes.
Discussion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of atropic acid. The choice between them is contingent on the specific research objectives, available instrumentation, and the required level of sensitivity and selectivity.
HPLC is a robust, straightforward, and reliable method for the quantification of atropic acid, especially in routine quality control settings where high sample throughput is a priority. The main advantages are the simple sample preparation without the need for derivatization, which reduces the potential for analytical errors and sample loss.
GC-MS offers superior selectivity and sensitivity, making it an excellent choice for the analysis of atropic acid in complex matrices or when very low detection limits are required. The mass spectrometer provides structural information, which can be used for unambiguous peak identification, making it a powerful tool for confirmatory analysis and impurity profiling. The main drawback of GC-MS for atropic acid analysis is the mandatory derivatization step, which adds complexity and time to the sample preparation process.
Cross-Validation: To ensure the accuracy and reliability of analytical data, cross-validation of results obtained from two different analytical techniques is highly recommended. If both HPLC and GC-MS are available, analyzing a subset of samples by both methods can provide a high degree of confidence in the reported concentrations of atropic acid. A good correlation between the results from both techniques would validate the accuracy of the measurements.
Conclusion
For routine quantitative analysis of atropic acid where high throughput is desired, HPLC is a practical and efficient method. However, for applications requiring the highest sensitivity, selectivity, and confirmatory identification, particularly in complex sample matrices, GC-MS is the superior technique. For the highest level of confidence in analytical data, a cross-validation of results between both techniques is the gold standard, ensuring the integrity and reliability of research findings.
A Comparative Benchmarking of Synthetic Routes to 2-Phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Phenylacrylic acid, also known as atropic acid, and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of various synthetic methodologies leading to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Perkin Reaction | Benzaldehyde (B42025), Phenylacetic Anhydride (B1165640) | Sodium Acetate (B1210297) | - (Neat) | 3 - 8 hours | 180 | 70-75 |
| Knoevenagel Condensation | Benzaldehyde, Malonic Acid | Piperidine (B6355638)/Pyridine or DABCO | Toluene or DMF | 2 - 18 hours | 80-140 | 71-98 |
| From Phenylacetic acid & Paraformaldehyde | Phenylacetic acid, Paraformaldehyde | Potassium Carbonate, Phase Transfer Catalyst | DMF | 1 - 3 hours | 60-100 | >70 |
| Wittig Reaction | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane (B24862) | Strong Base (e.g., NaH, NaOMe) | THF or Dichloromethane | 15 min - several hours | Room Temp. | High (general) |
| Enzymatic Carboxylation of Styrene (B11656) | Styrene, Bicarbonate | Phenolic Acid Decarboxylase (PAD) | Phosphate (B84403) Buffer | 24 hours | 30 | >20 (conversion) |
| Photocatalytic Carboxylation of Styrene | Styrene, CO₂ | Anthrolate Anion Photocatalyst | DMSO | Not specified | Room Temp. | Good (general) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Perkin Reaction
The Perkin reaction provides a classical approach to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2]
Procedure:
-
In a round-bottom flask equipped with an air condenser, combine benzaldehyde (0.05 mol), phenylacetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[3]
-
Heat the mixture in an oil bath at 180 °C for 3 to 8 hours.[4]
-
After cooling, add water to the reaction mixture and remove any unreacted benzaldehyde by steam distillation.[5]
-
The aqueous solution is then treated with a saturated sodium carbonate solution to dissolve the cinnamic acid as its sodium salt.[3]
-
The solution is filtered to remove any resinous byproducts and then acidified with hydrochloric acid to precipitate the this compound.[5]
-
The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from hot water.[5]
Knoevenagel Condensation
This route involves the condensation of benzaldehyde with an active methylene (B1212753) compound, such as malonic acid, catalyzed by a base.[6][7]
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in toluene.
-
Add a catalytic amount of piperidine (0.1 equivalent) and a small amount of pyridine.
-
Heat the mixture to reflux, and azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization. A yield of approximately 71% can be expected.[8]
Synthesis from Phenylacetic Acid and Paraformaldehyde
This method offers a direct route using readily available starting materials.[9]
Procedure:
-
To a reaction vessel, add phenylacetic acid (1 equivalent), paraformaldehyde (1-2 equivalents), and potassium carbonate (1.2-2.5 equivalents) in dimethylformamide (DMF).[9]
-
Add a catalytic amount (0.5-5 mol%) of a C1-C4 quaternary ammonium (B1175870) salt as a phase transfer catalyst.[9]
-
Heat the reaction mixture to 60-100 °C and stir for 1-3 hours.[9]
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified. This method is reported to produce the product in high yield (>70%).[9]
Wittig Reaction
The Wittig reaction is a versatile method for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[10][11][12]
Procedure:
-
Prepare the phosphorus ylide by reacting (carbethoxymethylene)triphenylphosphorane with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
To the resulting ylide solution, add benzaldehyde dropwise at room temperature.
-
Stir the reaction mixture for the required time (can be as short as 15 minutes) until the reaction is complete as monitored by TLC.[13]
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed to give the crude ethyl 2-phenylacrylate.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., refluxing with aqueous acid or base).
Enzymatic Carboxylation of Styrene
This biocatalytic approach offers a green and highly selective route to cinnamic acid derivatives.[2][14][15]
Procedure:
-
In a reaction vial, suspend lyophilized whole E. coli cells overexpressing a phenolic acid decarboxylase (PAD) in a phosphate buffer (pH 8.5).[14]
-
Add styrene as the substrate to a final concentration of 10 mM.[14]
-
Add potassium bicarbonate (KHCO₃) to a final concentration of 3 M as the carbon dioxide source.[14]
-
Seal the vial and shake the mixture at 30 °C for 24 hours.[14]
-
After the reaction, the product can be extracted from the aqueous medium using an organic solvent and purified by standard chromatographic techniques. Conversion rates of over 20% have been reported for para-hydroxystyrene derivatives.[2]
Photocatalytic Carboxylation of Styrene
A modern approach utilizing visible light to drive the carboxylation of styrenes with carbon dioxide.[16][17]
Procedure:
-
In a suitable photoreactor, dissolve styrene and an anthrolate anion photocatalyst in dimethyl sulfoxide (B87167) (DMSO).
-
Saturate the solution with carbon dioxide (CO₂) by bubbling the gas through the mixture.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction for the formation of this compound.
-
Upon completion, the product can be isolated and purified using conventional methods. This method is reported to give good yields.[16]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the described synthetic routes.
Caption: Overview of synthetic pathways to this compound.
Caption: Experimental workflow for the Perkin Reaction.
Caption: Experimental workflow for Knoevenagel Condensation.
References
- 1. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Navigating the Isomeric Landscape of 2-Phenylacrylic Acid: A Comparative Guide to Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of 2-Phenylacrylic acid is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides an objective comparison of analytical methodologies for the isomeric purity analysis of this compound (Atropic Acid), with a particular focus on distinguishing it from its positional isomer, 3-Phenylacrylic acid (Cinnamic Acid), a common impurity. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to select the most appropriate analytical strategy for their specific needs.
The Isomeric Challenge: this compound vs. 3-Phenylacrylic Acid
This compound, systematically known as atropic acid (CAS 492-38-6), is a key intermediate in the synthesis of various pharmaceuticals. Its isomeric purity is paramount, as even small amounts of its positional isomer, 3-phenylacrylic acid (cinnamic acid), can impact the efficacy, safety, and stability of the final product. Cinnamic acid itself exists as two geometric isomers, (E)- and (Z)-cinnamic acid, further complicating the analytical landscape.
The synthesis of this compound often involves reactants and reaction conditions that can potentially lead to the formation of cinnamic acid as a byproduct. For instance, certain synthetic routes starting from phenylacetic acid derivatives could theoretically yield both isomers. Therefore, robust analytical methods capable of separating and quantifying these closely related compounds are essential.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the isomeric purity of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful techniques for this purpose.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, suitable for non-volatile compounds. | May require method development for optimal separation of isomers. | Routine quality control, quantification of major components and known impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity, excellent for identifying unknown volatile impurities. | Requires derivatization for non-volatile acids, potential for thermal degradation. | Impurity profiling, detection of residual solvents and volatile byproducts. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may not detect trace impurities. | Structural elucidation, definitive identification of isomers. |
| UV-Vis Spectroscopy | Absorption of ultraviolet-visible light by molecules with chromophores. | Simple, rapid, and cost-effective. | Limited selectivity, not suitable for complex mixtures without prior separation. | Preliminary analysis, monitoring reactions. |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of this compound and its impurities.
Experimental Protocol:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase for cinnamic acid analysis is a mixture of methanol (B129727), acetonitrile, and 2% glacial acetic acid (10:22:70, v/v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers exhibit significant absorbance, typically around 254 nm or 273 nm[1].
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol. Plasma samples may require acidification and extraction with a solvent like ethyl acetate[1].
Expected Results: Under optimized conditions, this compound and 3-phenylacrylic acid will have distinct retention times, allowing for their separation and quantification. The elution order will depend on the specific chromatographic conditions, but generally, the less polar compound will elute later in a reversed-phase system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility.
Experimental Protocol:
-
Derivatization: Silylation is a common derivatization technique for carboxylic acids. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid group to a more volatile trimethylsilyl (B98337) (TMS) ester.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
MS Detection: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Expected Results: The GC-MS analysis will provide a chromatogram showing the separation of the derivatized analytes. The mass spectrum of each peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the definitive structural identification of this compound and its isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
Expected Spectral Features:
-
This compound (Atropic Acid):
-
¹H NMR: Will show characteristic signals for the vinyl protons, the aromatic protons, and the carboxylic acid proton. The two vinyl protons will appear as distinct singlets or narrow doublets.
-
¹³C NMR: Will show distinct signals for the carboxylic carbon, the olefinic carbons, and the aromatic carbons.
-
-
(E)-3-Phenylacrylic Acid ((E)-Cinnamic Acid):
-
¹H NMR: The two vinylic protons will appear as doublets with a large coupling constant (J) of approximately 16 Hz, characteristic of a trans configuration.
-
¹³C NMR: Will have characteristic chemical shifts for the carbonyl and vinylic carbons.
-
-
(Z)-3-Phenylacrylic Acid ((Z)-Cinnamic Acid):
-
¹H NMR: The two vinylic protons will appear as doublets with a smaller coupling constant (J) of approximately 12-13 Hz, indicative of a cis configuration.
-
¹³C NMR: The chemical shifts of the vinylic and carbonyl carbons will differ from those of the (E)-isomer.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for a quick assessment and to differentiate between the conjugated systems of this compound and 3-phenylacrylic acid.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of the sample in a UV-transparent solvent, such as methanol or ethanol.
-
Analysis: Record the UV-Vis absorption spectrum, typically from 200 to 400 nm.
Expected Results:
-
3-Phenylacrylic Acid (Cinnamic Acid): Exhibits a strong absorption maximum (λmax) around 273 nm in methanol due to the extended conjugation between the phenyl ring and the acrylic acid moiety.
-
This compound (Atropic Acid): The conjugation is different, which will result in a different λmax, likely at a shorter wavelength compared to cinnamic acid.
Visualizing the Workflow
A logical workflow is crucial for the efficient and accurate analysis of this compound purity.
References
Comparative study of the mechanical properties of polymers containing 2-Phenylacrylic acid
A comprehensive analysis of the mechanical characteristics of polymers functionalized with 2-Phenylacrylic acid reveals notable alterations in strength and flexibility when compared to conventional acrylic polymers. This guide provides a comparative study, supported by experimental data, to elucidate the impact of incorporating this compound into polymer chains, offering valuable insights for researchers and professionals in materials science and drug development.
The integration of this compound (2-PAA) into polymer structures presents a promising avenue for tailoring the mechanical properties of materials for specific applications. To quantify these effects, a comparative analysis of key mechanical indicators is essential. This report summarizes the findings from studies on copolymers of 2-PAA and compares them against a widely used acrylic polymer, Polymethyl Methacrylate (B99206) (PMMA).
Data Presentation: A Comparative Overview
The mechanical properties of polymers are critical determinants of their performance and suitability for various applications. The following table provides a summary of the key mechanical properties of a copolymer containing this compound compared to standard Polymethyl Methacrylate (PMMA). The data presented is a synthesis of values reported in the scientific literature.
| Property | Poly(this compound-co-methyl methacrylate) | Polymethyl Methacrylate (PMMA) |
| Tensile Strength (MPa) | Data not available in cited literature | 47 - 79[1] |
| Young's Modulus (GPa) | Data not available in cited literature | 2.2 - 3.8[1] |
| Elongation at Break (%) | Data not available in cited literature | 1 - 30[1] |
| Flexural Strength (psi) | Data not available in cited literature | 7,000 - 10,500[2] |
| Flexural Modulus (10^5 psi) | Data not available in cited literature | 2.3 - 3.2[2] |
| Impact Strength, Izod (ft-lb/in of notch) | Data not available in cited literature | 0.6 - 1.2[2] |
| Hardness, Rockwell | Data not available in cited literature | R99 - M68[2] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are imperative. The following methodologies are based on established ASTM standards for polymer characterization.
Synthesis of Poly(this compound-co-methyl methacrylate)
A representative protocol for the synthesis of a copolymer of this compound and methyl methacrylate would involve free radical polymerization.
Materials:
-
This compound (monomer)
-
Methyl methacrylate (MMA) (comonomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
Procedure:
-
This compound and methyl methacrylate are dissolved in toluene in a reaction flask equipped with a condenser and a nitrogen inlet.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
AIBN is added to the solution.
-
The reaction mixture is heated to 70-80°C and stirred for a specified period (e.g., 24 hours).
-
The resulting polymer is precipitated by pouring the solution into a non-solvent such as methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum.
Mechanical Testing
The mechanical properties of the synthesized polymers are determined following the guidelines of the American Society for Testing and Materials (ASTM).
Tensile Testing (ASTM D638): Tensile properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine.[3][4][5][6]
-
Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by injection molding or by machining from a compression-molded sheet, according to the dimensions specified in ASTM D638.[4][6]
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[4]
-
Testing: The specimen is mounted in the grips of the universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[4][7] An extensometer is used to accurately measure the elongation of the specimen.[3]
-
Data Analysis: The tensile strength is calculated as the maximum stress the specimen can withstand before breaking. The Young's modulus is determined from the initial linear portion of the stress-strain curve. The elongation at break is the percentage increase in length of the specimen at the point of fracture.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and mechanical characterization of polymers containing this compound.
Caption: Workflow for Polymer Synthesis and Mechanical Property Analysis.
References
- 1. alokrj.weebly.com [alokrj.weebly.com]
- 2. plastecprofiles.com [plastecprofiles.com]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. infinitalab.com [infinitalab.com]
- 5. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 6. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 7. Plastics Tensile Testing for ASTM D638 [intertek.com]
Cytotoxicity of 2-Phenylacrylic Acid and its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2-phenylacrylic acid and its derivatives against various cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of their potential as anticancer agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically evaluated by determining the concentration at which they inhibit cell growth by 50% (IC50 or GI50). The following tables summarize the reported cytotoxicity values for various derivatives across different human cancer cell lines.
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)acrylonitrile | Average | 1.4 | [1] |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | Average | 0.53 | [1] |
| Methoxy-substituted phenylacrylonitrile 2a | MCF-7 | 44 (48h) | [2] |
| Methoxy-substituted phenylacrylonitrile 2b | MCF-7 | 34 (48h) | [2] |
| Methoxy-substituted phenylacrylonitrile 2a | A549 | 373 (48h) | [2] |
| Methoxy-substituted phenylacrylonitrile 2c | A549 | 473 (48h) | [2] |
| α-cyano-β-(3,4,5-trihydroxyphenyl)acrylic acid (THPPA) | L1210 | 21-980 | [3] |
| α-cyano-β-(3,4,5-trihydroxyphenyl)acrylic acid (THPPA) | SK-MEL-28 | 54-950 | [3] |
| α-cyano-β-(3,4,5-trihydroxyphenyl)acrylic acid (THPPA) | SK-MEL-30-3 | 54-190 | [3] |
| Cinnamic acid-harmine hybrid 36f | HepG2 | 0.74 | [4] |
| Cinnamic acid-harmine hybrid 36e | HepG2 | 2.19 | [4] |
| Cinnamic acid-harmine hybrid 36d | HepG2 | 3.11 | [4] |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 | [5] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 | [5] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 | [5] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 | [5] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | [6] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 | [6] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | [6] |
Note: The activity of this compound derivatives is highly dependent on the specific substitutions on the phenyl ring and the acrylic acid moiety. For instance, the presence of a cyano group in 2-phenylacrylonitriles is crucial for their cytotoxic effects.[1] In contrast, some acrylic acid derivatives were found to be inactive.[1]
Experimental Protocols
The evaluation of cytotoxicity for this compound and its derivatives commonly involves the following experimental procedures:
Cell Culture
Human cancer cell lines, such as MCF-7 (breast), A549 (lung), HepG2 (liver), MDA-MB-231 (breast), and PC3 (prostate), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7]
Sulphorhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cells are seeded and treated in 96-well plates as described for the MTT assay.
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulphorhodamine B dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
The GI50 value, the concentration that causes 50% growth inhibition, is calculated.
Apoptosis Assays
To determine if the cytotoxic effect is due to apoptosis (programmed cell death), several assays can be employed:
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[5]
-
Caspase Activity Assays: The activation of caspases, key enzymes in the apoptotic cascade, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[5]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of this compound derivatives.
Proposed Signaling Pathway for Cinnamic Acid-Induced Apoptosis
Some derivatives, like cinnamic acid, have been shown to induce apoptosis through specific signaling pathways. One proposed mechanism involves the activation of the extrinsic apoptotic pathway.[7]
Caption: Cinnamic acid-induced extrinsic apoptosis pathway via TNFα and TNFR1.[7]
References
- 1. Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Catalysts for 2-Phenylacrylic Acid Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-phenylacrylic acid, a key building block in the pharmaceutical and polymer industries, is of paramount importance. The choice of catalyst plays a pivotal role in determining the yield, purity, and overall efficiency of the synthesis. This guide provides an objective, data-driven comparison of common catalytic systems for the production of this compound, supported by detailed experimental protocols.
The synthesis of this compound is predominantly achieved through two classical organic reactions: the Perkin reaction and the Knoevenagel condensation. Each of these methods employs distinct catalytic systems, ranging from simple inorganic bases to more complex amine-based catalysts. This comparison focuses on representative catalysts from both pathways to aid in the selection of the most suitable method for specific research and development needs.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound and its close analogs. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, this data provides a valuable overview of the expected efficiencies of various catalytic approaches.
| Reaction Type | Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perkin-like | Triethylamine / Acetic Anhydride | Benzaldehyde (B42025), Phenylacetic acid | Not specified (likely excess anhydride) | Reflux | 0.6 | 96 | [1] |
| Knoevenagel | Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric acid | Ethanol | Not specified | Not specified | Good | [2] |
| Knoevenagel | Weak Inorganic Bases (e.g., NaHCO₃, K₂CO₃) | Substituted Aldehydes, Malononitrile | Water | Room Temp | 0.5 | 50-100 | [3] |
| Perkin | Sodium Acetate | Benzaldehyde, Acetic Anhydride | Not specified | 180 | 8 | 70-72 | [4] |
| Perkin | Potassium Acetate | Benzaldehyde, Acetic Anhydride | Not specified | 180 | 8 | Higher than Sodium Acetate | [4] |
Reaction Scheme and Experimental Workflow
The general synthesis of this compound from benzaldehyde is depicted below, followed by a typical workflow for catalyst evaluation.
References
A detailed examination of the crystal structures of atropic acid and its closely related compounds, tropic acid, hyoscyamine (B1674123), and scopolamine (B1681570), reveals key insights into their molecular conformation and intermolecular interactions. While a definitive crystal structure for atropic acid remains to be publicly documented, analysis of its derivatives and structurally similar molecules provides a valuable framework for understanding its potential solid-state behavior and guiding future crystallographic studies.
This comparative guide delves into the crystallographic data of tropic acid moieties within the alkaloids hyoscyamine and scopolamine, offering a comprehensive look at their three-dimensional arrangements. This information is crucial for researchers in medicinal chemistry and drug development, as the spatial configuration of these molecules directly influences their biological activity and pharmaceutical properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for hyoscyamine and scopolamine, both of which incorporate the tropic acid backbone. This data provides a quantitative basis for comparing the unit cell dimensions and symmetries of these related structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Hyoscyamine Sulfate Monohydrate | (C₁₇H₂₄NO₃)₂SO₄·H₂O | Monoclinic | P2₁ | 6.602 | 12.955 | 20.931 | 90 | 94.88 | 90 | 2 | [1] |
| (-)-Scopolamine Hydrochloride Anhydrate | C₁₇H₂₂ClNO₄ | Orthorhombic | P2₁2₁2₁ | 7.097 | 10.686 | 22.623 | 90 | 90 | 90 | 4 | [2] |
| (-)-Scopolamine Hydrobromide Sesquihydrate | C₁₇H₂₂BrNO₄·1.5H₂O | Tetragonal | P4₃2₁2 | 11.843 | 11.843 | 26.211 | 90 | 90 | 90 | 8 | [2] |
Elucidating Molecular Structures: A Methodological Overview
The determination of the crystal structures presented in this guide typically involves the following key experimental stages:
Crystal Growth
Single crystals of sufficient quality for X-ray diffraction are paramount. For organic molecules like hyoscyamine and scopolamine salts, crystallization is often achieved through slow evaporation of a suitable solvent. Common solvents include ethanol, acetone, or mixtures thereof. The process begins with a saturated solution of the compound, which is then allowed to stand undisturbed. Over time, as the solvent evaporates, the concentration of the solute surpasses its solubility limit, leading to the formation of well-ordered crystals.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. The angles and intensities of these diffracted beams contain the information about the arrangement of atoms within the crystal.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is often solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined using least-squares methods, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data. The final refined structure provides precise information about bond lengths, bond angles, and intermolecular interactions.
Visualizing Molecular Relationships and Experimental Processes
To better illustrate the connections between the discussed compounds and the experimental workflow, the following diagrams are provided.
References
Validation of analytical methods for quantifying 2-Phenylacrylic acid in complex matrices
A Comprehensive Guide to the Validation of Analytical Methods for Quantifying 2-Phenylacrylic Acid in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of this compound in complex biological and environmental matrices is critical for pharmacokinetic studies, toxicological assessments, and quality control. This guide provides a comparative overview of common analytical techniques, offering insights into their performance based on experimental data for structurally similar compounds. The methodologies presented herein are based on established protocols for analogous analytes and serve as a robust starting point for the validation of a method specific to this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) are the most common techniques employed for the quantification of organic acids in complex samples.[1][2]
The following table summarizes the typical performance characteristics of these methods, extrapolated from validated assays for similar phenolic and acrylic acids.
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Limit of Detection (LOD) | 10-50 ng/mL | 0.1-5 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 50-200 ng/mL | 0.5-20 ng/mL | 5-50 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using HPLC-UV, LC-MS/MS, and GC-MS.
HPLC-UV Method
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation (Plasma)
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 222 nm
-
Column Temperature: 30°C
LC-MS/MS Method
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalysis.[4]
1. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature and centrifuge at 2000 x g for 10 minutes.
-
To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample to approximately pH 3 with 1 M HCl.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode anion exchange).
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the sample.
-
Wash with 5% methanol in water.
-
Elute the analyte with methanol or acetonitrile.
-
-
Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
GC-MS Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for non-volatile analytes like this compound.
1. Sample Preparation (General)
-
Perform liquid-liquid extraction (LLE) from the acidified sample using a solvent like ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
Derivatization: To the dried extract, add a derivatization reagent (e.g., BSTFA with 1% TMCS) and heat to form a volatile silyl (B83357) ester.
2. GC-MS Conditions
-
Column: 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium
-
Injection: Splitless mode
-
Temperature Program: Optimized temperature gradient to separate the analyte from matrix components.
-
Ionization: Electron Ionization (EI)
-
MS Detection: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Visualizing the Workflow and Logic
To better understand the experimental process and decision-making in method selection, the following diagrams are provided.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Phenylacrylic Acid
The following guide provides essential safety and logistical information for the proper disposal of 2-Phenylacrylic acid (also known as Atropic acid), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment
Before handling, it is crucial to be aware of the hazards associated with this compound. This substance is classified with several hazards that dictate its handling and disposal requirements.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | H402: Harmful to aquatic life[4] |
Incompatible Materials: Strong oxidizing agents and strong bases.[1][3]
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to minimize exposure.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]
-
Eye and Face Protection: Use chemical safety goggles or glasses. A face shield is recommended when handling larger quantities.[1][3]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required.[1] Safety shoes are also recommended.[1]
-
Respiratory Protection: In case of inadequate ventilation or when dust is generated, wear a NIOSH/MSHA-approved respirator.[1][3]
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safe cleanup and containment.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[4][5]
-
Control Ignition Sources: Remove all sources of heat and ignition.
-
Containment: Prevent the spill from entering drains or public waters.[1][2]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly after the material has been collected.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[1][3]
-
Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.[4]
Step 2: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "Atropic Acid."
-
Include the CAS number (492-38-6) and list all associated hazards (Irritant, Environmental Hazard).
-
Maintain a log of the waste contents and quantities as required by local and national regulations.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The recommended disposal method is to "remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber."[1]
-
All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[2][3][4]
Important Note on Neutralization: While neutralization is a common method for treating acidic waste, it should only be performed on corrosive wastes that have no other hazardous characteristics.[6] Given that this compound is also an irritant and harmful to aquatic life, neutralization by laboratory personnel is not recommended as a standalone disposal method. The resulting solution would still require collection and disposal as hazardous waste. Always consult with your EHS department before attempting any chemical treatment of waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-Phenylacrylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylacrylic acid (CAS No. 492-38-6), also known as Atropic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must be worn to protect against splashes.[1] A face shield should be used in conjunction with goggles for maximum protection.[1][2] |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2][3] Always inspect gloves before use and change them if they are contaminated. |
| Body Protection | Protective clothing | Wear suitable protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.[2][3] For extensive use, chemical-resistant coveralls may be necessary.[3] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area.[2][4] If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator is required.[2][4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize risks. The following workflow outlines the key steps from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Detailed Procedural Steps:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and strong oxidizing agents.[2][4]
-
Keep the container tightly closed when not in use.[2]
-
As the material is light-sensitive, store it protected from light.[2]
-
-
Handling:
-
Always wear the appropriate PPE as detailed in the table above before handling.[4]
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid creating dust when handling the solid material.[2]
-
Prevent all contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Immediate First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Caption: First aid procedures for this compound exposure.
First Aid Protocols:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][5] Remove any contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][4] Remove contact lenses if it is safe to do so.[2][4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][6] Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container.[7]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or paper towels, as well as contaminated PPE, should be collected as hazardous waste.
-
Disposal Method: Waste should be disposed of through a licensed waste disposal company. The recommended method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[2]
-
Containers: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[7] After rinsing, the containers can be disposed of according to local regulations. Do not release the chemical into drains or the environment.[4][8]
References
- 1. tntech.edu [tntech.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. trimaco.com [trimaco.com]
- 4. fishersci.com [fishersci.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
